Methyl 3-amino-3-(2-thienyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNFOBUKNGRRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377389 | |
| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-41-0 | |
| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-amino-3-(2-thienyl)propanoate: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Intermediate
In the landscape of modern pharmaceutical synthesis, the efficiency and elegance of a synthetic route are paramount. The journey from a simple starting material to a complex active pharmaceutical ingredient (API) is often punctuated by the synthesis of key intermediates. Methyl 3-amino-3-(2-thienyl)propanoate, a chiral molecule of significant interest, stands as a testament to the pivotal role such intermediates play. Its primary claim to fame lies in its position as a crucial building block in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other conditions.[1][2][3] The thiophene moiety, a common feature in many FDA-approved drugs, imparts unique electronic and conformational properties, making this intermediate a valuable scaffold in medicinal chemistry.[4] This guide aims to provide an in-depth technical overview of this compound, from its synthesis and characterization to its critical application in drug development, tailored for researchers, scientists, and professionals in the field.
Core Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 188812-40-0 | [5][6] |
| Molecular Formula | C₈H₁₁NO₂S | [6] |
| Molecular Weight | 185.24 g/mol | [6] |
| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [6] |
Synthesis and Chiral Resolution: The Gateway to Enantiopurity
The therapeutic efficacy of Duloxetine is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the active component.[1] Consequently, the synthesis of enantiomerically pure (S)-Methyl 3-amino-3-(2-thienyl)propanoate or a downstream intermediate is a critical step. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.
Racemic Synthesis
A common approach to obtaining the racemic mixture of this compound involves a multi-step synthesis starting from readily available precursors. A generalized synthetic workflow is outlined below.
Caption: Generalized workflow for the racemic synthesis of this compound.
Chiral Separation: Isolating the Desired Enantiomer
Given the importance of the (S)-enantiomer, chiral separation of the racemic mixture is a widely employed technique. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for achieving this separation on both analytical and preparative scales.[7][8]
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose phenylcarbamates, is often effective for the separation of amino acid derivatives.[9][10]
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) as a polar modifier. The exact ratio is optimized to achieve baseline separation.[9][11]
-
Additives: Small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), are often added to the mobile phase to improve peak shape and resolution by minimizing ionic interactions with the stationary phase.[11]
-
Detection: UV detection at a wavelength where the thiophene chromophore absorbs (typically around 230-254 nm) is suitable.
-
Flow Rate: A flow rate of 0.5-1.5 mL/min is generally used for analytical separations.
The choice of the specific chiral stationary phase and mobile phase composition is critical and often requires empirical screening for optimal results.
Asymmetric Synthesis: A More Direct Route
Asymmetric synthesis offers a more direct and often more economical route to the desired enantiomer, avoiding the need for resolution and the loss of 50% of the material. Various catalytic asymmetric methods have been developed for intermediates in the duloxetine synthesis pathway. For instance, the enantioselective reduction of a precursor ketone can establish the chiral center early in the synthesis.[12]
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the range of δ 6.8-7.5 ppm), a methine proton adjacent to the amino and thiophene groups, a methylene group, and a methyl ester group (around δ 3.7 ppm). |
| ¹³C NMR | Resonances for the thiophene ring carbons, the carbonyl carbon of the ester (around δ 170-175 ppm), the methine carbon, the methylene carbon, and the methyl carbon of the ester. |
| Mass Spec. | The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the molecular weight (185.24). |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.
Application in Drug Development: The Synthesis of Duloxetine
The primary and most significant application of (S)-Methyl 3-amino-3-(2-thienyl)propanoate is as a key intermediate in the synthesis of (S)-Duloxetine. The following diagram illustrates the pivotal position of this compound in the synthetic pathway.
Caption: Key steps in the synthesis of (S)-Duloxetine from (S)-Methyl 3-amino-3-(2-thienyl)propanoate.
This synthetic route highlights the importance of obtaining the enantiomerically pure intermediate, as the chirality is carried through to the final API.
Potential Applications in Material Science
While the predominant application of thienyl-containing amino acids is in medicinal chemistry, their unique structural and electronic properties also make them intriguing building blocks for novel materials.[4] The thiophene ring, being an electron-rich aromatic system, can participate in π-stacking interactions and can be polymerized to form conductive polymers. The incorporation of this compound into peptide backbones or as a monomer in polymerization could lead to the development of:
-
Conductive Biomaterials: For applications in tissue engineering and biosensors.
-
Self-Assembling Peptides: With unique electronic or optical properties.
-
Functionalized Polymers: With tailored properties for various applications.
Further research in this area is warranted to fully explore the potential of this versatile molecule beyond its current use in pharmaceuticals.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, it is recommended to consult the supplier's MSDS.
Conclusion
This compound is more than just a chemical compound; it is a critical enabler in the synthesis of a life-changing medication. Its synthesis, and particularly its chiral resolution or asymmetric synthesis, represents a key challenge and a significant achievement in process chemistry. For researchers and professionals in drug development, a thorough understanding of this intermediate is essential for optimizing the synthesis of Duloxetine and potentially for designing novel therapeutics and materials. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and efficiently synthesized chiral intermediates like this compound will only increase.
References
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Supporting Information - ScienceOpen. (n.d.). Retrieved January 3, 2026, from [Link]
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Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. (2005). ResearchGate. Retrieved January 3, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Retrieved January 3, 2026, from [Link]
- Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. (2009, March 3). Google Patents.
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]
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Intermediates of Duloxetine | Manufacturers | Suppliers. (n.d.). Manus Aktteva Biopharma LLP. Retrieved January 3, 2026, from [Link]
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Duloxetine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No: 13636-02-7) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 3, 2026, from [Link]
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Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved January 3, 2026, from [Link]
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H-1 and C-13 NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-). (2008). ResearchGate. Retrieved January 3, 2026, from [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved January 3, 2026, from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]
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Methyl 3-[(2-thienylmethyl)amino]propanoate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Retrieved January 3, 2026, from [Link]
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Innovating with Thiophene: Applications of Thienyl Amino Acids in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
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4-(3-(Methylamino)-1-(2-thienyl)propyl)-1-naphthalenol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
- Chiral separations of amino acids. (1998, October 1). Google Patents.
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Methyl 3-(methylamino)propanoate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-3-(2-thienyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-(2-thienyl)propanoate is a heterocyclic β-amino acid ester of significant interest in the pharmaceutical industry. Its structural similarity to key pharmacophores has positioned it as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a crucial building block in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] Understanding the physicochemical properties of this compound is paramount for process optimization, formulation development, and ensuring the quality and purity of the final drug product.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available data and established analytical methodologies. As a Senior Application Scientist, the aim is to deliver not just data, but also the scientific rationale behind the characterization techniques, empowering researchers to apply these principles in their own work.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in drug development. These properties influence its reactivity, solubility, stability, and bioavailability. While extensive experimental data for this compound is not widely published, the following table summarizes the available computed and predicted data, which provide valuable initial assessments.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | [4] |
| Molecular Weight | 185.25 g/mol | [3] |
| CAS Number | 188812-40-0 | [4] |
| Appearance | White to off-white solid (predicted for the corresponding acid) | [5] |
| Boiling Point | 290.7 ± 30.0 °C (Predicted) | [6] |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 7.46 ± 0.33 (Predicted for the amino group) | [6] |
| LogP | 0.4 (Predicted) | [3] |
It is crucial to note that the boiling point, density, and pKa values are predicted and should be confirmed by experimental analysis for any cGMP (current Good Manufacturing Practices) applications.
Experimental Methodologies for Physicochemical Characterization
To ensure scientific integrity, it is essential to outline the standard experimental protocols for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Heating Rate: A slow heating rate (1-2 °C/minute) is applied near the expected melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Causality: A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Boiling Point Determination
For liquid compounds or those that can be distilled without decomposition, the boiling point is a key physical constant.
Protocol: Distillation Method
-
Apparatus: A micro-distillation apparatus is assembled.
-
Procedure: The compound is heated, and the temperature at which the vapor pressure equals the atmospheric pressure, resulting in stable distillation, is recorded as the boiling point. For compounds sensitive to high temperatures, vacuum distillation is employed to lower the boiling point.
Solubility Assessment
Solubility in various solvents is a critical parameter for reaction chemistry, purification, and formulation.
Protocol: Equilibrium Solubility Method
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) is chosen.
-
Procedure: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: The supernatant is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.
Causality: The "like dissolves like" principle governs solubility. The polar amino and ester groups of this compound suggest some solubility in polar solvents, while the thiophene ring provides some nonpolar character.
pKa Determination
The acid dissociation constant (pKa) of the amino group is crucial for understanding the compound's ionization state at different pH values, which affects its solubility, reactivity, and biological interactions.
Protocol: Potentiometric Titration
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Causality: The amino group of this compound is basic and will be protonated at acidic pH. The pKa value represents the pH at which 50% of the amino groups are protonated.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for elucidating the chemical structure.
Expected ¹H NMR Spectral Features:
-
Thiophene Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the thiophene ring.
-
Methine Proton: A signal for the proton attached to the chiral carbon (C-3), likely a multiplet due to coupling with adjacent methylene protons.
-
Methylene Protons: Signals for the protons on C-2, which will be diastereotopic and appear as a complex multiplet.
-
Methyl Protons: A singlet corresponding to the methyl group of the ester.
-
Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the ester carbonyl carbon.
-
Thiophene Carbons: Signals in the aromatic region (typically δ 120-150 ppm).
-
Chiral Carbon (C-3): A signal for the carbon bearing the amino group.
-
Methylene Carbon (C-2): A signal for the methylene carbon.
-
Methyl Carbon: A signal for the ester methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretching: Bands around 2800-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
C=O Stretching: A strong, sharp peak around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C=C Stretching: Bands in the region of 1400-1600 cm⁻¹ for the thiophene ring.
-
C-O Stretching: A signal in the 1000-1300 cm⁻¹ region for the ester C-O bond.
-
C-S Stretching: Bands characteristic of the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (185.25 g/mol ).
-
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ester group, the loss of the amino group, and fragmentation of the thiophene ring.
Synthesis and Purification Workflow
Caption: The interconnectedness of physicochemical properties and their impact on key stages of drug development.
Conclusion
This compound is a compound of significant interest due to its role as a key intermediate in pharmaceutical synthesis. A thorough understanding and experimental determination of its physicochemical properties are essential for efficient process development, quality control, and the successful formulation of the final API. This guide has provided an overview of its known and predicted properties, along with the standard methodologies for their determination. For researchers and drug development professionals, the principles and protocols outlined herein serve as a valuable resource for the comprehensive characterization of this and other related molecules.
References
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- 3. Methyl 3-[(2-thienylmethyl)amino]propanoate CAS#: 146033-25-2 [m.chemicalbook.com]
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An In-depth Technical Guide to the Structural Analysis of Methyl 3-amino-3-(2-thienyl)propanoate
Introduction
Methyl 3-amino-3-(2-thienyl)propanoate is a chiral β-amino acid ester of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a thiophene ring, a chiral center, and reactive amino and ester functionalities, makes it a valuable building block for more complex molecules. Notably, derivatives of 3-amino-3-(thienyl)propanoic acid are key intermediates in the synthesis of pharmaceuticals, such as the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed structural analysis of this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the chemical formula C₈H₁₁NO₂S.[3][4] It possesses a molecular weight of approximately 185.25 g/mol .[3][4] The molecule's core structure consists of a propanoate backbone with a methyl ester at one end. An amino group and a thiophene ring are attached to the β-carbon (C3), which is a chiral center.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | [3][4] |
| Molecular Weight | 185.25 g/mol | [3][4] |
| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [3][4] |
| CAS Number | 188812-40-0 | [5] |
Synthesis of this compound
A robust and common method for the synthesis of β-amino acids and their esters is the Rodionov reaction .[6][7] This one-pot reaction involves the condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.[8] For the synthesis of this compound, 2-thiophenecarboxaldehyde, malonic acid, and methanolic ammonia would be the key reagents.
The proposed reaction mechanism proceeds through an initial Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid to form 3-(2-thienyl)acrylic acid. This is followed by a Michael addition of ammonia to the α,β-unsaturated acid, and subsequent decarboxylation to yield the β-amino acid. The use of methanol as the solvent allows for the in-situ esterification of the carboxylic acid to the methyl ester, likely under acidic conditions that can be generated during the reaction or by the addition of a catalyst.
Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in methanol.
-
Addition of Reagents: To the stirred solution, add 2-thiophenecarboxaldehyde (1.0 equivalent) followed by the slow addition of a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Structural Elucidation: A Multi-technique Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the methine and methylene groups of the propanoate chain, the methyl ester, and the amine group.
-
Thiophene Protons (H3', H4', H5'): The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm). Due to the substitution at the 2-position, they will exhibit a characteristic coupling pattern. H5' is expected to be the most downfield, followed by H3' and H4'.[9][10]
-
Methine Proton (H3): The proton on the chiral carbon (C3) will appear as a multiplet, likely a triplet of doublets, due to coupling with the adjacent methylene protons and the protons on the thiophene ring. Its chemical shift will be influenced by the adjacent amino and thienyl groups.
-
Methylene Protons (H2): The two diastereotopic protons on C2 will appear as a multiplet, likely a pair of doublets of doublets, due to geminal and vicinal coupling.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester will give a sharp singlet, typically around δ 3.7 ppm.
-
Amine Protons (-NH₂): The two protons of the primary amine will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H5' (Thiophene) | ~7.2-7.4 | dd |
| H3' (Thiophene) | ~6.9-7.1 | dd |
| H4' (Thiophene) | ~6.9-7.0 | t |
| H3 (CH-N) | ~4.2-4.5 | t |
| H2 (CH₂) | ~2.7-2.9 | d |
| -OCH₃ | ~3.7 | s |
| -NH₂ | Variable (broad) | s |
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment.
-
Carbonyl Carbon (C1): The ester carbonyl carbon will be the most downfield signal, typically in the range of δ 170-175 ppm.[11]
-
Thiophene Carbons (C2', C3', C4', C5'): The carbons of the thiophene ring will appear in the aromatic region (δ 120-145 ppm). The carbon attached to the propanoate chain (C2') will be a quaternary carbon with a distinct chemical shift.[12][13]
-
Chiral Carbon (C3): The carbon bearing the amino group and the thiophene ring will appear in the range of δ 50-60 ppm.
-
Methylene Carbon (C2): The methylene carbon will be observed further upfield.
-
Methyl Carbon (-OCH₃): The methyl ester carbon will be a sharp signal around δ 52 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~172 |
| C2' (Thiophene, quat.) | ~145 |
| C5' (Thiophene) | ~127 |
| C3' (Thiophene) | ~125 |
| C4' (Thiophene) | ~124 |
| C3 (CH-N) | ~55 |
| -OCH₃ | ~52 |
| C2 (CH₂) | ~40 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 185, corresponding to the molecular weight of the compound.[14] As the molecule contains one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[15]
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A peak at m/z = 154.
-
Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 126.
-
Alpha-cleavage: Cleavage of the Cα-Cβ bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, which could lead to a fragment containing the thienyl group and the nitrogen.[15]
-
Fragmentation of the thiophene ring: The thiophene ring itself can undergo characteristic fragmentation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3400-3250 (two bands) | Primary amines show two distinct stretching vibrations.[16][17][18] |
| C-H Stretch (Aromatic) | 3100-3000 | Protons on the thiophene ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | Protons of the propanoate chain. |
| C=O Stretch (Ester) | 1750-1735 | Strong, sharp absorption characteristic of the ester carbonyl group.[19] |
| N-H Bend (Amine) | 1650-1580 | Bending vibration of the primary amine.[16][20] |
| C=C Stretch (Aromatic) | 1600-1450 | Stretching vibrations within the thiophene ring. |
| C-N Stretch (Amine) | 1250-1020 | Stretching of the carbon-nitrogen bond.[16] |
| C-O Stretch (Ester) | 1300-1000 | Two distinct bands for the ester C-O bonds. |
Chirality and Enantiomeric Resolution
The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate a single enantiomer, as they can have different pharmacological activities.
Chiral Resolution
The racemic mixture of this compound can be resolved into its individual enantiomers using several techniques:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts.[21] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment with a base will liberate the pure enantiomers of the amine.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used to separate the enantiomers chromatographically. For β-amino acid esters, polysaccharide-based or crown-ether-based CSPs have shown good efficacy.[22]
Applications in Drug Development
As previously mentioned, thienyl-containing β-amino acids are important precursors in the synthesis of various pharmaceuticals. The structural motif present in this compound is a key component of molecules that interact with biological targets. Its primary application lies in its potential as a starting material or intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][23]
Conclusion
The structural analysis of this compound requires a synergistic application of synthetic chemistry and modern analytical techniques. A probable synthetic route via the Rodionov reaction provides access to this valuable building block. Its complete structural characterization relies on the detailed interpretation of NMR, MS, and FT-IR data. Furthermore, understanding its chirality is crucial for its application in the pharmaceutical industry, where enantiomeric purity is often a critical parameter. This guide provides a foundational framework for researchers and scientists working with this and related compounds, enabling a deeper understanding of its chemical properties and potential applications.
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Spectroscopic Profile of Methyl 3-amino-3-(2-thienyl)propanoate: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for Methyl 3-amino-3-(2-thienyl)propanoate, a molecule of interest for researchers and professionals in drug development and materials science. The structural elucidation of this bifunctional molecule, featuring a thiophene ring, a secondary amine, and a methyl ester, relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes predicted data based on the analysis of structurally related compounds to offer a comprehensive spectroscopic profile, guiding researchers in the identification and characterization of this and similar chemical entities.
Introduction to Spectroscopic Characterization
The structural complexity of this compound necessitates a multi-faceted analytical approach for unambiguous characterization.
-
NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each proton and carbon atom, revealing connectivity through spin-spin coupling.
-
IR spectroscopy identifies the key functional groups present in the molecule by their characteristic vibrational frequencies.
-
Mass spectrometry determines the molecular weight and provides information about the fragmentation patterns, further confirming the molecular structure.
The following sections will delve into the specifics of each technique, presenting predicted data in tabular format and outlining the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of similar structures reported in the literature.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.20 | dd | 1H | Thiophene H-5 | J = 5.0, 1.2 Hz |
| ~6.95 | dd | 1H | Thiophene H-4 | J = 5.0, 3.6 Hz |
| ~6.90 | dd | 1H | Thiophene H-3 | J = 3.6, 1.2 Hz |
| ~4.50 | t | 1H | CH-N | J = 6.5 Hz |
| 3.65 | s | 3H | OCH₃ | - |
| ~2.80 | d | 2H | CH₂ | J = 6.5 Hz |
| ~2.00 | br s | 2H | NH₂ | - |
Rationale for Predictions: The chemical shifts and coupling constants for the thiophene protons are predicted based on data from similarly substituted thiophene derivatives.[1] The triplet for the methine proton (CH-N) is expected due to coupling with the adjacent methylene protons. The methylene protons (CH₂) will appear as a doublet due to coupling with the methine proton. The methyl ester protons are expected to be a sharp singlet. The amino protons are expected to be a broad singlet and may exchange with D₂O.
Experimental Protocol for ¹H NMR Spectroscopy:
A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (ester) |
| ~145.0 | Thiophene C-2 |
| ~127.0 | Thiophene C-5 |
| ~125.0 | Thiophene C-3 |
| ~124.0 | Thiophene C-4 |
| ~55.0 | CH-N |
| ~52.0 | OCH₃ |
| ~42.0 | CH₂ |
Rationale for Predictions: The chemical shift for the ester carbonyl is expected around 172 ppm. The shifts for the thiophene carbons are based on literature values for 2-substituted thiophenes.[1] The aliphatic carbons are assigned based on general ranges for similar functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C stretch (thiophene) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1200 | Strong | C-O stretch (ester) |
| ~700 | Strong | C-S stretch (thiophene) |
Rationale for Predictions: The broad N-H stretch is characteristic of a primary or secondary amine. The strong C=O stretch is indicative of the ester group. The C-S stretch of the thiophene ring is expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk.
Caption: Workflow for IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 185 | [M]⁺, Molecular ion |
| 126 | [M - COOCH₃]⁺ |
| 110 | [Thienyl-CH=NH₂]⁺ |
| 83 | [Thiophene]⁺ |
| 59 | [COOCH₃]⁺ |
Rationale for Predictions: The molecular ion peak is expected at the molecular weight of the compound (185.25 g/mol ).[2] Common fragmentation patterns for esters include the loss of the alkoxy group. Fragmentation of the side chain can lead to the formation of a stable thienyl-containing cation.
Experimental Protocol for Mass Spectrometry:
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the ions.
Caption: Workflow for Mass Spectrometry.
Conclusion
This technical guide provides a predicted yet comprehensive spectroscopic profile of this compound based on established principles and data from analogous compounds. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for the synthesis, identification, and quality control of this compound in research and development settings. The logical frameworks provided for data acquisition and analysis are intended to ensure scientific integrity and reproducibility.
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potential therapeutic applications of Methyl 3-amino-3-(2-thienyl)propanoate derivatives
An In-Depth Technical Guide to the Therapeutic Potential of Methyl 3-amino-3-(2-thienyl)propanoate Derivatives
Foreword: The Thiophene Scaffold in Modern Drug Discovery
To those at the forefront of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that consistently appear in biologically active compounds, capable of interacting with a wide array of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, including its aromaticity and the ability of the sulfur atom to engage in hydrogen bonding, allow it to serve as a versatile bioisostere for the phenyl ring, yet with distinct physicochemical characteristics that can enhance drug-receptor interactions, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][3] Thiophene derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[1][4][5]
This guide focuses on a specific, yet highly promising, class of thiophene-based compounds: derivatives of This compound . This core structure combines the privileged thiophene moiety with a β-amino acid ester backbone. β-amino acids are crucial building blocks in the synthesis of peptidomimetics and other small molecules, often imparting unique conformational constraints and resistance to enzymatic degradation.[6] By exploring the synthesis, structure-activity relationships, and diverse biological activities of these derivatives, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to unlock their full therapeutic potential.
The Core Moiety: Synthesis and Chemical Profile
The strategic development of any therapeutic agent begins with a robust and flexible synthetic pathway. The this compound scaffold allows for diversification at multiple points, making it an ideal starting point for building combinatorial libraries.
General Synthetic Strategy
A common and efficient method for synthesizing the β-amino ester core involves a variation of the Mannich reaction or Michael addition. The most direct approach involves the conjugate addition of an amine to a methyl thienyl-acrylate precursor. Alternatively, reductive amination of a corresponding β-keto ester, Methyl 3-oxo-3-(thiophen-2-yl)propanoate, provides another viable route.[7] The Gewald reaction is also a cornerstone in thiophene chemistry for creating highly substituted 2-aminothiophenes, which can then be further modified.[8][9]
Experimental Protocol: Representative Synthesis via Michael Addition
This protocol describes a general procedure for the synthesis of N-substituted this compound derivatives.
Step 1: Synthesis of Methyl 3-(2-thienyl)acrylate
-
To a stirred solution of thiophene-2-carboxaldehyde (1.0 eq) and methyl acrylate (1.2 eq) in methanol, add a catalytic amount of a strong base such as sodium methoxide (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure acrylate intermediate.
Step 2: Conjugate Addition of Amine
-
Dissolve the Methyl 3-(2-thienyl)acrylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Add the desired primary or secondary amine (1.1 eq) to the solution. For primary amines, this step may be catalyzed by a Lewis acid.
-
Stir the mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine, for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by column chromatography or distillation under reduced pressure to obtain the final this compound derivative.[10]
Caption: Inhibition of neurotransmitter reuptake at the synapse.
Experimental Protocol: Dopamine Transporter (DAT) Binding Assay
-
Preparation: Obtain rat striatal tissue homogenates, which are rich in DAT. Prepare membranes by centrifugation and resuspend in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test derivative.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a set period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Anticancer Activity
Thiophene derivatives have consistently demonstrated significant potential as anticancer agents, acting through various mechanisms. [2][8][9] Mechanistic Insight: Many thiophene-based compounds function as multi-kinase inhibitors, with a particular affinity for vascular endothelial growth factor receptor 2 (VEGFR-2). [11]By inhibiting VEGFR-2, these compounds can block tumor angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Studies on thienyl-acrylonitrile derivatives, which share structural similarities, have confirmed potent antineoplastic and antiangiogenic effects in hepatocellular carcinoma (HCC) models, inducing mitochondria-driven apoptosis. [11]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Seed human cancer cells (e.g., HepG2, hepatocellular carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test derivative (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
| Related Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thienyl-acrylonitriles | HepG2 (Liver) | 0.8 - 2.5 | [11] |
| 2-Amino-thiophenes | Various | Variable | [8][9] |
| Thienopyrroles | Colon Cancer Cells | ~5 - 10 | [12] |
Anti-inflammatory Activity
The thiophene scaffold is present in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tinoridine. [1][5] Mechanistic Insight: The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some thiophene derivatives have demonstrated selective inhibition of COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. [5] Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Use purified recombinant human COX-2 enzyme.
-
Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme, a heme cofactor, and the test derivative at various concentrations in a suitable buffer. Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid as the substrate to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Quantification: Stop the reaction and measure the amount of prostaglandin E2 (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test derivative and determine the IC₅₀ value. Compare this to the IC₅₀ value from a parallel COX-1 assay to determine selectivity.
Structure-Activity Relationship (SAR) Insights
Optimizing the therapeutic potential of the core scaffold requires a systematic understanding of how structural modifications impact biological activity.
Key Principles:
-
Thiophene Ring Substitution: The position and electronic nature of substituents on the thiophene ring are critical. Electron-withdrawing groups (e.g., nitro, halogen) can significantly alter the electronic distribution of the ring, potentially enhancing binding to target proteins. [8][13]The substitution at position 5 of the thiophene ring has been noted as important for anti-inflammatory activity. [5]2. N-Substitution: Modifying the amino group is a primary handle for altering polarity, lipophilicity, and steric bulk. Incorporating different alkyl or aryl groups can tune the compound's selectivity for different biological targets and improve its pharmacokinetic properties (ADME).
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. A carboxylic acid group is often important for activity in NSAIDs, as it can mimic the carboxylate of arachidonic acid. [5]
Caption: Key modification points for SAR studies.
Conclusion and Future Directions
The derivatives of this compound represent a class of compounds with immense, multifaceted therapeutic potential. The convergence of a privileged thiophene scaffold with a versatile β-amino acid backbone creates a powerful platform for drug discovery. The strong evidence pointing towards applications in CNS disorders, oncology, and inflammatory conditions provides a clear roadmap for future research.
Forward-looking research should focus on:
-
Library Synthesis: Generation of diverse chemical libraries with systematic modifications at the thiophene, amine, and ester positions to perform high-throughput screening against various targets.
-
Target Deconvolution: For derivatives showing high potency in phenotypic screens (e.g., cell viability assays), employing chemoproteomics and other target identification methods to elucidate their precise mechanism of action.
-
Pharmacokinetic Optimization: Conducting early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to identify derivatives with favorable drug-like properties suitable for preclinical development.
-
Chiral Synthesis: As the core structure contains a chiral center, the synthesis and evaluation of individual enantiomers is critical, as biological activity often resides in a single stereoisomer.
By leveraging the insights and methodologies outlined in this guide, the scientific community is well-equipped to translate the promise of these versatile thiophene derivatives into the next generation of targeted therapeutics.
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An In-Depth Technical Guide to the Presumed Mechanism of Action of Methyl 3-amino-3-(2-thienyl)propanoate
Introduction: Unveiling a Potential Neuromodulator
Methyl 3-amino-3-(2-thienyl)propanoate is a novel organic molecule characterized by a thiophene ring linked to a β-amino acid methyl ester backbone. While this specific compound is not extensively documented in peer-reviewed literature as a therapeutic agent, its structural architecture bears a striking resemblance to key intermediates in the synthesis of Duloxetine, a widely prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[1][2]. This structural analogy forms the cornerstone of our hypothesis regarding its mechanism of action. This guide will, therefore, explore the presumed biological activity of this compound as a potential SNRI, detailing its hypothesized mechanism of action, the structure-activity relationships that inform this hypothesis, and the rigorous experimental protocols required to validate these claims.
Hypothesized Mechanism of Action: A Putative Serotonin-Norepinephrine Reuptake Inhibitor
Based on its structural similarity to Duloxetine precursors, we postulate that this compound functions as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).
In the central nervous system, neurotransmitters like serotonin (5-HT) and norepinephrine (NE) are released into the synaptic cleft to transmit signals between neurons. Their action is terminated by reuptake into the presynaptic neuron via SERT and NET, respectively[3][4][5]. By inhibiting these transporters, SNRIs increase the concentration and prolong the residence time of serotonin and norepinephrine in the synaptic cleft, thereby enhancing and extending their signaling[3][4][5]. This modulation of serotonergic and noradrenergic neurotransmission is a well-established therapeutic strategy for major depressive disorder, anxiety disorders, and neuropathic pain[5][6][7].
We hypothesize that this compound binds to the allosteric and/or primary binding sites on both SERT and NET, inducing a conformational change that impedes the reuptake of their respective neurotransmitter substrates. This dual inhibition is expected to result in an antidepressant-like and potentially analgesic phenotype in preclinical models.
Caption: Workflow for in vitro transporter inhibition assay.
Part 2: In Vivo Behavioral Assays for Antidepressant-like Activity
Should the in vitro assays confirm potent inhibition of SERT and/or NET, the next logical step is to assess the compound's efficacy in established rodent models of depression.
Objective: To evaluate the antidepressant-like effects of this compound in mice.
Methodology 1: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant efficacy. It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.[3][7][8][9][10]
Materials:
-
Male C57BL/6J mice
-
Cylindrical water tanks (e.g., 20 cm diameter, 30 cm height)
-
Water at 24-25°C
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Imipramine or Duloxetine)
-
Video recording and analysis software
Step-by-Step Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
-
Test Procedure:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder.
-
Record the session for 6 minutes.
-
-
Behavioral Scoring:
-
The first 2 minutes are typically considered an initial adaptation period and are often excluded from the analysis.
-
During the final 4 minutes, score the duration of immobility. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.
-
-
Post-Test Care: After the test, remove the mice from the water, dry them gently, and return them to their home cages placed on a heating pad to prevent hypothermia.
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Methodology 2: Tail Suspension Test (TST)
The TST is another common assay for assessing antidepressant-like activity, based on a similar principle of measuring immobility in response to an inescapable stressor.[1][4][5][6][11]
Materials:
-
Male C57BL/6J mice
-
Tail suspension apparatus
-
Adhesive tape
-
This compound, vehicle, and positive control
-
Video recording and analysis software
Step-by-Step Protocol:
-
Acclimation and Drug Administration: Same as for the FST.
-
Test Procedure:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from a hook in the suspension chamber.
-
Record the session for 6 minutes.
-
-
Behavioral Scoring: Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movement, except for respiration.
-
Post-Test Care: At the end of the test, gently remove the mouse from the suspension and carefully remove the tape from its tail. Return the mouse to its home cage.
-
Data Analysis: Compare the duration of immobility between the treatment groups using appropriate statistical analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time in FST (seconds) | Immobility Time in TST (seconds) |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| This compound | Dose 1 | To be determined | To be determined |
| This compound | Dose 2 | To be determined | To be determined |
| This compound | Dose 3 | To be determined | To be determined |
| Positive Control (e.g., Duloxetine) | Effective Dose | Significant decrease vs. Vehicle | Significant decrease vs. Vehicle |
Conclusion and Future Directions
The structural analogy between this compound and key intermediates of the SNRI Duloxetine provides a strong rationale for investigating its potential as a modulator of serotonin and norepinephrine transporters. The proposed experimental workflow, from in vitro transporter binding and uptake assays to in vivo behavioral models, offers a comprehensive strategy to elucidate its mechanism of action.
Should this compound demonstrate significant SNRI activity, further studies would be warranted. These could include assessing its pharmacokinetic profile, off-target effects, and its efficacy in more complex models of depression and neuropathic pain. The insights gained from such studies would not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships governing the interaction of small molecules with monoamine transporters.
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- Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769.
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SERT Transporter Assay. (n.d.). In BioIVT. Retrieved from [Link]
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Understanding the Tail Suspension Test: A Simple Guide. (2025). In Research SOP. Retrieved from [Link]
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What is the mechanism of action (MOA) of Duloxetine (Cymbalta)? (2025). In Dr.Oracle. Retrieved from [Link]
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Duloxetine. (n.d.). In PubChem. Retrieved from [Link]
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Serotonin–norepinephrine reuptake inhibitor. In: Wikipedia. Retrieved from [Link]
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discovery and history of Methyl 3-amino-3-(2-thienyl)propanoate
An In-depth Technical Guide to Methyl 3-amino-3-(2-thienyl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
This compound is a pivotal, non-proteinogenic β-amino acid ester that has garnered significant attention in the pharmaceutical industry. Its unique structural architecture, featuring a chiral center and a thiophene moiety, renders it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the compound's historical emergence, detailed synthetic methodologies—including classical, asymmetric, and biocatalytic approaches—and its critical role as a precursor in the development of prominent pharmaceuticals. By elucidating the mechanistic rationale behind various synthetic strategies and presenting key quantitative data, this document serves as an essential resource for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction: The Significance of β-Amino Acids and Thiophene Moieties in Medicinal Chemistry
The fields of medicinal chemistry and drug development are in constant pursuit of novel molecular scaffolds that can confer improved pharmacological properties, such as enhanced efficacy, better metabolic stability, and increased target selectivity.[1] β-amino acids, structural isomers of the more common α-amino acids, have emerged as particularly valuable building blocks in this endeavor.[1] Their incorporation into peptide-based drugs can induce specific secondary structures and provide resistance to enzymatic degradation.[1]
Concurrently, the thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore present in numerous FDA-approved drugs, including the antidepressant duloxetine and the antiplatelet agent ticagrelor.[2] Its presence can significantly influence a molecule's biological activity and pharmacokinetic profile. The convergence of these two structural motifs in this compound creates a chiral intermediate of considerable strategic importance.
Historical Context and Emergence
While a singular, seminal "discovery" of this compound is not prominently documented, its significance is intrinsically linked to the development of pharmaceuticals that incorporate the 3-amino-3-(2-thienyl)propyl scaffold. The history of this compound is therefore best understood through the lens of the synthetic challenges and innovations surrounding its more complex derivatives.
The rise in prominence of this and related structures can be traced to the synthesis of drugs like Duloxetine. The development of efficient and enantioselective routes to key intermediates, such as (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, necessitated a deep exploration of precursors like this compound and its ketone analogue, 3-methylamino-1-(2-thienyl)-1-propanone.[3] Early synthetic efforts often involved classical methods that produced racemic mixtures, followed by resolution. However, the demand for enantiomerically pure active pharmaceutical ingredients (APIs) spurred the development of more sophisticated asymmetric and biocatalytic methods, which are now central to the production of these vital intermediates.
Synthetic Strategies: A Technical Overview
The synthesis of this compound can be approached through several distinct pathways. The choice of method is often dictated by the desired scale, cost-effectiveness, and, most critically, the requirement for stereochemical control.
Classical Approaches: The Rodionov Reaction
A foundational method for the synthesis of β-amino acids is the Rodionov reaction. This one-pot condensation involves an aromatic aldehyde, malonic acid, and ammonia (or an amine) in an alcoholic solvent.
Reaction Scheme: 2-Thiophenecarboxaldehyde + Malonic Acid + NH₄OAc → (±)-3-Amino-3-(2-thienyl)propanoic acid
The resulting racemic β-amino acid can then be esterified using standard methods (e.g., reaction with methanol in the presence of an acid catalyst like SOCl₂) to yield racemic this compound.[4]
Causality and Insights:
-
Advantages: This method is straightforward and utilizes readily available starting materials, making it suitable for initial lab-scale synthesis.
-
Limitations: The primary drawback is the lack of stereocontrol, producing a racemic mixture that requires subsequent resolution, adding steps and reducing the overall yield of the desired enantiomer.
Asymmetric Synthesis: Catalytic Hydrogenation
For the production of enantiomerically pure compounds, asymmetric catalysis is a powerful tool. One prominent strategy involves the asymmetric hydrogenation of a β-aminoacrylate precursor, which can be synthesized from Methyl 3-oxo-3-(thiophen-2-yl)propanoate.[5]
Workflow for Asymmetric Hydrogenation:
Caption: Asymmetric synthesis via hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of a β-Enamino Ester
-
Enamine Formation: To a solution of Methyl 3-oxo-3-(thiophen-2-yl)propanoate in toluene, add an equimolar amount of a suitable amine (e.g., benzylamine). Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Catalyst Preparation: In a separate, oxygen-free environment, dissolve the chiral catalyst (e.g., a Ru-BINAP complex) in a degassed solvent like methanol.
-
Hydrogenation: Transfer the purified β-enamino ester and the catalyst solution to a high-pressure autoclave. Purge the system with nitrogen, then pressurize with hydrogen gas (typically 50-100 atm).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours, monitoring the reaction progress by HPLC or TLC.
-
Work-up and Purification: After depressurization, remove the catalyst by filtration through a pad of silica gel or Celite. Evaporate the solvent under reduced pressure. The resulting product can be purified by column chromatography to yield the enantiomerically enriched β-amino ester.
Causality and Insights:
-
Expertise: The choice of chiral ligand (e.g., BINAP) is critical as it dictates the stereochemical outcome of the hydrogenation. The solvent can also influence the enantioselectivity.
-
Trustworthiness: This method is highly reliable for producing material with high enantiomeric excess (ee), often exceeding 99%.
Biocatalytic Synthesis: Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative for obtaining chiral compounds. Lipases are commonly employed for the kinetic resolution of racemic β-amino esters.[4][6]
Workflow for Enzymatic Resolution:
Caption: Enantiomer separation by enzymatic resolution.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
-
Reaction Setup: Suspend racemic this compound hydrochloride in a suitable organic solvent (e.g., diisopropyl ether). Add water and a mild base (e.g., triethylamine) to liberate the free amine.
-
Enzyme Addition: Add an immobilized lipase, such as Lipase PSIM from Burkholderia cepacia.[4]
-
Incubation: Stir the suspension at a controlled temperature (e.g., 45 °C).
-
Monitoring: Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached. This is crucial as allowing the reaction to proceed further will decrease the enantiomeric excess of the remaining ester.
-
Separation: Filter off the immobilized enzyme for reuse. Extract the aqueous phase containing the (S)-amino acid salt. The organic phase contains the unreacted (R)-amino ester.
-
Isolation: Acidify the aqueous phase to precipitate the (S)-amino acid. The (R)-ester can be isolated from the organic phase by solvent evaporation. Both products can be purified by crystallization.
Causality and Insights:
-
Expertise: The enzyme's stereopreference is key; Lipase PSIM typically hydrolyzes the (S)-enantiomer preferentially.[4] The choice of solvent and temperature can significantly impact both the reaction rate and the enantioselectivity (E-value).
-
Trustworthiness: This method reliably produces both enantiomers with very high optical purity (≥99% ee).[4] The maximum theoretical yield for each enantiomer is 50%.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | PubChem[7] |
| Molecular Weight | 185.25 g/mol | PubChem[7] |
| CAS Number | 188812-40-0 | BLDpharm[8] |
| Appearance | Typically an oil or low-melting solid | - |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.2 (d, 1H), ~6.9 (m, 2H), ~4.6 (t, 1H), 3.65 (s, 3H), ~2.8 (d, 2H), ~1.8 (br s, 2H) | Predicted values based on structure |
| ¹³C NMR (CDCl₃) | δ (ppm): ~172 (C=O), ~145 (Ar-C), ~127 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~52 (OCH₃), ~50 (CH-N), ~45 (CH₂) | Predicted values based on structure |
Note: Actual NMR chemical shifts may vary depending on the solvent and instrument.
Applications in Drug Discovery and Development
The primary application of this compound is as a chiral intermediate in the synthesis of APIs. Its most notable role is in the manufacturing of Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions.
Role in Duloxetine Synthesis:
Caption: Pathway from the amino ester to Duloxetine.
The (S)-enantiomer of the amino ester is typically reduced to the corresponding amino alcohol. This is followed by N-methylation and subsequent coupling with 1-fluoronaphthalene to yield Duloxetine.[3][9] The stereocenter established in the β-amino ester is crucial for the final drug's efficacy.
Future Perspectives
The utility of this compound and its derivatives is unlikely to be confined to a single application. As the demand for enantiomerically pure building blocks grows, this compound may find use in the synthesis of novel kinase inhibitors, antimicrobial agents, or other therapeutics where the 3-amino-3-arylpropanoate scaffold can be exploited.[2] Furthermore, ongoing innovations in biocatalysis and continuous flow chemistry may offer even more efficient and sustainable methods for its production.[6]
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of β-amino acid esters by enzymatic Michael reaction of aromatic amines in continuous-flow microreactors. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- Forró, E., & Fülöp, F. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(12), 3045.
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-
University of Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
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International Journal of Peptide and Protein Research. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-[(2-thienylmethyl)amino]propanoate. Retrieved from [Link]
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Introduction: The Convergence of Thiophene and β-Amino Acid Chemistry
An In-depth Technical Guide to the Homologous Series of Methyl 3-amino-3-(2-thienyl)propanoate
Abstract: The unique structural and electronic properties of the thiophene ring, combined with the conformational versatility of β-amino acid scaffolds, make thienyl-containing β-amino esters a compelling class of molecules for drug discovery. This guide provides a comprehensive technical overview of this compound and its homologous series. We delve into rational synthesis strategies, explore the systematic variation of physicochemical properties within the series, and discuss potential structure-activity relationships (SAR) that are crucial for developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for creating next-generation pharmaceuticals.
The Significance of β-Amino Acids and Thiophene Moieties in Medicinal Chemistry
β-amino acids, which differ from their α-analogs by an additional methylene unit in the carbon backbone, are foundational building blocks in modern medicinal chemistry.[1] Their incorporation into peptide chains can induce unique folding patterns and, critically, confer enhanced resistance to enzymatic degradation, thereby improving metabolic stability and bioavailability.[1]
The thiophene ring is a privileged heterocycle in drug design, often used as a bioisostere for a phenyl ring. Its distinct electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have led to its inclusion in numerous approved drugs, such as the antidepressant Duloxetine.[2] The combination of a β-amino acid framework with a thienyl moiety presents a promising strategy for developing novel chemical entities with tailored pharmacological profiles.
Defining the Core Compound: this compound
The parent compound of the series is this compound. It is a β-amino ester featuring a thiophene ring at the β-position.
-
IUPAC Name: methyl 3-amino-3-thiophen-2-ylpropanoate[3]
-
Molecular Weight: 185.25 g/mol [3]
-
CAS Number: 188812-40-0[4]
This structure serves as the starting point for systematic modification to generate a homologous series.
The Concept of a Homologous Series in Drug Discovery
A homologous series is a sequence of compounds with the same functional group and core structure, where successive members differ by a single repeating unit, typically a methylene group (-CH₂-).[5] In the context of drug discovery, studying a homologous series allows for the fine-tuning of physicochemical properties such as lipophilicity (logP), solubility, and membrane permeability. These gradual changes can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a biological target.
For the series based on this compound, homologation will be primarily explored by extending the alkyl chain of the ester group (e.g., methyl, ethyl, propyl).
Caption: Homologous series of 3-amino-3-(2-thienyl)propanoate esters.
Synthesis Strategies for the Homologous Series
The synthesis of β-amino esters is a well-established field with several robust methodologies. The choice of route often depends on the desired stereochemistry, scale, and available starting materials.
Retrosynthetic Analysis
A common retrosynthetic approach for β-amino esters involves disconnecting the Cα-Cβ bond, leading back to an imine and an enolate, which is characteristic of a Mannich-type reaction. Alternatively, a conjugate addition (aza-Michael) pathway disconnects the Cβ-N bond, starting from an α,β-unsaturated ester and an amine source.
Caption: Retrosynthetic pathways for β-amino-β-thienyl esters.
General Synthetic Pathway: Aza-Michael Addition
The aza-Michael reaction is a highly efficient method for constructing the β-amino ester scaffold. It involves the 1,4-conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. This method is often preferred for its operational simplicity and high yields.[6]
Detailed Protocol: Synthesis of this compound
This protocol is a representative procedure based on established aza-Michael addition methodologies.
Step 1: Synthesis of Methyl 3-(2-thienyl)acrylate (Michael Acceptor)
-
To a stirred solution of thiophene-2-carboxaldehyde (1.0 eq) and methyl acetate (3.0 eq) in anhydrous tetrahydrofuran (THF), add sodium methoxide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the α,β-unsaturated ester.
Step 2: Aza-Michael Addition
-
Dissolve the purified Methyl 3-(2-thienyl)acrylate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol (5.0 eq).
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, remove the excess ammonia and solvent under reduced pressure.
-
The resulting crude oil is the desired product, this compound, which can be purified further by chromatography if necessary.
Protocol: Generation of Homologues (Ethyl and Propyl Esters)
To generate the homologous series, the procedure in Step 1 can be modified by substituting methyl acetate with ethyl acetate or propyl acetate, respectively. The subsequent aza-Michael addition (Step 2) would then be carried out on the corresponding ethyl or propyl 3-(2-thienyl)acrylate.
Physicochemical Properties and Characterization
The systematic extension of the ester alkyl chain is expected to produce a predictable trend in physicochemical properties.
Table of Predicted Properties for the Homologous Series
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Predicted Boiling Point (°C) |
| Methyl 3-amino-3-(2-thienyl)propanoate | C₈H₁₁NO₂S | 185.25[3] | 0.4[3] | 290.7 ± 30.0[4] |
| Ethyl 3-amino-3-(2-thienyl)propanoate | C₉H₁₃NO₂S | 199.27 | ~0.9 | ~305 |
| Propyl 3-amino-3-(2-thienyl)propanoate | C₁₀H₁₅NO₂S | 213.30 | ~1.4 | ~320 |
| (Note: Properties for ethyl and propyl esters are extrapolated based on the principle of homology and may vary from experimental values.) |
Spectroscopic Analysis
The structural identity of the synthesized compounds can be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect characteristic signals for the thienyl protons (typically in the δ 6.8-7.5 ppm range), a methine proton (CH-N) around δ 4.0-4.5 ppm, methylene protons (CH₂) adjacent to the carbonyl group as a doublet of doublets around δ 2.5-3.0 ppm, and signals corresponding to the ester alkyl group (e.g., a singlet around δ 3.7 ppm for the methyl ester).
-
¹³C NMR: Key signals include the carbonyl carbon (~172 ppm), carbons of the thiophene ring (~125-145 ppm), the β-carbon attached to the nitrogen (~50 ppm), and the α-carbon (~40 ppm).
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (a broad peak around 3300-3400 cm⁻¹), the C=O stretch of the ester (strong peak around 1735 cm⁻¹), and C-S stretches associated with the thiophene ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the calculated molecular weight should be observed.
Structure-Activity Relationships (SAR)
Understanding the SAR of this homologous series is key to optimizing it for a specific biological target.
Impact of Ester Chain Length on Lipophilicity and Potency
Increasing the length of the ester alkyl chain from methyl to propyl systematically increases the compound's lipophilicity (as indicated by the rising XLogP3 value). This has several predictable consequences:
-
Increased Membrane Permeability: Higher lipophilicity often correlates with better passage across biological membranes, including the blood-brain barrier.
-
Altered Target Affinity: The alkyl chain may interact with hydrophobic pockets within the target protein's binding site. This could either increase affinity (if the pocket accommodates the larger group) or decrease it (due to steric hindrance).
-
Modified Solubility: Increasing alkyl chain length typically decreases aqueous solubility, which can pose challenges for formulation.
Role of the Thienyl Group
The thiophene ring is a critical pharmacophore. Its sulfur atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking or hydrophobic interactions. Its specific orientation relative to the β-amino acid backbone is crucial for receptor binding.
Potential Applications in Drug Development
The structural features of this scaffold suggest potential utility in several therapeutic areas.
Peptidomimetics and Foldamers
As β-amino acids, these compounds can be incorporated into peptide sequences to create "foldamers"—oligomers that adopt stable, predictable secondary structures.[7] These structures can mimic natural peptides while offering superior metabolic stability, making them attractive as potential protease inhibitors or protein-protein interaction modulators.
CNS-Acting Agents
The structural similarity to key intermediates of drugs like Duloxetine suggests that this series could be explored for activity on central nervous system (CNS) targets, such as serotonin and norepinephrine reuptake transporters.[2] The ability to tune lipophilicity across the homologous series is particularly valuable for optimizing brain penetration.
Anti-inflammatory Agents
Many natural and synthetic molecules containing phenylpropanoid or related structures exhibit anti-inflammatory activity.[8][9] The mechanism often involves the modulation of inflammatory pathways like NF-κB or inhibition of enzymes such as cyclooxygenase (COX).[10] The thienylpropanoate scaffold could be investigated for similar properties, potentially leading to new treatments for inflammatory disorders.
Conclusion and Future Directions
The homologous series of this compound represents a versatile and promising scaffold for medicinal chemistry. The synthetic accessibility via robust methods like the aza-Michael addition allows for the straightforward generation of analogs. By systematically varying the ester alkyl chain, researchers can precisely modulate the physicochemical properties to optimize pharmacokinetic profiles and target engagement. Future work should focus on the asymmetric synthesis to isolate and test individual enantiomers, as biological activity is often stereospecific. Furthermore, screening this series against a panel of CNS and inflammatory targets could uncover novel therapeutic leads, validating the potential of this underexplored chemical space.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H11NO2S | CID 2764295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 188812-40-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Homologous series - Wikipedia [en.wikipedia.org]
- 6. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 7. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Chiral β-Amino Esters
The synthesis of enantiomerically pure β-amino acids and their derivatives is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are integral to a wide array of pharmacologically active molecules, including antiviral agents, enzyme inhibitors, and peptide-based therapeutics. Methyl 3-amino-3-(2-thienyl)propanoate, a chiral β-amino ester, represents a valuable building block for the synthesis of novel pharmaceutical candidates, owing to the unique electronic and steric properties of the thiophene ring.
This document provides a comprehensive guide to the synthesis of this compound, with a focus on a robust and scalable synthetic strategy. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to troubleshoot and adapt the procedures as needed.
I. Synthetic Strategy: A Two-Step Approach to Chirality
The proposed synthesis of this compound follows a logical and efficient two-step sequence:
-
Michael Addition: The synthesis commences with the conjugate addition of an amine source to a readily available α,β-unsaturated ester, Methyl 3-(2-thienyl)acrylate. This reaction establishes the carbon-nitrogen bond at the β-position.
-
Asymmetric Hydrogenation: The crucial chiral center is introduced via a highly enantioselective rhodium-catalyzed asymmetric hydrogenation of the intermediate enamine or a suitable N-acylated derivative. This step is the cornerstone of the synthesis, delivering the target molecule with high optical purity.
This strategy is advantageous due to the commercial availability of the starting materials and the well-established reliability of asymmetric hydrogenation for the synthesis of chiral amines.
II. Experimental Protocols
Part 1: Synthesis of the Enamine Precursor
The initial step involves the formation of an enamine intermediate. While direct addition of ammonia is possible, a more controlled approach utilizing a protected amine followed by deprotection, or the formation of an N-acyl enamine, is often preferred to minimize side reactions. Here, we present a method for the synthesis of the N-acetyl enamine, which is an excellent substrate for asymmetric hydrogenation.
Protocol 1: Synthesis of Methyl 3-(acetylamino)-3-(2-thienyl)acrylate
This protocol is adapted from established methods for the synthesis of β-(acylamino)acrylates.[1]
Materials and Equipment:
-
Methyl 3-(2-thienyl)acrylate
-
Acetamide
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add Methyl 3-(2-thienyl)acrylate (1.0 eq), acetamide (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Methyl 3-(acetylamino)-3-(2-thienyl)acrylate.
Expected Outcome:
The product will be a mixture of (E) and (Z) isomers, which can often be used directly in the subsequent hydrogenation step. The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This is the key enantioselective step. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). Ligands such as those from the DuPhos or BICP families have shown excellent performance in the hydrogenation of β-(acylamino)acrylates.[1]
Protocol 2: Asymmetric Hydrogenation of Methyl 3-(acetylamino)-3-(2-thienyl)acrylate
This protocol is a general procedure based on rhodium-catalyzed asymmetric hydrogenations of enamides.[2][3]
Materials and Equipment:
-
Methyl 3-(acetylamino)-3-(2-thienyl)acrylate
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos or a suitable BIBOP ligand)
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Magnetic stirrer and stir bar
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Hydrogen gas (high purity)
-
Celite® for filtration
-
Rotary evaporator
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Quantitative Data Summary:
| Reagent | Molar Ratio | Notes |
| Methyl 3-(acetylamino)-3-(2-thienyl)acrylate | 1.0 | Substrate |
| [Rh(COD)₂]BF₄ | 0.01-0.001 | Catalyst precursor |
| Chiral Diphosphine Ligand | 1.1 (to Rh) | Ligand to metal ratio is crucial for catalyst formation and activity. |
| Methanol | Solvent | Must be anhydrous and degassed. |
| Hydrogen Gas | Reagent | Pressure typically ranges from 1 to 50 atm. |
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (0.01 eq) and the chiral diphosphine ligand (0.011 eq) in a small amount of anhydrous, degassed methanol.
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve Methyl 3-(acetylamino)-3-(2-thienyl)acrylate (1.0 eq) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the high-pressure hydrogenation vessel.
-
Using a cannula, transfer the prepared catalyst solution to the hydrogenation vessel.
-
Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC or HPLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude N-acetylated product can be purified by column chromatography if necessary.
-
-
Deprotection of the Acetyl Group:
-
The N-acetyl group can be removed under standard acidic or basic hydrolysis conditions to yield the final product, this compound. For example, refluxing with aqueous HCl followed by neutralization will yield the free amine.
-
Self-Validation and Causality:
-
Choice of Ligand: The chirality of the ligand directly dictates the stereochemical outcome of the hydrogenation. The selection of a specific ligand (e.g., (R,R)-Me-DuPhos) is based on its proven efficacy in creating a chiral environment around the rhodium center that favors the formation of one enantiomer over the other.[1]
-
Inert Atmosphere: The rhodium catalyst and many phosphine ligands are sensitive to oxidation. Performing the catalyst preparation and the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and ensure reproducibility.
-
Degassed Solvents: Dissolved oxygen in the solvent can also lead to catalyst degradation. Degassing the solvent prior to use is a critical step for maintaining catalytic activity.
III. Characterization of this compound
The identity and purity of the final product must be confirmed by a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the thiophene ring (in the aromatic region), and the protons of the propanoate backbone. The methine proton at the chiral center (C3) will appear as a multiplet, and the diastereotopic protons at C2 will appear as a complex multiplet.
-
¹³C NMR Spectroscopy: The carbon NMR will show resonances for the carbonyl carbon of the ester, the carbons of the thiophene ring, the chiral methine carbon, the methylene carbon, and the methyl carbon of the ester.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound, confirming the expected molecular formula of C₈H₁₁NO₂S.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-H and C=C stretching of the thiophene ring.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product, analysis on a chiral stationary phase is required. This is the definitive method for confirming the success of the asymmetric synthesis.
IV. Visualizing the Workflow and Mechanism
Experimental Workflow Diagram:
Caption: A schematic overview of the synthetic workflow.
Proposed Catalytic Cycle for Asymmetric Hydrogenation:
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
V. References
-
Cole, D. C. (1994). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 50(32), 9517-9582. [Link]
-
Juaristi, E., & Quintana, D. (1997). Enantioselective Synthesis of β‐Amino Acids. Aldrichimica Acta, 30(3), 67-82.
-
Hsiao, Y., Rivera, N. R., Rosner, T., & Krska, S. W. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Organic Letters, 6(21), 3781-3784. [Link]
-
Zhu, G., Cao, P., Jiang, Q., & Zhang, X. (1997). Highly Enantioselective Rh-Catalyzed Hydrogenations of β-(Acylamino)acrylates. Journal of the American Chemical Society, 119(8), 1799-1800. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Burk, M. J., Feaster, J. E., Harlow, R. L., & Nugent, W. A. (1991). New electron-rich chiral phosphines for asymmetric catalysis. Organometallics, 10(8), 2653-2655. [Link]
-
Tang, W., Qu, B., Capacci, A. G., Rodriguez, S., Wei, X., Haddad, N., ... & Senanayake, C. H. (2009). Novel, Tunable, and Efficient Chiral Bisdihydrobenzooxaphosphole Ligands for Asymmetric Hydrogenation. Organic Letters, 11(24), 5722-5725. [Link]
Sources
Application Notes & Protocols for the Asymmetric Synthesis of Chiral β-Amino Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Chiral β-Amino Esters in Modern Chemistry
Chiral β-amino acids and their corresponding esters are cornerstone building blocks in contemporary organic synthesis and medicinal chemistry.[1][2] Their incorporation into peptides leads to the formation of β-peptides, which exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts.[3] This property makes them highly valuable in the development of novel therapeutics. Furthermore, the chiral β-amino acid motif is a key structural feature in a wide array of pharmacologically active compounds, including the side chain of the blockbuster anticancer drug Taxol, β-lactam antibiotics, and various enzyme inhibitors.[3][4][5][6][7] Consequently, the development of efficient and highly stereoselective methods for their synthesis is a topic of paramount importance.
This guide provides an in-depth overview of prevalent strategies for the asymmetric synthesis of chiral β-amino esters, complete with detailed, field-proven protocols and the rationale behind key experimental choices.
Strategic Approaches to Asymmetric Synthesis: A Comparative Overview
The synthesis of enantiomerically pure β-amino esters can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials and catalysts.
-
Catalytic Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods, involving the hydrogenation of a prochiral β-enamino ester using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands have proven to be exceptionally effective.[1][3][6][8]
-
The Asymmetric Mannich Reaction: This powerful carbon-carbon bond-forming reaction involves the addition of an enolate or enolate equivalent to an imine. The stereoselectivity can be controlled through the use of chiral catalysts (organocatalysts or metal complexes) or by employing chiral auxiliaries on the enolate component.[9][10][11][12]
-
Chiral Auxiliary-Mediated Syntheses: This classical yet robust approach involves the temporary attachment of a chiral auxiliary to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction, such as a conjugate addition or enolate alkylation, and is later removed to afford the chiral product.[5][13][14][15]
-
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative. Enzymes, particularly lipases, can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture of β-amino esters, allowing for the separation of the two enantiomers.[2][4][16][17]
Below, we delve into detailed protocols for two of the most powerful and widely adopted methods: Rhodium-Catalyzed Asymmetric Hydrogenation and a Diastereoselective Mannich-type Reaction.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate
This protocol describes a highly efficient method for producing chiral β-amino esters with excellent enantioselectivity using a rhodium-based catalyst. The causality behind this method's success lies in the formation of a chiral catalyst-substrate complex that lowers the activation energy for hydrogenation on one face of the double bond over the other.
Workflow Diagram
Caption: General workflow for the synthesis of chiral β-amino esters via asymmetric hydrogenation.
Mechanistic Rationale
The enantioselectivity of this reaction is governed by the chiral ligand coordinated to the rhodium center. The substrate, a β-(acylamino)acrylate, coordinates to the chiral metal complex. The steric and electronic properties of the ligand create a chiral pocket, forcing the substrate to adopt a specific orientation. Hydrogen gas then adds diastereoselectively from the less sterically hindered face, leading to the formation of one enantiomer of the product in excess.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note and Purification Protocol for Methyl 3-amino-3-(2-thienyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated protocols for the purification of Methyl 3-amino-3-(2-thienyl)propanoate, a key intermediate in the synthesis of various pharmaceutically active compounds. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a foundational understanding of the chemical principles at play, ensuring adaptability and success in your laboratory setting. We will explore purification strategies including acid-base extraction, crystallization of both the free base and its hydrochloride salt, and column chromatography.
Introduction: The Significance of Purity
This compound is a crucial building block, notably in the synthesis of the antidepressant Duloxetine.[1][2][3] The stereochemistry and purity of this intermediate are paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a detailed framework for achieving high purity of this compound, a critical aspect of regulatory compliance and successful drug development.
Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | [4] |
| Molecular Weight | 185.25 g/mol | [4] |
| Appearance | Expected to be an oil or low-melting solid | Inferred from related compounds |
| pKa (amine) | Estimated 8-9 | General amine pKa |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), sparingly soluble in water. The hydrochloride salt is expected to be water-soluble. | General chemical principles |
Potential Impurities
Based on common synthetic routes, such as the Mannich reaction followed by reduction or addition of ammonia to a corresponding acrylate, potential impurities may include:
-
Unreacted starting materials: 2-acetylthiophene, methyl acrylate, etc.
-
By-products of side reactions: Dimeric or polymeric products.
-
Reagents and catalysts: Acids, bases, or metal catalysts used in the synthesis.
-
Isomeric impurities: Positional isomers of the thienyl group if starting materials are not pure.
Purification Workflow: A Multi-faceted Approach
The purification of this compound, an amino ester, can be approached through several effective methods. The choice of method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. The following workflow provides a comprehensive strategy.
Sources
- 1. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN108341797B - Synthesis method of duloxetine intermediate - Google Patents [patents.google.com]
- 4. This compound | C8H11NO2S | CID 2764295 - PubChem [pubchem.ncbi.nlm.nih.gov]
use of Methyl 3-amino-3-(2-thienyl)propanoate as a synthetic building block
An In-Depth Guide to the Synthetic Utility of Methyl 3-amino-3-(2-thienyl)propanoate
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials is paramount. This compound is a bifunctional molecule that has emerged as a highly valuable and versatile building block. Its structure, featuring a reactive β-amino acid ester scaffold coupled with a thiophene ring, offers a unique combination of functionalities. The thiophene moiety is a well-established bioisostere for the phenyl ring, often introduced to modulate pharmacokinetic properties and enhance biological activity. The β-amino ester portion provides two distinct reactive handles—an amine and an ester—that can be selectively manipulated to construct a diverse array of complex molecular architectures.
This guide provides an in-depth exploration of this compound's applications. We will move beyond simple reaction schemes to explain the underlying chemical principles, offering field-proven insights into protocol design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | methyl 3-amino-3-thiophen-2-ylpropanoate | [1] |
| Molecular Formula | C₈H₁₁NO₂S | [1] |
| Molecular Weight | 185.25 g/mol | [1] |
| CAS Number | 188812-40-0 | [2] |
| Appearance | Varies (Typically an oil or low-melting solid) | N/A |
| Polar Surface Area | 80.6 Ų | [1] |
| XLogP3 | 0.4 | [1] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Some suppliers may utilize cold-chain transportation to maintain stability[2]. This product is intended for research use only.
Application I: Synthesis of Thienopyridine Scaffolds
Scientific Context: The thienopyridine core is a privileged scaffold in medicinal chemistry, most notably found in blockbuster antiplatelet agents that act as P2Y₁₂ receptor antagonists[3][4]. These drugs are critical in the management of thrombotic diseases. The inherent structure of this compound makes it an ideal precursor for constructing fused heterocyclic systems like tetrahydrothieno[3,2-c]pyridines.
Synthetic Rationale: The synthetic strategy involves leveraging the primary amine and the activated α-carbon of the thiophene ring to participate in a cyclocondensation reaction. A common approach is the Gould-Jacobs reaction or similar cyclizations with a suitable three-carbon electrophile, which forms the pyridinone ring fused to the thiophene.
Figure 1: Conceptual workflow for thienopyridine synthesis.
Protocol: Synthesis of a Tetrahydrothieno[3,2-c]pyridin-4(5H)-one Derivative
This protocol is a representative example of a Gould-Jacobs type cyclization.
Materials:
-
This compound (1.0 eq)
-
Diethyl (ethoxymethylene)malonate (DEMM) (1.1 eq)
-
Diphenyl ether (solvent)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol. Add DEMM (1.1 eq) and stir the mixture at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: This initial step forms an enamine intermediate via Michael addition of the primary amine to the electron-deficient alkene of DEMM, followed by elimination of ethanol. This is a standard method for installing the necessary framework for cyclization.
-
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Thermal Cyclization: To the resulting residue, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 240-250 °C using a heating mantle and a condenser. Maintain this temperature for 30-60 minutes.
-
Causality: The high temperature provides the activation energy required for the intramolecular cyclization onto the thiophene ring, followed by the elimination of another molecule of ethanol to form the stable pyridinone ring. Diphenyl ether is used due to its high boiling point and inertness under these conditions.
-
-
Workup and Purification: Cool the reaction mixture to room temperature. The product often precipitates. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash with hexane to remove the diphenyl ether.
-
Hydrolysis and Decarboxylation: The resulting product can be further hydrolyzed (e.g., using aqueous HCl) and decarboxylated by heating to yield the final tetrahydrothieno[3,2-c]pyridin-4(5H)-one core. The exact conditions for this step may need optimization based on the specific substrate.
Application II: Precursor to Chiral Intermediates for APIs
Scientific Context: Chiral β-amino alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals. A prominent example is (S)-(-)-3-methylamino-1-(2-thienyl)-propan-1-ol, a key precursor for the antidepressant drug Duloxetine[5][6]. This compound provides the core C-S-C backbone and requires key functional group transformations to yield this valuable intermediate.
Synthetic Rationale: The synthesis requires two primary transformations: the reduction of the methyl ester to a primary alcohol and the N-methylation of the primary amine. The stereochemistry is critical, often established through asymmetric synthesis or resolution. The protocol below focuses on the fundamental reduction step.
Figure 2: Pathway to a key β-amino alcohol intermediate.
Protocol: Reduction of the Ester to a Primary Alcohol
This protocol describes a standard reduction using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Deionized water
-
15% aqueous Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add LiAlH₄ (2.0-3.0 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Causality: LiAlH₄ is a highly reactive and pyrophoric hydride source that violently reacts with water. Anhydrous conditions and an inert atmosphere are mandatory for safety and efficacy. The reaction is highly exothermic, necessitating cooling to 0 °C to control the reaction rate.
-
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:
-
'x' mL of deionized water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of deionized water.
-
Causality: This specific quenching procedure, known as the Fieser workup, is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter. The order and stoichiometry are critical for forming a manageable precipitate.
-
-
Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes. The mixture should become a white, filterable solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrates and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-amino-3-(2-thienyl)propan-1-ol, which can be purified further by chromatography or crystallization if necessary.
Application III: Synthesis of Novel β-Lactam Analogues
Scientific Context: The β-lactam (azetidin-2-one) ring is the cornerstone of one of the most important classes of antibiotics in history[7]. The synthesis of novel β-lactam analogues remains a vibrant area of research to combat rising antibiotic resistance[8]. 3-Amino-β-lactams are particularly important as they mimic the D-alanyl-D-alanine peptide linkage targeted by these antibiotics in bacterial cell wall synthesis[9].
Synthetic Rationale: this compound is an excellent starting point for the Staudinger ketene-imine cycloaddition, a classic and powerful method for β-lactam synthesis[10]. The synthesis involves first converting the starting material into an imine, which then undergoes a [2+2] cycloaddition with a ketene (generated in situ) to form the four-membered azetidinone ring.
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Applications of Methyl 3-amino-3-(2-thienyl)propanoate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of the Thienyl-β-Amino Acid Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has garnered significant attention. Its unique electronic properties and ability to act as a bioisostere for the phenyl group make it a valuable moiety in the development of novel therapeutics. When coupled with a β-amino acid framework, as seen in Methyl 3-amino-3-(2-thienyl)propanoate, the resulting scaffold becomes a powerful building block for a diverse range of biologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound, providing detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays.
The inherent structural features of this compound, including a chiral center, an amino group, and an ester functionality, offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has led to its use in the synthesis of compounds targeting a variety of therapeutic areas, most notably in the field of neuroscience.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). The most prominent example is Duloxetine , a widely prescribed antidepressant. The thiophene moiety in Duloxetine is crucial for its interaction with the serotonin and norepinephrine transporters. Beyond its established role in neuroscience, the thienyl-β-amino acid scaffold is being explored for other therapeutic applications, including:
-
Antihypertensive Agents: Thiophene-containing compounds have shown potential in modulating blood pressure.[1][2] The structural features of the scaffold can be modified to interact with targets such as adrenergic receptors.
-
Antimicrobial Agents: The thiophene nucleus is present in various compounds exhibiting antibacterial and antifungal activity.[3][4][5] Derivatives of this compound can be synthesized to target essential microbial pathways.
Synthesis Protocol: this compound
This protocol outlines a common synthetic route to this compound, proceeding through a Mannich-type reaction followed by reduction and esterification.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)propan-1-one (Mannich Base)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-acetylthiophene (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.
-
Basify the aqueous layer with a saturated solution of sodium carbonate to a pH of 9-10, resulting in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the Mannich base.
Step 2: Demethylation to 3-Amino-1-(2-thienyl)propan-1-one
-
Dissolve the 3-(dimethylamino)-1-(2-thienyl)propan-1-one (1.0 eq) in toluene in a round-bottom flask.
-
Add ethyl chloroformate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and add hydrochloric acid (3M).
-
Continue to reflux for an additional 2 hours to hydrolyze the intermediate carbamate.
-
Cool the mixture, separate the aqueous layer, and wash the organic layer with water.
-
Basify the combined aqueous layers with sodium hydroxide to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-amino-1-(2-thienyl)propan-1-one.
Step 3: Reduction to 3-Amino-1-(2-thienyl)propan-1-ol
-
Suspend 3-amino-1-(2-thienyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask and cool to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the amino alcohol.
Step 4: Esterification to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-1-(2-thienyl)propan-1-ol (1.0 eq) in anhydrous methanol and cool to 0°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully quench by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Data
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.25 g/mol [6] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.25 (dd, 1H), ~6.95 (m, 2H), ~4.50 (dd, 1H), 3.65 (s, 3H), ~2.80 (m, 2H), ~1.80 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~172.5, ~145.0, ~127.0, ~125.0, ~124.0, ~52.0, ~50.0, ~40.0 |
| IR (KBr, cm⁻¹) | ~3350 (N-H), ~2950 (C-H), ~1735 (C=O, ester), ~1590, ~1440 (aromatic C=C) |
| Mass Spec (EI) | m/z 185 (M⁺) |
Biological Assay Protocol: Serotonin and Norepinephrine Reuptake Inhibition
This protocol describes an in vitro assay to determine the inhibitory potency of test compounds on the human serotonin transporter (SERT) and norepinephrine transporter (NET) using transfected cells.[7][8][9][10]
Workflow Diagram: Transporter Reuptake Inhibition Assay
Caption: Workflow for the serotonin and norepinephrine reuptake inhibition assay.
Step-by-Step Methodology
-
Cell Culture: Culture HEK293 cells stably expressing either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET) in appropriate media supplemented with a selection antibiotic.
-
Cell Plating: Seed the cells into 96-well microplates at a density that will yield a confluent monolayer on the day of the assay.
-
Preparation of Solutions:
-
Prepare serial dilutions of the test compound (e.g., a derivative of this compound) and a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET) in Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare the uptake buffer containing a fixed concentration of [³H]serotonin (for SERT assay) or [³H]norepinephrine (for NET assay) in KRH buffer.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with KRH buffer.
-
Add the test compound dilutions or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the neurotransmitter uptake by adding the uptake buffer containing the radiolabeled neurotransmitter.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Calculate the percentage inhibition of specific uptake for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Chiral Separation Protocol
The biological activity of derivatives of this compound is often stereospecific. Therefore, chiral separation is a critical step in the drug development process. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a commonly used method.[6][11][12]
Step-by-Step Methodology for Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amino esters.
-
Mobile Phase Optimization:
-
Start with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Systematically vary the ratio of the solvents and the concentration of the additive to optimize the separation.
-
-
Analysis:
-
Dissolve the racemic mixture of the this compound derivative in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The two enantiomers should elute as separate peaks, allowing for their quantification and collection.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of SNRIs like Duloxetine has had a significant impact on the treatment of depression and other neurological disorders. The protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of novel derivatives based on this scaffold.
Future research in this area will likely focus on exploring the full therapeutic potential of the thienyl-β-amino acid scaffold. This includes the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of biological targets. The development of more efficient and stereoselective synthetic methods will also be crucial for advancing the discovery of new drug candidates based on this promising chemical entity.
References
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- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front Microbiol. 2023;14:1189535. Published 2023 May 11. doi:10.3389/fmicb.2023.1189535.
- Thiophene systems. 9. Thienopyrimidinedione derivatives as potential antihypertensive agents. J Med Chem. 1986;29(7):1178-1183. doi:10.1021/jm00157a010.
- HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. J Liq Chromatogr. 1994;17(1):33-46. doi:10.1080/10826079408013289.
- Thiophene systems. 14. Synthesis and antihypertensive activity of novel 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans and related compounds as new potassium channel activators. J Med Chem. 1994;37(14):2246-2257. doi:10.1021/jm00040a017.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Adv. 2017;7(61):38257-38263. doi:10.1039/c7ra06514a.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Front Microbiol. 2023;14:1189535. doi:10.3389/fmicb.2023.1189535.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Adv. 2017;7(61):38257-38263. doi:10.1039/c7ra06514a.
- HPLC CHIRAL OPTIMIZATION OF A UNIQUE β-AMINO ACID AND ITS ESTER.
- Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. J Biomol Struct Dyn. 2024;1-17. doi:10.1080/07391102.2024.2314869.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. 2023;3(11):1-10.
- Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. J Am Chem Soc. 2004;126(19):5938-5939. doi:10.1021/ja049245s.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2021;65(3):189-198. doi:10.17480/psk.2021.65.3.189.
- Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chem Neurosci. 2017;8(1):171-179. doi:10.1021/acschemneuro.6b00279.
- Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. J Pharm Biomed Anal. 2002;27(3-4):599-605. doi:10.1016/s0731-7085(01)00616-1.
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Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available from: [Link].
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- New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. J Chil Chem Soc. 2020;65(2):4825-4829. doi:10.4067/s0717-97072020000204825.
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Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. Available from: [Link].
- Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy. J Am Chem Soc. 2004;126(19):5938-5939. doi:10.1021/ja049245s.
- Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Int J Nanomedicine. 2022;17:1645-1661. Published 2022 Apr 8. doi:10.2147/IJN.S353493.
- Development of serotonin transporter reuptake inhibition assays using JAR cells. J Pharmacol Toxicol Methods. 2018;92:1-7. doi:10.1016/j.vascn.2018.03.003.
- Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. J Neurosci Methods. 2018;307:186-192. doi:10.1016/j.jneumeth.2018.05.020.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. 2013;3(4):1043-1050.
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available from: [Link].
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatsh Chem. 2001;132(3):279-293. doi:10.1007/s007060170119.
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Application Notes and Protocols: N-Protection of Methyl 3-amino-3-(2-thienyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-Protection in Synthesis
In the intricate landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic protection and deprotection of functional groups is a cornerstone of success. The amino group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions and to direct the course of a synthetic sequence. This guide provides a detailed technical overview and practical protocols for the N-protection of Methyl 3-amino-3-(2-thienyl)propanoate, a valuable building block in medicinal chemistry. The choice of a protecting group is paramount and is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.
Selecting the Optimal Protecting Group: A Strategic Decision
The ideal amino-protecting group should be easily introduced in high yield, stable to the reaction conditions of subsequent synthetic steps, and readily removable under mild conditions that do not affect other functionalities within the molecule. For this compound, three commonly employed and well-vetted protecting groups are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. The selection amongst these is often guided by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where one protecting group can be removed selectively in the presence of others.[1]
Core Protocols for N-Protection
This section details the step-by-step experimental procedures for the introduction of the Boc, Cbz, and Fmoc protecting groups onto this compound.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group due to its stability to a broad range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[2][3][4] The most common reagent for its introduction is di-tert-butyl dicarbonate (Boc)₂O.[2][4]
Reaction Scheme:
Caption: Boc protection of the amine.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as a 1:1 mixture of dioxane and water, acetonitrile, or tetrahydrofuran (THF).[5]
-
Base Addition: Add a base such as sodium bicarbonate (2.0 equiv), triethylamine (1.5 equiv), or a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][5]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) portion-wise or as a solution in the reaction solvent.[5] The reaction is often carried out at room temperature.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
If a water-miscible solvent is used, remove it under reduced pressure.
-
Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Choices: The use of a base is crucial to neutralize the acidic byproducts of the reaction and to deprotonate the amine, enhancing its nucleophilicity.[6] The choice of solvent depends on the solubility of the starting materials. Aqueous conditions with a base like sodium bicarbonate are common and effective.[3]
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another cornerstone of amine protection, valued for its stability under a variety of conditions and its removal via catalytic hydrogenolysis.[7][8][9] The primary reagent for its introduction is benzyl chloroformate (Cbz-Cl).[9][10]
Reaction Scheme:
Caption: Cbz protection of the amine.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of dioxane and water.
-
Base Addition: Add an aqueous solution of a base such as sodium carbonate or sodium bicarbonate (2.0-2.5 equiv) and cool the mixture in an ice bath.[11] It is important to maintain a pH between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization.[10]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv) dropwise to the vigorously stirred solution, ensuring the temperature remains low.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up:
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to obtain the Cbz-protected product, which can be further purified by crystallization or column chromatography.
Causality Behind Choices: The Schotten-Baumann reaction conditions, involving an aqueous basic solution, are classic for Cbz protection.[12] The biphasic system allows for the neutralization of the generated HCl while the reaction proceeds. Careful control of pH is critical for optimal yield and purity.[10]
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability to basic conditions, which allows for orthogonal deprotection in the presence of acid-labile groups like Boc.[12][13] The most common reagent for its introduction is 9-fluorenylmethyl chloroformate (Fmoc-Cl).[12][14][15]
Reaction Scheme:
Caption: Fmoc protection of the amine.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent system. Common choices include aqueous dioxane with sodium bicarbonate or anhydrous conditions with pyridine in dichloromethane.[12]
-
Base Addition: Add the appropriate base (e.g., sodium bicarbonate for aqueous conditions, pyridine for anhydrous).
-
Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0-1.1 equiv) to the solution. Fmoc-OSu is often preferred as it is a stable solid and the reaction byproducts are more easily removed.[12]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up:
-
For aqueous reactions, acidify the mixture and extract the product with an organic solvent.
-
For anhydrous reactions, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent and water.
-
-
Purification: Wash the organic layer with dilute acid and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.
Causality Behind Choices: The choice between aqueous and anhydrous conditions depends on the substrate's solubility and stability. Fmoc-Cl is sensitive to moisture, making anhydrous conditions with a non-nucleophilic base like pyridine a good option.[12] Fmoc-OSu offers a more user-friendly alternative for introducing the Fmoc group.[12]
Comparative Data and Deprotection Strategies
| Protecting Group | Reagent for Introduction | Typical Protection Conditions | Stability | Deprotection Conditions |
| Boc | (Boc)₂O[2][4] | Base (NaHCO₃, Et₃N, DMAP), RT[3][5] | Stable to base, nucleophiles, hydrogenolysis | Strong acid (TFA, HCl)[6][16][17] |
| Cbz | Cbz-Cl[9][10] | Aqueous base (Na₂CO₃), 0°C to RT[11] | Stable to acid, some bases | Catalytic hydrogenolysis (Pd/C, H₂)[7][8] |
| Fmoc | Fmoc-Cl, Fmoc-OSu[12][14][15] | Base (NaHCO₃, Pyridine), RT[12] | Stable to acid, mild base | Secondary amines (e.g., Piperidine)[18][19][20] |
Workflow for N-Protection and Deprotection
Caption: General workflow for N-protection and deprotection.
Conclusion and Future Perspectives
The successful N-protection of this compound is a critical step in its utilization for the synthesis of more complex molecules. The choice of the Boc, Cbz, or Fmoc protecting group should be made in the context of the overall synthetic plan, considering the stability and orthogonality of all functional groups present. The protocols provided herein offer robust and well-established methods for achieving high-yielding N-protection, empowering researchers to confidently advance their synthetic endeavors. As the field of organic synthesis continues to evolve, the development of even milder and more selective protection and deprotection strategies will remain an area of active research, further enhancing the synthetic chemist's toolkit.
References
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Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. ResearchGate. Available at: [Link]
-
Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. Available at: [Link]
-
Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. Synfacts. Available at: [Link]
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MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. Taylor & Francis Online. Available at: [Link]
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Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups: Boc, Cbz, Amine. StudySmarter. Available at: [Link]
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How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Available at: [Link]
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Di-tert-butyl dicarbonate. YouTube. Available at: [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
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Di-tert-butyl dicarbonate. chemeurope.com. Available at: [Link]
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Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. ResearchGate. Available at: [Link]
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Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
Benzyl chloroformate. Wikipedia. Available at: [Link]
- Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
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Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available at: [Link]
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available at: [Link]
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Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]
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Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
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A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Nature. Available at: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Scientific Research Publishing. Available at: [Link]
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Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]
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Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. NIH. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Available at: [Link]
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Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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The synthesis of oligomers containing alternating C -glycosyl α-amino acids and .... RSC Publishing. Available at: [Link]
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Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. Available at: [Link]
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Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link]
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Methyl 3-[(2-thienylmethyl)amino]propanoate. PubChem. Available at: [Link]
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This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. Available at: [Link]
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Application Notes and Protocols for the Esterification of 3-Amino-3-(2-thienyl)propanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Amino-3-(2-thienyl)propanoic Acid Esters
3-Amino-3-(2-thienyl)propanoic acid is a beta-amino acid containing a thiophene ring. Its esters are valuable intermediates in medicinal chemistry and drug development. The incorporation of the thiophene moiety, a bioisostere of the phenyl ring, can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Esterification of the carboxylic acid group is a critical step in the synthesis of various derivatives, including peptides and small molecule inhibitors, where the ester can serve as a protecting group or a precursor for further functionalization.
This guide provides detailed protocols and scientific rationale for two primary methods for the esterification of 3-amino-3-(2-thienyl)propanoic acid, addressing the unique challenges posed by the presence of both a nucleophilic amino group and an aromatic thiophene ring.
Method 1: Thionyl Chloride Mediated Esterification
This method is a highly efficient, one-step procedure for the synthesis of amino acid esters, particularly effective for beta-amino acids with heterocyclic side chains.[1]
Scientific Rationale
The use of thionyl chloride (SOCl₂) in an alcoholic solvent (e.g., anhydrous ethanol) serves a dual purpose.[1] Firstly, thionyl chloride reacts with the alcohol to generate in situ hydrogen chloride (HCl) gas and an alkyl chlorosulfite. The HCl protonates the amino group of the 3-amino-3-(2-thienyl)propanoic acid, forming the ammonium salt. This protonation deactivates the amino group, preventing it from acting as a competing nucleophile and engaging in side reactions such as amide formation.[1]
Secondly, thionyl chloride activates the carboxylic acid group by converting it into a highly reactive acyl chloride intermediate. This acyl chloride is then readily attacked by the alcohol solvent, which acts as the nucleophile, to form the desired ester with high efficiency. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride, are gaseous and can be easily removed, simplifying the purification process. The thiophene ring is generally stable under these conditions.
Experimental Workflow: Thionyl Chloride Mediated Esterification
Caption: Workflow for thionyl chloride mediated esterification.
Detailed Protocol: Ethyl 3-Amino-3-(2-thienyl)propanoate Hydrochloride
Materials:
-
3-Amino-3-(2-thienyl)propanoic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 3-amino-3-(2-thienyl)propanoic acid (1.0 eq) in anhydrous ethanol (e.g., 10 mL per gram of amino acid).
-
Reaction: Cool the suspension to 0°C in an ice bath. While stirring vigorously, add thionyl chloride (2.0-3.0 eq) dropwise to the suspension over 15-20 minutes.
-
Expert Insight: The addition of thionyl chloride is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood and maintain the temperature at 0°C to control the reaction rate and minimize potential side reactions.
-
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight. The initial suspension should become a clear solution as the reaction progresses.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable eluent system is n-butanol:acetic acid:water (3:1:1 v/v/v).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove excess ethanol and unreacted thionyl chloride.
-
Purification: To the resulting crude oil or solid, add diethyl ether and triturate (stir or grind) the mixture to induce precipitation of the ester hydrochloride salt.
-
Isolation: Collect the crystalline product by filtration, wash with several portions of cold diethyl ether to remove any soluble impurities, and dry under vacuum.
The final product is typically obtained as the hydrochloride salt of the ester. If the free ester is required, a subsequent neutralization step with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction would be necessary.
Method 2: Classic Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, using a strong acid catalyst.[2][3][4]
Scientific Rationale
This equilibrium reaction is driven forward by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[5] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required.[6][7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4]
For 3-amino-3-(2-thienyl)propanoic acid, the strong acid catalyst also protonates the amino group, preventing it from interfering with the esterification reaction. The aromatic thiophene ring is generally stable under these conditions, although prolonged exposure to very harsh acidic conditions and high temperatures should be avoided to prevent potential degradation. Studies have shown that amino acids with aromatic side chains, like phenylalanine, exhibit higher yields in sulfuric acid-catalyzed esterifications, suggesting this method is well-suited for the thienyl-containing substrate.[6][7][8]
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of acid-catalyzed Fischer esterification.
Detailed Protocol: Methyl 3-Amino-3-(2-thienyl)propanoate
Materials:
-
3-Amino-3-(2-thienyl)propanoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve or suspend 3-amino-3-(2-thienyl)propanoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 mL per gram of amino acid).
-
Catalyst Addition: While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Expert Insight: The acid should be added cautiously as the dissolution is exothermic. Using the alcohol as the solvent in large excess helps to drive the equilibrium towards the product side.
-
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Remove the bulk of the methanol using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Comparison of Esterification Methods
| Parameter | Thionyl Chloride Method | Fischer-Speier Esterification |
| Reagents | SOCl₂, Anhydrous Alcohol | Strong Acid Catalyst (H₂SO₄), Anhydrous Alcohol |
| Reaction Conditions | 0°C to room temperature | Reflux temperature of the alcohol |
| Reaction Time | Typically overnight | 4-6 hours |
| Yield | Generally high (88-92% reported for similar compounds)[1] | Moderate to high, dependent on equilibrium |
| Work-up | Simple evaporation and trituration | Neutralization and liquid-liquid extraction |
| Byproducts | SO₂ (gas), HCl (gas) | Water |
| Advantages | High yield, irreversible, easy work-up | Cost-effective, readily available reagents |
| Disadvantages | SOCl₂ is corrosive and moisture-sensitive | Reversible reaction, requires excess alcohol |
References
- O'Donnell, M. J. (2001). The Fischer Esterification. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2748–2754. [Link]
-
Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
-
ResearchGate. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification. [Link]
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- 8. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
Abstract: This document provides a comprehensive, in-depth guide for the multi-gram scale synthesis of Methyl 3-amino-3-(2-thienyl)propanoate, a key building block in pharmaceutical research and development. The synthetic strategy is centered around a robust and scalable Mannich reaction, followed by a haloform reaction and subsequent esterification. This application note is designed for researchers, chemists, and process development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and safety.
Introduction and Strategic Overview
This compound is a β-amino ester of significant interest due to its structural resemblance to key intermediates in the synthesis of pharmaceutically active compounds, such as the antidepressant duloxetine.[1][2] The robust and scalable synthesis of this molecule is therefore of critical importance.
This guide details a three-stage synthetic approach, designed for scalability and high purity of the final product. The chosen pathway is as follows:
-
Stage 1: Mannich Reaction: Synthesis of the key intermediate, 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride, via a Mannich reaction with 2-acetylthiophene, methylamine hydrochloride, and paraformaldehyde.[3][4]
-
Stage 2: Haloform Reaction: Conversion of the methyl ketone intermediate to the corresponding carboxylic acid, 3-amino-3-(2-thienyl)propanoic acid.
-
Stage 3: Fischer Esterification: Esterification of the amino acid to yield the target molecule, this compound.[5][6]
This multi-step synthesis has been designed with scalability in mind, prioritizing the use of readily available reagents, mild reaction conditions where possible, and straightforward purification procedures.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocols and Scientific Rationale
Stage 1: Scale-up Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone Hydrochloride
The Mannich reaction is a classic C-C bond-forming reaction that is well-suited for the synthesis of β-amino ketones.[7][8] In this protocol, we utilize a one-pot, three-component reaction.
Reaction Mechanism:
Caption: Simplified mechanism of the Mannich reaction.
Protocol:
-
Reagent Charging: In a 2L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-acetylthiophene (126 g, 1.0 mol), methylamine hydrochloride (101.25 g, 1.5 mol), and paraformaldehyde (45 g, 1.5 mol).
-
Solvent Addition: Add 750 mL of ethanol to the reactor. The use of a polar protic solvent like ethanol is crucial as it aids in the dissolution of the reagents and facilitates the formation of the reactive iminium ion.[3]
-
Reaction Initiation: With stirring, add concentrated hydrochloric acid (5 mL) as a catalyst. The acidic environment promotes the formation of the enol form of 2-acetylthiophene, which is the active nucleophile in the reaction.[1]
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours.[4] Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add 1L of acetone to the stirred mixture to precipitate the product.
-
Cool the slurry to 0-5°C and stir for 2 hours to maximize crystallization.
-
Isolate the solid product by filtration, wash with cold acetone (2 x 200 mL), and dry under vacuum at 50°C to a constant weight.
-
Safety Considerations for Scale-up:
-
The Mannich reaction is exothermic. Ensure adequate cooling capacity of the reactor.[9][10]
-
Formaldehyde is a known carcinogen and respiratory irritant. Handle paraformaldehyde in a well-ventilated fume hood.
-
The addition of concentrated HCl should be done slowly and with caution.
| Parameter | Value | Rationale |
| Scale | 1.0 mol | Demonstrates multi-gram scalability. |
| Solvent | Ethanol | Good solubility for reagents, appropriate boiling point.[3] |
| Temperature | 78-80°C | Ensures a reasonable reaction rate without excessive side reactions.[4] |
| Catalyst | Conc. HCl | Promotes enolization and iminium ion formation.[1] |
| Expected Yield | 80-85% | Based on literature for similar reactions.[4] |
Stage 2: Synthesis of 3-Amino-3-(2-thienyl)propanoic Acid
The haloform reaction provides a classical method for converting methyl ketones into carboxylic acids.
Protocol:
-
Reagent Preparation: In a 2L jacketed reactor, dissolve 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride (1.0 mol) in 1L of water.
-
Base Addition: Cool the solution to 10°C and slowly add a solution of sodium hydroxide (160 g, 4.0 mol) in 500 mL of water, keeping the temperature below 20°C.
-
Bromine Addition: Slowly add a solution of bromine (176 g, 1.1 mol) in 500 mL of 10% aqueous sodium hydroxide over 2-3 hours, maintaining the temperature between 10-15°C.
-
Reaction and Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to 10°C and carefully acidify to pH 6.0 with concentrated HCl.
-
The product will precipitate out of the solution.
-
Isolate the solid by filtration, wash with cold water, and dry under vacuum.
-
Stage 3: Scale-up Esterification to this compound
Fischer esterification is a reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5]
Protocol:
-
Reaction Setup: Suspend 3-amino-3-(2-thienyl)propanoic acid (1.0 mol) in 1.5 L of methanol in a 3L jacketed reactor.
-
Catalyst Addition: Cool the suspension to 0-5°C and slowly add thionyl chloride (87 mL, 1.2 mol) dropwise, ensuring the temperature does not exceed 10°C. Thionyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst, and also activates the carboxylic acid.[5]
-
Heating and Monitoring: Heat the mixture to reflux (approximately 65°C) for 6-8 hours. The reaction should become a clear solution as the ester is formed. Monitor by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in 1L of water and basify to pH 9-10 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical checks to ensure the identity and purity of the final product.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation | Peaks corresponding to the methyl ester, the protons on the thiophene ring, and the aliphatic chain. |
| ¹³C NMR | Structural confirmation | Signals for the ester carbonyl, thiophene carbons, and aliphatic carbons. |
| HPLC | Purity assessment | A single major peak with >98% purity. Chiral HPLC can be used for enantiomeric excess determination if a chiral synthesis is performed.[11] |
| Mass Spec (ESI-MS) | Molecular weight confirmation | A peak corresponding to [M+H]⁺ for the target molecule. |
Troubleshooting
-
Low yield in Mannich reaction: Ensure the quality of paraformaldehyde and the absence of water in the initial reaction setup (other than from the concentrated HCl). Incomplete reaction can be addressed by extending the reflux time.
-
Retro-Mannich reaction during workup: This reverse reaction can be triggered by excessive heat or strong basic conditions.[12] During the workup of the final ester, avoid strong bases and high temperatures to maintain the integrity of the β-amino ester.
-
Incomplete esterification: Ensure the reaction is anhydrous before the addition of thionyl chloride. The presence of water will consume the catalyst.
Conclusion
The synthetic route and detailed protocols outlined in this application note provide a reliable and scalable method for the production of this compound. By understanding the rationale behind the chosen conditions and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity.
References
- CN111793056A - Preparation method of duloxetine intermediate - Google P
-
Duloxetine Synthesis - ResearchGate. [Link]
-
Efficient large scale microwave assisted Mannich reactions using substituted acetophenones - PubMed. [Link]
- CN103819448A - Preparation method of duloxetine key intermediate - Google P
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One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid - ThaiScience. [Link]
-
Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases - PubMed. [Link]
- CN113912582A - Preparation method of duloxetine intermediate - Google P
-
(PDF) Duloxetine Synthesis - ResearchGate. [Link]
-
The Redox-Mannich Reaction | Organic Letters - ACS Publications. [Link]
-
Mannich Reaction - Organic Chemistry Portal. [Link]
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. [Link]
-
Full article: Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results - Taylor & Francis. [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. [Link]
-
Scale-up Reactions - Division of Research Safety | Illinois. [Link]
-
Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. [Link]
-
Safe chemical reaction scale up | Request PDF - ResearchGate. [Link]
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-
(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]
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Application Notes and Protocols for the Enzymatic Resolution of Racemic Methyl 3-amino-3-(2-thienyl)propanoate
Introduction: The Significance of Chiral β-Amino Acids
Optically active β-amino acids and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] The specific stereochemistry of these molecules is often paramount to their therapeutic efficacy and safety. Methyl 3-amino-3-(2-thienyl)propanoate is a key intermediate in the synthesis of various bioactive molecules, and its resolution into single enantiomers is a critical step in drug development.[1][2] This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic this compound, a method prized for its high selectivity, mild reaction conditions, and environmental compatibility.[3][4]
The Enzymatic Approach: Harnessing Lipase for Chiral Separation
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[5] In this process, one enantiomer reacts at a significantly faster rate than the other, leading to a mixture of an enantioenriched unreacted substrate and an enantioenriched product.[5] Lipases, particularly from Candida antarctica (CALB) and Pseudomonas cepacia (lipase PS), are widely employed for the resolution of β-amino esters due to their broad substrate specificity and excellent enantioselectivity.[6][7][8]
Two primary lipase-catalyzed strategies can be employed for the resolution of racemic this compound:
-
Enantioselective Hydrolysis: In an aqueous or biphasic system, the lipase selectively hydrolyzes one enantiomer of the methyl ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.
-
Enantioselective Acylation (or Transesterification): In a non-aqueous solvent, the lipase selectively acylates the amino group of one enantiomer using an acyl donor, resulting in an acylated product and the unreacted ester enantiomer.[6][7]
This guide will focus on the enantioselective hydrolysis approach using Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst.[3][4][9]
Experimental Workflow Overview
The overall process for the enzymatic resolution of racemic this compound is depicted in the workflow diagram below. This process begins with the preparation of the racemic substrate and proceeds through the enzymatic reaction, product separation, and finally, the determination of enantiomeric excess.
Caption: General Workflow for Enzymatic Resolution.
Detailed Experimental Protocol: Enantioselective Hydrolysis
This protocol details the steps for the kinetic resolution of racemic this compound via hydrolysis catalyzed by immobilized Candida antarctica Lipase B (e.g., Novozym 435).
Materials and Equipment
-
Substrate: Racemic this compound
-
Enzyme: Immobilized Candida antarctica Lipase B (CALB)
-
Solvent System: Phosphate buffer (e.g., 0.1 M, pH 7.0) and an organic co-solvent such as methyl tert-butyl ether (MTBE) or diisopropyl ether.[8][10]
-
pH Control: pH-stat or manual addition of a dilute base (e.g., 0.1 M NaOH) to maintain a constant pH.
-
Reaction Vessel: Jacketed glass reactor with overhead stirring and temperature control.
-
Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for determining enantiomeric excess.[11][12]
Step-by-Step Procedure
-
Reaction Setup:
-
To a temperature-controlled reaction vessel, add the phosphate buffer and organic co-solvent (a typical ratio might be 1:1 v/v). The use of a biphasic system can facilitate product separation.
-
Add the racemic this compound to the reaction mixture to a final concentration of, for example, 50-100 mM.
-
Equilibrate the mixture to the desired reaction temperature, typically between 30-45 °C.[10]
-
Initiate gentle stirring to ensure adequate mixing without causing excessive shear stress on the enzyme.
-
-
Enzyme Addition and Reaction Monitoring:
-
Add the immobilized CALB to the reaction mixture. The enzyme loading will depend on its activity and should be optimized (e.g., 10-50 mg of enzyme per mmol of substrate).
-
Maintain the pH of the aqueous phase at a constant value (e.g., 7.0) using a pH-stat that automatically adds a dilute base to neutralize the carboxylic acid being formed. The rate of base addition is indicative of the reaction rate.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals. The conversion can be determined by analyzing the disappearance of the starting material and the formation of the product using HPLC or GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.[5]
-
-
Reaction Quenching and Product Separation:
-
Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Transfer the reaction mixture to a separatory funnel. Allow the aqueous and organic layers to separate.
-
Separate the layers. The unreacted ester will predominantly be in the organic layer, while the salt of the newly formed carboxylic acid will be in the aqueous layer.
-
Organic Phase Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantioenriched unreacted ester.
-
Aqueous Phase Work-up: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4 to protonate the carboxylic acid. Then, extract the amino acid with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and concentrate under reduced pressure to yield the enantioenriched amino acid product.
-
Data Presentation and Expected Results
The success of the enzymatic resolution is quantified by the conversion percentage and the enantiomeric excess (ee) of both the unreacted substrate and the product. The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E-value).
| Parameter | Description | Target Value |
| Conversion (%) | The percentage of the racemic starting material that has been converted to the product. | ~50% for optimal resolution |
| ee_substrate (%) | The enantiomeric excess of the unreacted ester. | >95% |
| ee_product (%) | The enantiomeric excess of the formed amino acid. | >95% |
| E-value | A measure of the enzyme's enantioselectivity. | High (>100) |
Table 1: Key Parameters for Evaluating the Success of the Enzymatic Resolution.
Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for validating the resolution protocol. Chiral HPLC is a widely used and reliable method.[12]
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP) capable of separating the enantiomers of the amino ester and the corresponding amino acid. Columns based on macrocyclic glycopeptides are often effective for underivatized amino acids.[12]
-
Mobile Phase Preparation: A typical mobile phase might consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with a small amount of acid or base as an additive to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the unreacted ester and the product acid in the mobile phase or a compatible solvent.
-
Analysis: Inject the samples onto the HPLC system. The two enantiomers should elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Causality Behind Experimental Choices
-
Choice of Enzyme (CALB): Candida antarctica Lipase B is well-documented for its high stability in both aqueous and organic media, broad substrate tolerance, and exceptional enantioselectivity in the resolution of various esters and amines.[3][4] Its immobilized form allows for easy separation from the reaction mixture and potential for reuse, making the process more cost-effective and scalable.
-
Choice of Reaction (Hydrolysis): Hydrolysis is often a clean reaction, with water as a co-substrate and the formation of a carboxylic acid that can be easily separated from the unreacted ester by extraction after pH adjustment.
-
Use of an Organic Co-solvent: The presence of an organic solvent like MTBE can enhance the solubility of the substrate and may improve the enzyme's activity and stability.
-
Temperature and pH Control: Lipases have optimal temperature and pH ranges for their activity. Maintaining these parameters (e.g., pH 7.0 and 30-45°C) is critical for achieving a good reaction rate and preserving the enzyme's stability.[10]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Rate | - Inactive enzyme- Suboptimal pH or temperature- Poor substrate solubility | - Use fresh, active enzyme- Optimize pH and temperature- Increase the proportion of organic co-solvent |
| Low Enantioselectivity (Low E-value) | - Reaction carried out to high conversion (>60%)- Incorrect enzyme for the substrate- Denaturation of the enzyme | - Stop the reaction closer to 50% conversion- Screen other lipases (e.g., from Pseudomonas cepacia)- Ensure mild reaction conditions |
| Difficulty in Product Separation | - Emulsion formation during extraction | - Add brine to the aqueous layer to break the emulsion- Centrifuge the mixture |
Table 2: Troubleshooting Guide for Enzymatic Resolution.
Conclusion
The enzymatic resolution of racemic this compound using Candida antarctica Lipase B is a highly effective and practical method for obtaining the enantiomerically pure forms of this valuable synthetic intermediate. The protocol described herein, grounded in established principles of biocatalysis, provides a robust starting point for researchers in drug discovery and development. Optimization of reaction parameters for specific laboratory conditions may be necessary to achieve maximal efficiency and enantiopurity.
References
-
MDPI. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Available at: [Link]
-
ResearchGate. Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. Available at: [Link]
-
Semantic Scholar. Enzymatic Resolution of beta-Amino Methyl Esters using Lipase B from Candida antarctica. Available at: [Link]
-
ResearchGate. Resolution of β-amino esters by Candida antarctica lipase A and B. Available at: [Link]
-
National Institutes of Health (NIH). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Available at: [Link]
-
ACS Publications. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available at: [Link]
-
ResearchGate. Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Available at: [Link]
-
National Institutes of Health (NIH). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]
-
ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available at: [Link]
-
National Institutes of Health (NIH). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Available at: [Link]
-
PubMed. Kinetic resolution of amino acid esters catalyzed by lipases. Available at: [Link]
-
Frontiers. Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Available at: [Link]
-
National Institutes of Health (NIH). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Available at: [Link]
-
Scientific Research Publishing. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]
-
ACS Publications. Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. Available at: [Link]
-
PubMed. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Available at: [Link]
-
National Institutes of Health (NIH). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Available at: [Link]
-
ResearchGate. Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. Available at: [Link]
-
Wikipedia. Kinetic resolution. Available at: [Link]
-
Monash University. Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. Available at: [Link]
-
ACS Publications. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Available at: [Link]
-
ResearchGate. Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. Available at: [Link]
-
ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Available at: [Link]
-
National Institutes of Health (NIH). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Available at: [Link]
-
AHH Chemical. 3-(2-THIENYL)-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOIC ACID synthesis. Available at: [Link]
-
MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]
-
MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
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- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Methyl 3-amino-3-(2-thienyl)propanoate for Biological Screening
Introduction: The Strategic Value of the 3-Amino-3-(2-thienyl)propanoate Scaffold
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutic agents. Methyl 3-amino-3-(2-thienyl)propanoate is one such scaffold of significant interest.[1] Its structure, which combines a β-amino acid framework with a thiophene ring, offers a unique combination of chemical reactivity and pharmacophoric potential. The thiophene moiety, a bioisostere of the benzene ring, is a common feature in many approved drugs and is known to modulate pharmacokinetic and pharmacodynamic properties.[2] The primary amine and methyl ester functionalities serve as convenient handles for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of biological activity.
This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, adaptable protocols. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to generate diverse libraries of compounds for biological screening in areas such as oncology, infectious diseases, and beyond.
Core Derivatization Strategies: A Visual Overview
The primary amine and methyl ester groups of this compound are the focal points for derivatization. The following diagram illustrates the principal pathways for modification, each leading to a distinct class of compounds with unique potential for biological activity.
Caption: Key derivatization pathways for this compound.
I. N-Derivatization Strategies: Modifying the Amine
The primary amine of the parent molecule is a highly versatile functional group for derivatization. Its nucleophilicity allows for a range of reactions that can introduce diverse substituents, significantly impacting the compound's polarity, hydrogen bonding capacity, and overall shape.
A. N-Acylation: Synthesis of Amide Derivatives
Rationale: The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. Amide derivatives of various heterocyclic compounds have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] This modification allows for the introduction of a wide array of substituents (R-groups) via the corresponding acyl chlorides or carboxylic acids, enabling fine-tuning of the molecule's properties.
Protocol 1: N-Acylation using Acyl Chlorides
This protocol is adapted from standard procedures for the N-acylation of amino esters.[4][5]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl derivative.
-
Purify the crude product by flash chromatography or recrystallization as needed.
B. N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Rationale: The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, and anticancer agents.[6] N-sulfonylation of the primary amine introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and engage in different binding interactions compared to the planar amide group.
Protocol 2: N-Sulfonylation using Sulfonyl Chlorides
This protocol is adapted from general procedures for the sulfonylation of primary amines.[2][6][7]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.0-1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.1 eq).
-
Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM, THF) to a concentration of approximately 0.1 M. Add the base (e.g., pyridine, 1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 eq) in a small amount of the same anhydrous solvent.
-
Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Monitor the reaction progress by TLC. Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
C. Urea and Thiourea Formation
Rationale: Urea and thiourea moieties are prevalent in biologically active molecules and are known to participate in extensive hydrogen bonding networks.[8] The synthesis of urea and thiourea derivatives from the primary amine of the parent compound can lead to compounds with potential as enzyme inhibitors or receptor modulators.
Protocol 3: Synthesis of N-Substituted Ureas using Isocyanates
This protocol is based on the well-established reaction of amines with isocyanates.[1][3][9]
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, methyl isocyanate) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.
-
To this stirred solution, add the isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. The reaction is often complete within this time, and the product may precipitate from the solution.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash chromatography.
Note on Thiourea Synthesis: An analogous procedure can be followed using an isothiocyanate (R-NCS) in place of the isocyanate to yield the corresponding thiourea derivative.
II. Ester Derivatization Strategies: Modifying the Carboxylate
The methyl ester of this compound provides another avenue for derivatization, primarily through hydrolysis followed by amide bond formation. This two-step process allows for the introduction of a second point of diversity into the molecule.
A. Ester Hydrolysis
Rationale: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a necessary first step to enable amide bond formation at this position. The resulting carboxylic acid is a key intermediate for coupling with a wide range of amines.
Protocol 4: Saponification of the Methyl Ester
Materials:
-
This compound derivative (from N-derivatization steps)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
B. Amide Bond Formation
Rationale: Coupling the newly formed carboxylic acid with a diverse set of amines using standard peptide coupling reagents allows for the creation of a library of carboxamides. This strategy introduces a second variable substituent, further expanding the chemical diversity of the synthesized compounds.
Protocol 5: Amide Coupling using HATU
Materials:
-
Carboxylic acid intermediate (from Protocol 4)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
III. Biological Screening: From Synthesis to Activity
The derivatized libraries of this compound can be screened against a variety of biological targets. The choice of assays will depend on the therapeutic area of interest.
Workflow for Biological Screening:
Caption: A typical workflow for the biological screening of a new compound library.
A. Anticancer Screening
Rationale: Many heterocyclic compounds, including those with thiophene and amide functionalities, have shown promise as anticancer agents.[10][11] Screening against a panel of cancer cell lines is a common starting point.
Recommended Assays:
-
MTT or SRB Assay: To assess the cytotoxic or cytostatic effects of the compounds on various cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[12]
-
Apoptosis Assays: To determine if the compounds induce programmed cell death (e.g., Annexin V/PI staining).
-
Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at specific phases.
B. Antimicrobial Screening
Rationale: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene derivatives have been reported to possess antibacterial and antifungal properties.[13][14]
Recommended Assays:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[15]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine the concentration at which the compounds are cidal to the microbes.
-
Anti-biofilm Assays: To assess the ability of the compounds to inhibit biofilm formation, a key virulence factor.[15]
IV. Data Summary and Structure-Activity Relationship (SAR)
The biological data obtained from the screening assays should be systematically tabulated to facilitate the analysis of Structure-Activity Relationships (SAR).
Table 1: Example Data Summary for N-Acyl Derivatives
| Derivative ID | R-Group (Acyl) | Cancer Cell Line | IC₅₀ (µM) | Bacterial Strain | MIC (µg/mL) |
| Parent | H | MCF-7 | >100 | S. aureus | >128 |
| DA-01 | Acetyl | MCF-7 | 85.2 | S. aureus | 128 |
| DA-02 | Benzoyl | MCF-7 | 42.5 | S. aureus | 64 |
| DA-03 | 4-Chlorobenzoyl | MCF-7 | 15.8 | S. aureus | 32 |
| DA-04 | 4-Methoxybenzoyl | MCF-7 | 65.1 | S. aureus | 64 |
This is example data and does not reflect actual experimental results.
SAR Insights: From the example data above, a preliminary SAR analysis might suggest that aromatic acyl groups enhance activity compared to aliphatic ones, and that electron-withdrawing substituents on the aromatic ring (e.g., chloro group in DA-03) further increase potency. Such insights are crucial for guiding the next round of synthesis in a lead optimization campaign.[16][17]
Conclusion
This compound is a promising and versatile starting material for the synthesis of diverse compound libraries for biological screening. The protocols outlined in this guide for N-acylation, N-sulfonylation, urea formation, and ester hydrolysis followed by amidation provide a solid foundation for researchers to explore the chemical space around this scaffold. A systematic approach to derivatization, coupled with robust biological screening and careful SAR analysis, holds significant potential for the discovery of novel therapeutic agents.
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-
PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
-
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-
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-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved January 3, 2026, from [Link]
-
MDPI. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved January 3, 2026, from [Link]
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved January 3, 2026, from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved January 3, 2026, from [Link]
-
NIH. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved January 3, 2026, from [Link]
-
MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved January 3, 2026, from [Link]
-
MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved January 3, 2026, from [Link]
-
NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Retrieved January 3, 2026, from [Link]
-
MDPI. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Retrieved January 3, 2026, from [Link]
-
NIH. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved January 3, 2026, from [Link]
-
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-
NIH. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Retrieved January 3, 2026, from [Link]
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-
chemrevise. (2018). Acyl Chlorides and Acid Anhydrides. Retrieved January 3, 2026, from [Link]
-
European Patent Office. (2019). PREPARATION METHOD AND USE OF N-ACYL ACIDIC AMINO ACID OR SALT THEREOF. Retrieved January 3, 2026, from [Link]
-
PubMed. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema. Retrieved January 3, 2026, from [Link]
-
PubMed. (2013). Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. Retrieved January 3, 2026, from [Link]
-
MDPI. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Retrieved January 3, 2026, from [Link]
-
PubMed. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Retrieved January 3, 2026, from [Link]
Sources
- 1. Ureas - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrevise.org [chemrevise.org]
- 6. benchchem.com [benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 10. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 11. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
side-product formation in the synthesis of beta-thienyl amino esters
Welcome to the Technical Support Center for the synthesis of β-thienyl amino esters. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and practical solutions for overcoming common challenges in this important synthetic transformation. The unique electronic and steric properties of the thiophene ring, coupled with the inherent reactivity of the β-amino ester scaffold, can lead to a range of side-products. This resource offers in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize your yields, and ensure the stereochemical integrity of your target compounds.
Troubleshooting Guide: Common Side-Product Formation
This section addresses specific issues you may encounter during the synthesis of β-thienyl amino esters. Each entry details the potential causes of the problem and provides actionable solutions based on established chemical principles.
Issue 1: Low Diastereoselectivity or Epimerization at the α- or β-Carbon
You've performed a stereoselective synthesis, such as a Mannich or Reformatsky reaction, but your product is a mixture of diastereomers, or you're observing a loss of stereochemical purity.
Question: Why is my reaction not giving the desired diastereomer, or why am I losing the stereochemical integrity of my product?
Answer:
The formation of unwanted diastereomers or the epimerization of your desired product is a common challenge in the synthesis of β-amino esters. This loss of stereocontrol can occur either during the main C-C bond-forming reaction or during workup and purification. The primary mechanisms involve the reversible formation of enolates or imines, which can lead to protonation from either face, scrambling the stereocenter.
Root Causes and Solutions:
-
Enolate/Imine Geometry and Stability: The stereochemical outcome of reactions like the Mannich or Reformatsky is dictated by the facial selectivity of the nucleophilic attack on the imine and the geometry of the enolate. The thienyl group, being an aromatic heterocycle, can influence the stability of the transition state through steric and electronic effects.
-
Solution: The choice of Lewis acid or base is critical. For Mannich-type reactions, bulky Lewis acids can favor the formation of one diastereomer by creating a more organized, sterically hindered transition state. For reactions involving enolates, the choice of base and solvent can influence the formation of the kinetic versus the thermodynamic enolate, which may have different facial selectivities. It is recommended to screen a variety of Lewis acids (e.g., TiCl₄, BF₃·OEt₂) or bases (e.g., LDA, LiHMDS) and solvents of varying polarity.
-
-
Equilibration During Reaction: If the C-C bond-forming step is reversible, the initially formed kinetic product can equilibrate to the more stable thermodynamic diastereomer.
-
Solution: Running the reaction at lower temperatures can often favor the kinetic product and prevent equilibration.[1] For example, performing a Mannich reaction at -78 °C can significantly enhance diastereoselectivity.[1] Careful monitoring of the reaction progress by TLC or LC-MS can help to determine the optimal reaction time before significant equilibration occurs.
-
-
Epimerization During Workup or Purification: The α-proton of the ester and the β-proton can be acidic enough to be removed by residual base or acid during workup, leading to epimerization.
-
Solution: Ensure that the workup procedure is performed under neutral or mildly acidic/basic conditions and at low temperatures. A rapid quench of the reaction with a buffered solution (e.g., saturated aq. NH₄Cl for basic reactions) is recommended. For purification by column chromatography, using a buffered mobile phase or deactivating the silica gel with a small amount of triethylamine can prevent on-column epimerization.
-
Experimental Protocol: Diastereoselective Mannich Reaction
This protocol describes a general procedure for the diastereoselective synthesis of a β-thienyl β-amino ester.
-
Imine Formation:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the thiophenecarboxaldehyde (1.0 equiv.) and a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine, 1.0 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene).
-
Add a drying agent (e.g., MgSO₄ or molecular sieves) and stir at room temperature for 2-4 hours, or until imine formation is complete (monitored by TLC or ¹H NMR).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude imine, which is used immediately in the next step.
-
-
Mannich Reaction:
-
Dissolve the crude imine in anhydrous CH₂Cl₂ and cool the solution to -78 °C.
-
In a separate flask, prepare the ketene silyl acetal by reacting the corresponding ester (e.g., methyl acetate, 1.2 equiv.) with a strong base (e.g., LDA, 1.2 equiv.) in anhydrous THF at -78 °C.
-
Add a Lewis acid (e.g., TiCl₄, 1.1 equiv.) to the imine solution at -78 °C, and stir for 15 minutes.
-
Slowly add the pre-formed ketene silyl acetal to the imine/Lewis acid mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (potentially deactivated with Et₃N) to obtain the desired diastereomer.
-
Diagram: Troubleshooting Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Formation of Propenoic or Ylidenemalonic Acid Byproducts
In reactions like the Rodionov synthesis, which involves the condensation of a thiophenecarboxaldehyde, malonic acid, and an amine source, you observe the formation of α,β-unsaturated acid or dicarboxylic acid byproducts instead of your desired β-amino ester.
Question: Why am I getting Knoevenagel condensation products instead of the desired Rodionov product?
Answer:
The Rodionov reaction is a tandem process that begins with a Knoevenagel condensation of the aldehyde and malonic acid, followed by a Michael addition of ammonia (or an amine) and subsequent decarboxylation. The formation of propenoic acid (from Knoevenagel followed by decarboxylation) or ylidenemalonic acid (the stable Knoevenagel adduct) indicates that the Michael addition step is slow or disfavored.[2]
Root Causes and Solutions:
-
Inefficient Michael Addition: The rate of the Michael addition of the amine to the Knoevenagel intermediate is slower than the rate of competing side reactions.
-
Solution: The choice of solvent and the concentration of the amine source are critical. Using an alcoholic solvent can facilitate the Michael addition.[2] Increasing the concentration of the ammonia source (e.g., using a higher excess of ammonium acetate) can also drive the reaction towards the desired product.
-
-
Stability of the Knoevenagel Intermediate: The electron-withdrawing nature of the two carboxylic acid groups in the ylidenemalonic acid intermediate makes it relatively stable. If the subsequent Michael addition is not rapid, this intermediate can be isolated as a major byproduct.
-
Solution: Ensure that the reaction temperature is optimized to facilitate both the Knoevenagel condensation and the subsequent Michael addition and decarboxylation steps. A step-wise increase in temperature might be beneficial.
-
Table: Effect of Reaction Parameters on Rodionov Reaction
| Parameter | Observation | Recommendation |
| Amine Source | Low concentration of NH₃ | Use a larger excess of ammonium acetate. |
| Solvent | Aprotic solvents | Use protic solvents like ethanol or methanol.[2] |
| Temperature | Too low | May favor Knoevenagel but not Michael addition. Optimize temperature profile. |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amine group of my β-thienyl amino ester during subsequent reactions?
A1: Yes, in most cases. The secondary amine of the β-amino ester is nucleophilic and can participate in unwanted side reactions, such as N-acylation or N-alkylation, if other electrophilic reagents are used in subsequent steps. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are recommended.
Q2: Can the thiophene ring itself participate in side reactions?
A2: The thiophene ring is aromatic and relatively stable, especially when compared to other five-membered heterocycles like furan or pyrrole. It is generally stable to many reaction conditions. However, under strongly acidic conditions, polymerization or trimerization can occur. Additionally, the thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position (if C2 is substituted) or C2 position. If your reaction generates strong electrophiles, you may see substitution on the thiophene ring as a side reaction.
Q3: What is the best way to purify my β-thienyl amino ester?
A3: Purification is typically achieved by flash column chromatography on silica gel. However, as mentioned in the troubleshooting guide, care must be taken to avoid on-column epimerization if your product has stereocenters. Using a solvent system buffered with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) can be effective. Alternatively, if your product is a solid, recrystallization can be an excellent method for purification and can sometimes selectively crystallize one diastereomer, leading to enhanced diastereomeric purity.
Q4: I am using a Reformatsky reaction to synthesize a β-hydroxy ester precursor to my β-amino ester. What are the common pitfalls?
A4: The Reformatsky reaction, which uses an organozinc reagent generated from an α-halo ester, is generally a reliable method.[3][4] However, issues can arise from the quality of the zinc used. Activation of the zinc (e.g., with I₂, TMSCl, or by sonication) is often necessary to initiate the reaction. Side reactions are generally minimal because organozinc reagents are less reactive than Grignard reagents and typically do not react with the ester functionality.[4] The main challenge is often achieving high diastereoselectivity when a chiral aldehyde or ketone is used.[5]
Diagram: General Synthesis of β-Thienyl Amino Esters
Caption: Common synthetic routes to β-thienyl amino esters.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep in Pearson+ [pearson.com]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-amino-3-(2-thienyl)propanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Methyl 3-amino-3-(2-thienyl)propanoate. As a key intermediate in pharmaceutical synthesis, achieving high purity of this chiral β-amino ester is critical for downstream applications. Its structure, featuring a basic amino group, a hydrolyzable methyl ester, and an aromatic thienyl ring, presents a unique set of purification challenges. This guide is designed to provide researchers and drug development professionals with practical, in-depth solutions to common issues encountered during its purification. We will explore the causality behind these challenges and offer validated protocols to ensure the integrity and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Impurities typically arise from unreacted starting materials, side-reactions, or product degradation. Common contaminants include:
-
Starting Materials: Unreacted 2-thiophenecarboxaldehyde or related precursors.
-
Side-Products: Dimerization or polymerization products, especially under harsh reaction conditions. The corresponding β-keto ester, Methyl 3-oxo-3-(thiophen-2-yl)propanoate, can also be a significant impurity if the synthesis involves reduction of a ketone precursor.[1]
-
Degradation Products: The free β-amino acid resulting from ester hydrolysis, particularly if the workup involves prolonged exposure to strong acid or base.
Q2: Why is this compound particularly challenging to purify?
A2: The primary challenges stem from its amphipathic and chiral nature. The molecule contains both a basic amino group and a relatively nonpolar thienyl ring, giving it complex solubility characteristics. Its susceptibility to hydrolysis requires careful control of pH and temperature. Furthermore, as a chiral compound, it is typically synthesized as a racemic mixture, and separating the enantiomers is a non-trivial step often required for biological applications.[2]
Q3: What are the principal strategies for purifying the crude product?
A3: A multi-step approach is usually most effective:
-
Acid-Base Extraction: This is a powerful first step to separate the basic amine product from neutral or acidic impurities.
-
Chromatography: Silica gel column chromatography is effective for removing impurities with different polarities.
-
Crystallization/Salt Formation: If the free base is an oil, converting it to a crystalline salt (e.g., hydrochloride) can greatly facilitate purification. For enantiomeric separation, diastereomeric salt crystallization is a classic and effective method.[3]
Q4: How stable is this compound during storage?
A4: As a β-amino ester, it can be susceptible to intramolecular cyclization to form a β-lactam, though this is less common than for β-amino acids themselves. The primary stability concerns are ester hydrolysis and potential oxidation of the thiophene ring over long-term storage. For optimal stability, it should be stored at low temperatures (e.g., <4°C), under an inert atmosphere (Nitrogen or Argon), and protected from light and moisture.
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: Low Purity and Yield After Aqueous Workup
-
Symptoms: The extracted organic layer contains significant non-polar impurities, or the product is lost to the aqueous phase, resulting in low overall yield.
-
Root Cause Analysis: The basicity of the amino group (pKa ~9-10) and the hydrolytic sensitivity of the ester group require precise pH control during extraction. If the pH of the acidic wash is not low enough (<2), the amine will not be fully protonated and will remain in the organic layer. Conversely, if the pH during basification is too high (>10) or exposure is prolonged, hydrolysis of the methyl ester can occur, reducing the yield of the desired product.
-
Solution: Optimized Acid-Base Extraction Protocol
This protocol is designed to isolate the basic product from neutral and acidic impurities while minimizing hydrolysis.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash (Protonation): Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Expert Insight: Using a milder acid like citric acid can sometimes reduce the risk of hydrolysis, but HCl is generally more effective for complete protonation.
-
-
Separation of Impurities: Combine the aqueous layers. The organic layer, now containing neutral impurities, can be discarded. Wash the combined aqueous layer once with fresh EtOAc or DCM to remove any trapped non-polar compounds.
-
Basification (Deprotonation): Cool the acidic aqueous layer in an ice bath to minimize hydrolysis. Slowly add a base, such as saturated sodium bicarbonate (NaHCO₃) solution or cold 1M sodium hydroxide (NaOH), with stirring until the pH is ~9-10.
-
Self-Validation Check: Confirm the pH using pH paper. The product may precipitate or form an emulsion.
-
-
Product Extraction: Immediately extract the liberated amine back into an organic solvent (EtOAc or DCM). Repeat the extraction 3-4 times to maximize recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
Problem 2: Co-elution of Impurities During Column Chromatography
-
Symptoms: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows that impurities have very similar retention factors (Rf) or retention times to the product, making separation by standard silica gel chromatography difficult.
-
Root Cause Analysis: Structurally similar impurities, such as regioisomers or precursors like the corresponding β-keto ester, will have similar polarities, leading to poor separation. The basicity of the amine can also cause streaking on silica gel, further complicating purification.
-
Solution: Advanced Chromatographic Techniques
Workflow: Method Development for Flash Chromatography
-
TLC Analysis: Screen various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
Tailing Reduction: If the spot on the TLC plate is tailing, add a small amount (~0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia in methanol to the eluent. This deactivates acidic sites on the silica gel, leading to sharper peaks.
-
Optimize Polarity: Adjust the solvent ratio to achieve an Rf value for the product between 0.25 and 0.35 for optimal separation on a column.
Recommended Solvent Systems
System Components Ratio (v/v) Target Impurities Hexane:Ethyl Acetate 70:30 to 50:50 General, moderately polar impurities Dichloromethane:Methanol 99:1 to 95:5 More polar impurities | Hexane:EtOAc + 1% NEt₃ | 60:40 | For issues with product streaking |
Diagram: General Purification Workflow
Caption: Workflow for purification via acid-base extraction.
-
Problem 3: Requirement for a Single Enantiomer
-
Symptoms: The purified product is a 1:1 mixture of enantiomers (a racemate), but the research or application requires an enantiomerically pure compound.
-
Root Cause Analysis: Most synthetic routes to this compound are not stereoselective and produce a racemic mixture. Chiral molecules often exhibit different biological activities, making the separation of enantiomers (chiral resolution) a critical step.
-
Solution A: Chiral Resolution via Diastereomeric Salt Formation
This classic technique involves reacting the racemic amine with a single enantiomer of a chiral acid. This forms two diastereomeric salts with different physical properties (e.g., solubility), allowing one to be selectively crystallized.
Step-by-Step Protocol (Using (-)-Dibenzoyl-L-tartaric acid):
-
Dissolution: Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Acid Addition: In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral acid, such as (-)-Dibenzoyl-L-tartaric acid, in the same solvent, warming gently if necessary.
-
Expert Insight: Using only 0.5 equivalents of the resolving agent is crucial. This ensures that only one enantiomer of the amine can form a salt, driving the precipitation of the less soluble diastereomer.[4]
-
-
Salt Formation: Slowly add the acid solution to the amine solution with stirring. A precipitate should begin to form.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C to maximize the yield of the crystalline salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Suspend the collected diastereomeric salt in a mixture of water and an organic solvent (e.g., DCM). Basify the mixture to pH 9-10 with a mild base to deprotonate the amine and the tartaric acid.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer several more times with the organic solvent. Combine, dry, and concentrate the organic layers to yield the enantiomerically enriched free base.
-
Purity Check: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
Diagram: Chiral Resolution Workflow
Caption: Chiral resolution via diastereomeric salt formation.
-
-
Solution B: Chiral Chromatography
Direct separation of enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). This method is often used for analytical assessment of enantiomeric excess but can also be applied on a preparative scale.
Common Chiral Columns for β-Amino Acids:
-
Crown Ether-Based CSPs: These are effective for primary amino groups.[5]
-
Pirkle-Type CSPs: These phases, often derived from N-acetylated α-arylalkylamines, can resolve N-acylated amino esters.[6]
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T, Chirobiotic R): These offer broad selectivity for various chiral compounds, including amino acids.[7]
Expert Insight: For preparative chiral chromatography, the product often needs to be derivatized (e.g., with a 3,5-dinitrobenzoyl group) to enhance interaction with the CSP and improve separation.[6]
-
References
- 1. Methyl 3-oxo-3-(thiophen-2-yl)propanoate | C8H8O3S | CID 2760275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 5. Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)- 2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing β-Amino Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of β-amino esters. These compounds are critical building blocks in medicinal chemistry, serving as precursors for β-lactams, peptidomimetics, and other pharmacologically active molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction conditions.
The two most prevalent and direct strategies for synthesizing β-amino esters are the Mannich-type reaction and the aza-Michael addition . The former is a three-component reaction involving an aldehyde, an amine, and an enolizable ester (or its equivalent), while the latter involves the conjugate addition of an amine to an α,β-unsaturated ester.[3][4][5] This guide will address issues pertinent to both pathways.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of β-amino esters in a direct question-and-answer format.
Question 1: My reaction has a very low yield or is not working at all. What are the likely causes and how can I fix it?
Answer: Low or no product formation is the most common issue and can stem from several factors related to reactants, catalysts, or conditions.
-
Cause A: Low Reactivity of Substrates:
-
Insight: The nucleophilicity of the amine is paramount. Aromatic amines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, which can lead to poor yields.[1] Similarly, sterically hindered amines or aldehydes can slow the reaction dramatically.[6]
-
Solution:
-
Increase Temperature: For less reactive amines, increasing the reaction temperature can provide the necessary activation energy. However, monitor for side product formation. A study on lipase-catalyzed Michael additions found 35°C to be optimal, with higher temperatures leading to side products.[7]
-
Change Catalyst: A stronger Lewis acid or a more active catalyst might be required. For instance, if a mild catalyst like NH4Cl fails, you might consider Lewis acids such as Yb(OTf)₃ or Bi(OTf)₃.[1][6]
-
Pre-formation of Imines (for Mannich Reactions): If the three-component reaction is failing, pre-forming the imine from the aldehyde and amine before adding the enolizable component can improve yields by bypassing a potentially difficult initial condensation step.
-
-
-
Cause B: Inactive or Inappropriate Catalyst:
-
Insight: The catalyst is the heart of the reaction. Lewis acids can be deactivated by moisture. Solid-supported catalysts, like silica gel, may require activation.[8] The catalyst loading is also critical; too little may not drive the reaction, while too much can sometimes promote side reactions.
-
Solution:
-
Ensure Anhydrous Conditions: When using moisture-sensitive Lewis acids (e.g., TiCl₄, AlCl₃), use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Activate Solid Catalysts: For reactions promoted by surfaces like silica gel, activation by heating under vacuum is crucial to remove adsorbed water.[8]
-
Optimize Catalyst Loading: Systematically screen catalyst loading. A typical starting point is 5-10 mol%. One study found 5 mol% of NH₄Cl to be sufficient, with higher amounts not significantly improving the yield.[6]
-
-
-
Cause C: Incorrect Stoichiometry:
-
Insight: The molar ratio of reactants is critical, especially to avoid side reactions. For instance, in an aza-Michael addition with a primary amine, using a large excess of the acrylate can lead to the formation of a bis-adduct.[7]
-
Solution:
-
Begin with a 1:1:1 stoichiometry for Mannich reactions or a 1:1 amine-to-acrylate ratio for aza-Michael additions.
-
If bis-adduct formation is an issue with primary amines, use a slight excess of the amine to favor the mono-adduct. Conversely, a study on enzymatic synthesis found a 1:4 aniline-to-methyl acrylate ratio to be optimal, highlighting that the ideal ratio can be substrate- and catalyst-dependent.[7]
-
-
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Question 2: I'm getting significant side products. How can I improve the selectivity?
Answer: Side product formation compromises yield and complicates purification. The type of side product points to the underlying issue.
-
Problem: Formation of Bis-Adducts (in Aza-Michael reactions)
-
Insight: Primary amines (R-NH₂) have two N-H bonds and can react twice with an α,β-unsaturated ester, forming a bis-adduct. This is especially prevalent when the acrylate is in excess.[7]
-
Solution: Carefully control the stoichiometry. Use a 1:1 ratio of amine to acrylate, or even a slight excess of the amine, to statistically favor the mono-addition product.
-
-
Problem: Formation of β-Hydroxy Esters (in Mannich reactions)
-
Insight: This arises from a competing aldol reaction, where the enolate attacks another molecule of the aldehyde instead of the imine. This is more common when imine formation is slow or reversible.
-
Solution: Choose a catalyst that selectively promotes the Mannich pathway. For example, diarylborinic acid esters have been shown to efficiently promote the Mannich-type reaction of secondary amines, aldehydes, and ketene silyl acetals while suppressing the formation of β-hydroxy esters.[3]
-
-
Problem: Self-Condensation of Aldehyde/Ketone
-
Insight: Under acidic or basic conditions, enolizable aldehydes and ketones can undergo self-condensation.
-
Solution: Use milder reaction conditions. Alternatively, adopt a two-step procedure where the imine is formed first under conditions that do not promote self-condensation, followed by the addition of the enolate source.
-
Question 3: My reaction has poor diastereoselectivity. How can I control the stereochemistry?
Answer: Controlling diastereoselectivity is crucial for creating specific stereoisomers.
-
Insight: The stereochemical outcome is determined during the C-C bond-forming step. The relative orientation of the reactants in the transition state dictates the product's stereochemistry (syn vs. anti). This is influenced by the catalyst, solvent, and temperature.
-
Solutions:
-
Use a Chiral Catalyst/Auxiliary: For enantioselective synthesis, a chiral catalyst is required.[2][9] For diastereoselectivity in achiral reactions, the choice of even a simple catalyst can matter. For example, (S)-proline is a well-known organocatalyst that can favor the formation of the syn product in Mannich reactions by organizing the transition state through a network of hydrogen bonds.[5]
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence the transition state geometry. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DCM, THF) and polar protic (e.g., ethanol).
-
Lower the Temperature: Reactions run at lower temperatures (e.g., -78 °C) are often more selective. The lower thermal energy allows the small energy difference between the two diastereomeric transition states to have a greater impact on the product ratio.
-
Question 4: I'm having difficulty purifying my β-amino ester. What are the best practices?
Answer: Purification can be challenging due to the basicity of the amine and the hydrolytic instability of the ester.
-
Problem: Removing the Catalyst
-
Insight: Water-soluble catalysts like NH₄Cl or acid/base catalysts can often be removed with an aqueous workup. However, metal-based Lewis acids may require more specific methods.
-
Solution: An acidic wash (e.g., dilute HCl) can protonate the product, moving it to the aqueous layer while unreacted non-basic starting materials remain in the organic layer. Subsequent basification of the aqueous layer and re-extraction will then isolate the product. However, be cautious, as acidic conditions can promote ester hydrolysis.
-
-
Problem: Product Instability
-
Insight: The ester functional group is susceptible to hydrolysis, especially under strong acidic or basic conditions. Poly(β-amino ester)s are particularly known for their hydrolytic degradation, which is a feature in drug delivery but a challenge during purification.[10][11]
-
Solution:
-
Use column chromatography on silica gel, which is the most common method.[8] It is advisable to use a solvent system buffered with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in ethyl acetate/hexanes) to prevent the product from streaking on the acidic silica.
-
If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[12]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route should I choose: Mannich reaction or aza-Michael addition?
The choice depends on the availability of starting materials.
-
Choose Aza-Michael Addition if your target can be disconnected to an amine and an α,β-unsaturated ester. This is often a simpler, two-component reaction that can sometimes be performed under very mild, catalyst-free, or solvent-free conditions.[13]
-
Choose the Mannich Reaction when you need to construct the molecule from an aldehyde, an amine, and an enolizable ester (like a malonate or acetate derivative). This three-component approach is highly convergent and excellent for building molecular complexity rapidly.[5][6]
General Reaction Schemes
Caption: Comparison of Aza-Michael and Mannich-type reaction pathways.
Q2: How do I select the right catalyst?
Catalyst selection is key to optimization. There is no universal "best" catalyst; the choice is substrate-dependent.
| Catalyst Type | Examples | Strengths | Considerations |
| Lewis Acids | Yb(OTf)₃, Bi(OTf)₃, TiCl₄, SnCl₄[1] | Highly effective for activating carbonyls/imines. | Often require stoichiometric amounts and anhydrous conditions. Heavy metal salts can be environmentally problematic.[1] |
| Brønsted Acids | NH₄Cl, TfOH[4][6] | Inexpensive, easy to handle, and effective. | Can promote side reactions like ester hydrolysis if too strong or used at high temperatures. |
| Organocatalysts | Proline, Thioureas[5][14] | Enable asymmetric synthesis, metal-free, often milder conditions. | Can require higher catalyst loadings than metal catalysts. |
| Enzymes | Lipases[7] | Highly selective, operate under mild "green" conditions (e.g., methanol at 35°C).[7] | Substrate scope can be limited; may require specific buffers or solvents. |
| Solid Supports | Silica Gel, Clay[1][8] | Easy to remove (filtration), can be recycled, may enable solvent-free reactions.[8] | May require thermal activation; surface area and acidity can vary between batches. |
Q3: What is the role of the solvent and how do I choose one?
The solvent does more than just dissolve the reactants; it can significantly influence reaction rates and selectivity.[7]
| Solvent Type | Examples | Effect on Reaction |
| Polar Protic | Methanol, Ethanol | Can stabilize charged intermediates and participate in hydrogen bonding. Methanol was found to be the best solvent for a lipase-catalyzed synthesis of β-amino esters from aromatic amines.[7] |
| Polar Aprotic | DMSO, DCM, Acetonitrile | Good general-purpose solvents that solubilize a wide range of reactants. DMSO is common for poly(β-amino ester) synthesis.[11][15] |
| Non-Polar | Toluene, Hexane | Less likely to interfere with catalytic cycles that involve charged species. Often used to control selectivity. |
| Solvent-Free | None | Environmentally friendly ("green") option. Often requires heating but can be very efficient, as demonstrated in silica-promoted aza-Michael additions.[8][13] |
Q4: Are "green" or solvent-free options available for this synthesis?
Absolutely. There is a strong trend towards more environmentally friendly synthetic methods.
-
Solvent-Free Aza-Michael: The conjugate addition of amines to electron-deficient alkenes can be effectively promoted on a silica surface without any solvent. The silica can often be recycled.[1][8]
-
Water as a Solvent: Some Mannich reactions can be performed in an aqueous medium, which is a cheap, non-toxic, and environmentally benign solvent.[16]
-
Biocatalysis: Using enzymes like lipases allows reactions to proceed under mild conditions, often in green solvents like methanol, avoiding harsh reagents and heavy metals.[7]
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Solvent-Free Aza-Michael Addition on Silica Gel[1][8]
-
Catalyst Activation: Activate silica gel (TLC grade, HF₂₅₄) by heating at 120-130 °C for 10 minutes under vacuum (approx. 0.5 mm Hg). Allow to cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: In a round-bottom flask, add the activated silica gel (1 g per 2 mmol of amine).
-
Addition of Reagents: Add the amine (2 mmol) and the α,β-unsaturated ester (2-5 mmol, depending on optimization) to the flask.
-
Reaction: Stir the mixture vigorously at the appropriate temperature (start with room temperature and increase if necessary).
-
Monitoring: Monitor the reaction progress by TLC by taking a small aliquot, dissolving it in methanol or ethyl acetate, filtering off the silica, and spotting the filtrate on a TLC plate.
-
Workup: Once the reaction is complete, add methanol (10-20 mL) to the flask and stir for 5 minutes.
-
Isolation: Filter off the silica gel and wash it with additional methanol. Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in light petroleum or hexanes.
Protocol 2: General Procedure for a Three-Component Mannich-Type Reaction Catalyzed by NH₄Cl[6]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol), amine (1 mmol), and the β-ketoester or malonic ester (1 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add ammonium chloride (NH₄Cl, 0.05 mmol, 5 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, remove the ethanol under reduced pressure.
-
Isolation: Add water (10 mL) and ethyl acetate (15 mL) to the residue. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
References
-
Basu, B., Das, P., & Hossain, M. M. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Thieme Chemistry. [Link]
-
Du, L., et al. (2019). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts, 9(5), 432. [Link]
-
Fustero, S., et al. (2015). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry, 17(5), 2952-2958. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]
-
da Silva, W., et al. (2010). An Efficient Protocol for Accessing beta-Amino Dicarbonyl Compounds through aza-Michael Reaction. Journal of the Brazilian Chemical Society. [Link]
-
Nash, M. A., et al. (2020). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Polymer Chemistry, 11(36), 5829-5837. [Link]
-
da Silva, W., et al. (2010). An Efficient Protocol for Accessing beta-Amino Dicarbonyl Compounds through aza-Michael Reaction. SciELO. [Link]
-
Green, J. J., et al. (2012). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology, 948, 53-63. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. [Link]
-
Anderson, D. G., et al. (2005). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. Biomaterials, 26(15), 2473-2484. [Link]
-
Unknown Author. (Date Unknown). Reaction condition optimization for the β-amino acid esters synthesis. ResearchGate. [Link]
-
Iqbal, S., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Chemistry, 10, 849492. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. organic-chemistry.org. [Link]
-
Check, C. T., & Miller, S. J. (2014). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Catalysis, 4(10), 3474-3478. [Link]
-
Waghmare, S. R. (2020). NH4Cl catalyzed synthesis of β-amino esters. Results in Chemistry, 2, 100036. [Link]
-
Bartoli, G., et al. (2005). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 70(1), 169-174. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. organic-chemistry.org. [Link]
-
Lagerman, C. E., et al. (2022). Reactor Design and Optimization of α-Amino Ester Hydrolase-Catalyzed Synthesis of Cephalexin. Frontiers in Catalysis, 2. [Link]
-
Forró, E., & Fülöp, F. (2017). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 22(11), 1993. [Link]
-
Hasoon, B. A., et al. (2023). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 13(31), 21398-21413. [Link]
-
Zhang, X., et al. (2023). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. International Journal of Molecular Sciences, 24(6), 5698. [Link]
-
Wang, Y., et al. (2010). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Angewandte Chemie International Edition, 49(37), 6549-6552. [Link]
-
Sunshine, J. C., et al. (2012). Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer. Biomaterials, 33(30), 7380-7387. [Link]
-
ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. resolvemass.com. [Link]
-
Li, J-T., et al. (2015). Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate. [Link]
-
Kim, D., et al. (2019). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 58(46), 16565-16570. [Link]
-
Wikipedia. (n.d.). Mannich reaction. en.wikipedia.org. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 10. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability Studies of Methyl 3-amino-3-(2-thienyl)propanoate
Welcome to the technical support center for stability studies of Methyl 3-amino-3-(2-thienyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the stability assessment of this compound. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experimental work.
Introduction: Understanding the Stability Profile of a Thiophene-Containing Amino Acid Ester
This compound possesses a unique chemical architecture, combining a β-amino acid ester with a thiophene ring. This structure presents specific considerations for its stability. The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions. The amino group can participate in various reactions, and the electron-rich thiophene ring is prone to oxidation.[1][2] Therefore, a thorough understanding of these potential degradation pathways is crucial for developing a stable drug product.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[2][3] The information gleaned from these experiments helps in identifying potential degradants, developing stability-indicating analytical methods, and determining appropriate storage conditions.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions you might have before initiating stability studies on this compound.
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
A1: Given its structure, the main degradation pathways to investigate are:
-
Hydrolysis: The methyl ester group is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid, 3-amino-3-(2-thienyl)propanoic acid.
-
Oxidation: The thiophene ring is known to be susceptible to oxidation, which can lead to the formation of sulfoxides or other ring-opened products.[1]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, potentially leading to complex degradation pathways.
-
Thermal Degradation: Exposure to high temperatures can induce various degradation reactions.
Q2: What concentration of my compound should I use for forced degradation studies?
A2: A common starting concentration for forced degradation studies is 1 mg/mL.[3] However, it is often pragmatic to use a concentration that is similar to what is expected in the final drug product formulation. This allows for a more accurate assessment of degradation products that may form under real-world conditions.[3]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve sufficient degradation to identify and quantify the major degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate. If you observe more than 20% degradation, the stress conditions may be too harsh and should be adjusted.[3]
Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Hydrolytic Degradation Studies
Q: I'm not observing any degradation under acidic conditions (0.1 M HCl) at room temperature, even after 24 hours. What should I do?
A:
-
Potential Cause: this compound might be relatively stable to acid hydrolysis at room temperature.
-
Solution: You can gradually increase the stress level. Consider increasing the temperature to 50-60 °C.[3] If there is still no significant degradation, you could cautiously increase the acid concentration to 1 M HCl. Always monitor the reaction closely to avoid excessive degradation.
Q: My sample shows rapid and complete degradation in 0.1 M NaOH at room temperature. How can I slow down the reaction to identify intermediates?
A:
-
Potential Cause: Base-catalyzed hydrolysis of the ester is likely very rapid for this compound.
-
Solution: Reduce the severity of the conditions. You can decrease the concentration of NaOH (e.g., to 0.01 M or 0.001 M), lower the temperature (e.g., perform the study at 4 °C), or reduce the exposure time. The goal is to achieve a controlled degradation rate that allows for accurate analysis.
Oxidative Degradation Studies
Q: I see multiple, poorly resolved peaks in my chromatogram after treatment with hydrogen peroxide. How can I improve the separation?
A:
-
Potential Cause: Oxidation of the thiophene ring can produce a variety of polar degradation products.[1] Your current chromatographic method may not be optimized for separating these closely related, polar compounds.
-
Solution:
-
Gradient Optimization: If you are using isocratic elution, switch to a gradient method. A slower, more shallow gradient can improve the resolution of closely eluting peaks.
-
Mobile Phase Modification: Adjust the pH of the mobile phase. The ionization state of your degradants can significantly impact their retention.
-
Column Chemistry: Consider a different column stationary phase. A column with a different selectivity (e.g., a phenyl or pentafluorophenyl phase) might provide better separation of aromatic and heterocyclic compounds.
-
Q: I don't see any degradation with 3% H₂O₂. Should I use a higher concentration?
A:
-
Potential Cause: The compound may be resistant to oxidation under these conditions.
-
Solution: Yes, you can cautiously increase the concentration of H₂O₂ (e.g., to 10% or even 30%). Alternatively, you can increase the temperature of the reaction. However, be aware that higher concentrations of H₂O₂ can sometimes interfere with chromatographic analysis. Ensure your analytical method is robust to the presence of residual peroxide.
Photostability Studies
Q: My photostability results are inconsistent between experiments. What could be the cause?
A:
-
Potential Cause: Inconsistent light exposure is a common issue. The intensity and wavelength of the light source, as well as the distance of the sample from the source, must be tightly controlled.
-
Solution:
-
Standardized Setup: Use a validated photostability chamber that provides controlled and measurable light exposure (both UV and visible light), as recommended by ICH Q1B guidelines.
-
Sample Presentation: Ensure your samples are presented in a consistent manner (e.g., same type of container, same volume, same surface area exposed to light).
-
Dark Control: Always include a dark control (a sample wrapped in aluminum foil) to differentiate between photodegradation and thermal degradation that may occur during the study.
-
Thermal Degradation Studies
Q: I observed a color change in my solid sample during thermal stress testing, but my HPLC analysis shows minimal degradation. What does this mean?
A:
-
Potential Cause: The color change could be due to the formation of a minor, highly colored degradant that is present at a very low concentration, below the detection limit of your current analytical method. It could also be a physical change in the solid state.
-
Solution:
-
Visual Inspection: Document the color change and any other physical changes (e.g., melting, clumping).
-
Method Sensitivity: Evaluate the sensitivity of your analytical method. You may need to inject a more concentrated sample or use a more sensitive detector (e.g., mass spectrometry) to identify the minor degradant.
-
Orthogonal Techniques: Consider using other analytical techniques, such as UV-Vis spectroscopy, to characterize the colored species.
-
Experimental Protocols
These protocols provide a starting point for your stability studies. Remember to adapt them based on the observed stability of your compound.
Protocol for Hydrolytic Degradation
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
For basic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
For neutral hydrolysis, mix an aliquot of the stock solution with an equal volume of purified water.
-
Incubate the solutions at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples before analysis (e.g., add an equimolar amount of base or acid).
-
Analyze the samples by a stability-indicating HPLC method.
Protocol for Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature.
-
Monitor the reaction at various time points.
-
Analyze the samples by HPLC.
Protocol for Photostability Testing
-
Place a solution (e.g., 1 mg/mL) and a solid sample of the compound in a validated photostability chamber.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, place a dark control (wrapped in aluminum foil) in the same chamber.
-
After the specified exposure period, analyze both the exposed and dark control samples.
Protocol for Thermal Degradation
-
Place a solid sample of the compound in a controlled temperature oven at an elevated temperature (e.g., 70 °C).
-
Store another sample at the recommended storage condition as a control.
-
After a specified period (e.g., 7 days), remove the samples and allow them to cool to room temperature.
-
Prepare solutions of both the stressed and control samples and analyze them by HPLC.
Data Interpretation and Reporting
Summarize your findings in a clear and concise manner. A table is an effective way to present the results of your forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Peak Area of Major Degradant (%) |
| 0.1 M HCl, 60 °C | 24 h | |||
| 0.1 M NaOH, RT | 8 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Thermal (70 °C, solid) | 7 days | |||
| Photolytic (ICH Q1B) |
Visualizing Workflows and Pathways
Diagrams can help clarify complex experimental processes and potential chemical transformations.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for this compound.
References
-
Gressl, C., Brunsteiner, M., Davis, A., Landis, M., Pencheva, K., Scrivens, G., Sluggett, G. W., Wood, G. P. F., Gruber-Woelfler, H., Khinast, J. G., & et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. [Link]
-
Muchakayala, S. K., Katari, N. K., Saripella, K. K. V., & Jonnalagadda, S. B. (2018). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Alcimed. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
Sources
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Chiral Separation of 3-amino-3-(2-thienyl)propanoate Enantiomers
Welcome to our dedicated technical support center for the chiral separation of 3-amino-3-(2-thienyl)propanoate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges in your chromatographic experiments.
Introduction to the Challenge
The enantioselective separation of β-amino acid esters like 3-amino-3-(2-thienyl)propanoate is a critical step in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Achieving a robust and reproducible separation can be challenging due to the polar nature of the analyte and the subtle stereochemical differences between the enantiomers. This guide provides a structured approach to method development and troubleshooting, grounded in the principles of chiral chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between my enantiomers, or the resolution is less than 1.5. What are the primary factors I should investigate?
Answer: Poor or no resolution is the most common issue in chiral method development. It indicates that the chosen chiral stationary phase (CSP) and mobile phase system are not providing sufficient stereoselective interactions. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Poor Resolution
References
Technical Support Center: Stereoselective Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-3-(2-thienyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, you will find troubleshooting advice and frequently asked questions to address the common challenges encountered during the synthesis of this chiral molecule, with a primary focus on preventing racemization and achieving high enantioselectivity.
Introduction: The Challenge of Stereocontrol
The synthesis of enantiomerically pure β-amino esters, such as this compound, is a critical task in medicinal chemistry due to the often differing pharmacological profiles of enantiomers. The primary route to this molecule is the aza-Michael addition of an amine to a methyl acrylate derivative. The key challenge in this synthesis is controlling the stereochemistry at the newly formed chiral center. Racemization, the formation of an equal mixture of both enantiomers, can occur, diminishing the therapeutic potential of the final compound. This guide will provide insights into the mechanisms of racemization and practical strategies to prevent it.
Troubleshooting Guide: Addressing Common Issues in Your Synthesis
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction is producing a racemic or nearly racemic mixture of this compound. How can I improve the enantioselectivity?
A1: Achieving high enantioselectivity is paramount. If you are observing poor stereocontrol, consider the following factors:
-
Catalyst Choice: The most critical factor is the selection of a suitable chiral catalyst. For the aza-Michael addition, organocatalysts are often the preferred choice. Consider employing a cinchona alkaloid-derived catalyst or a chiral phosphoric acid . These catalysts create a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor.[1][2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the kinetic energy of the system, which can lead to less selective bond formation.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).
-
Concentration: The concentration of reactants can influence the reaction order and the formation of catalyst-substrate complexes. A systematic optimization of concentration may be beneficial.
-
-
Retro-Aza-Michael Reaction: One of the primary causes of racemization is the reversibility of the aza-Michael reaction.[3][4][5] The initial product can revert to the starting materials, which can then re-react without stereocontrol, leading to a loss of enantiomeric excess (ee). To mitigate this, consider trapping the product in situ or choosing reaction conditions that favor the forward reaction thermodynamically.
Q2: I'm experiencing low yields in my asymmetric aza-Michael addition. What are the likely causes and solutions?
A2: Low yields can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: Ensure your catalyst is pure and active. Some organocatalysts can be sensitive to air and moisture. Store them under an inert atmosphere and use freshly dried solvents.
-
Substrate Purity: Impurities in your starting materials (methyl 3-(2-thienyl)acrylate or the amine source) can inhibit the catalyst or lead to side reactions. Purify your starting materials before use.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Conversely, extended reaction times can sometimes lead to product degradation or side product formation.
-
Side Reactions: Besides the desired aza-Michael addition, other reactions can consume your starting materials. These may include polymerization of the acrylate, or undesired reactions of the catalyst with the substrates. Adjusting the reaction temperature and concentration can help minimize these side reactions.
Q3: I'm observing the formation of a significant amount of the double addition product (a tertiary amine). How can I favor the formation of the desired secondary amine?
A3: The formation of the bis-adduct is a common issue when using a primary amine source. Here are some strategies to promote mono-addition:
-
Stoichiometry: Use a large excess of the amine nucleophile relative to the methyl acrylate derivative. This will statistically favor the reaction of the acrylate with the primary amine over the secondary amine product.
-
Slow Addition: Adding the methyl acrylate derivative slowly to the reaction mixture containing the amine and catalyst can help maintain a low concentration of the acrylate, thereby reducing the likelihood of the product reacting a second time.
-
Protecting Groups: Consider using a protected amine source, such as a carbamate or a sulfonamide, as the nucleophile. After the aza-Michael addition, the protecting group can be removed to yield the desired secondary amine.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of racemization in the synthesis of β-amino esters?
A: Racemization in this context primarily occurs through the retro-aza-Michael reaction .[3][4][5][6] The carbon-nitrogen bond in the β-amino ester product can break, reforming the starting α,β-unsaturated ester and the amine. This process is often base-catalyzed. Once the planar α,β-unsaturated ester is reformed, the subsequent re-addition of the amine can occur from either face, leading to the formation of both enantiomers and thus, racemization.
Q: Which class of chiral catalysts is generally more effective for the asymmetric aza-Michael addition to form β-amino esters?
A: Both cinchona alkaloid derivatives and chiral phosphoric acids have proven to be highly effective organocatalysts for this transformation.[1][2][7]
-
Cinchona Alkaloids: These catalysts, such as quinine and quinidine derivatives, often act as Brønsted bases, activating the nucleophile. Modified cinchona alkaloids can also possess thiourea or squaramide moieties, enabling bifunctional catalysis through hydrogen bonding to activate the electrophile.[7]
-
Chiral Phosphoric Acids (CPAs): CPAs are excellent Brønsted acid catalysts. They can activate the α,β-unsaturated ester by protonating the carbonyl oxygen, making the β-carbon more electrophilic. The chiral backbone of the CPA then directs the approach of the nucleophile.
The choice between these catalyst classes can be substrate-dependent, and empirical screening is often necessary to identify the optimal catalyst for a specific reaction.
Q: How can I monitor the enantiomeric excess (ee) of my product during the reaction?
A: The most common method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. You will need to develop a suitable analytical method using a column and mobile phase that can resolve the enantiomers of this compound.
Experimental Protocols & Data
General Procedure for Organocatalyzed Asymmetric Aza-Michael Addition
The following is a generalized protocol based on common practices for similar reactions. Note: This is a template and should be optimized for your specific needs.
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (5-20 mol%).
-
Add the appropriate anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF).
-
Add the amine nucleophile (e.g., a carbamate or sulfonamide, 1.2 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Slowly add the methyl 3-(2-thienyl)acrylate (1.0 equivalent) to the stirred reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Data Presentation: Comparison of Chiral Catalysts
The following table summarizes representative data for the asymmetric aza-Michael addition to α,β-unsaturated esters using different classes of organocatalysts. Note: The specific yields and ee's will vary depending on the exact substrates and reaction conditions.
| Catalyst Type | Representative Catalyst | Typical Yield (%) | Typical ee (%) | Reference |
| Cinchona Alkaloid Derivative | 9-amino-9-deoxy-epi-quinine | 75-95 | up to 99 | [7] |
| Chiral Phosphoric Acid | BINOL-derived CPA | 80-99 | up to 98 | [2][8] |
| Bifunctional Thiourea | Takemoto's Catalyst | 70-90 | up to 95 | [7] |
Visualizations
Proposed Catalytic Cycle for a Chiral Phosphoric Acid-Catalyzed Aza-Michael Addition
Caption: Proposed catalytic cycle for a CPA-catalyzed aza-Michael addition.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
-
Tian, S.-K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(8), 621-631. Available at: [Link]
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Chiral Phosphoric Acids: Powerful Catalysts for Asymmetric Addition Reactions to Imines. Chemical Reviews, 114(17), 8067-8105. Available at: [Link]
-
Van der Veken, P., De Nocker, P., Schepens, W., & Stevens, C. V. (2021). Schematic overview of: (A) exchange mechanism of β-amino ester... ResearchGate. Available at: [Link]
-
Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of β-Amino Acids from Imines and Silyl Ketene Acetals. Organic Letters, 1(1), 157-160. Available at: [Link]
-
Lu, S., Ren, L., Mao, D., & Kakeya, H. (2024). Mechanistic study of the retro-aza-Michael reaction in saccharothriolide L: identification of 2-amino-4-methylphenol as an effective protecting tool for the Michael acceptor. The Journal of Antibiotics. Available at: [Link]
-
Kaur, H. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Journal of Chemical Sciences, 128(9), 1365-1381. Available at: [Link]
-
Macmillan Group Meeting. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Available at: [Link]
-
Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified Cinchona Alkaloids in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155-3212. Available at: [Link]
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566-1568. Available at: [Link]
-
Kim, S. M., & Yang, J. W. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 11(38), 6438-6451. Available at: [Link]
-
Ingle, G. K., Mormino, M. G., Wojtas, L., & Antilla, J. C. (2011). Chiral phosphoric acid-catalyzed addition of thiols to N-acyl imines: access to chiral N,S-acetals. Organic Letters, 13(18), 4822-4825. Available at: [Link]
-
Vitale, M., & List, B. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 263. Available at: [Link]
-
Bao, J., & Shi, F. (2022). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 18, 1056-1081. Available at: [Link]
-
Lu, S., Ren, L., Mao, D., & Kakeya, H. (2024). Mechanistic study of the retro-aza-Michael reaction in saccharothriolide L: identification of 2-amino-4-methylphenol as an effective protecting tool for the Michael acceptor. The Journal of Antibiotics. Available at: [Link]
-
Ma, G., Suen, S., & You, S.-L. (2022). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Chemical Science, 13(35), 10263-10281. Available at: [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). Exaly. Available at: [Link]
-
Wang, Z., Chen, Z., Sun, Z., & Sun, J. (2017). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 8(11), 7527-7531. Available at: [Link]
-
Kim, S. M., & Yang, J. W. (2013). ChemInform Abstract: Organocatalytic Asymmetric Synthesis of β3-Amino Acid Derivatives. ChemInform, 44(38)*. Available at: [Link]
-
Escalante, J., Carrillo-Morales, M., & Linzaga-Elizalde, I. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(1), 9-16. Available at: [Link]
-
Abele, S., & Seebach, D. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. Available at: [Link]
-
Dixon, D. J., & Scott, R. T. (2005). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (12), 1600-1602. Available at: [Link]
-
Selectivity of mono‐ and bis‐addition of primary amines to methyl acrylate. (n.d.). ResearchGate. Available at: [Link]
-
Zhang, Y., & Zhang, J. (2018). N-Heterocyclic Carbene-Cu-Catalyzed Enantioselective Allenyl Conjugate Addition. Organic Letters, 20(21), 6896-6900. Available at: [Link]
-
Conjugate addition of benzyl amine and methyl acrylate using different solvents a. (n.d.). ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. merit.url.edu [merit.url.edu]
- 6. Mechanistic study of the retro-aza-Michael reaction in saccharothriolide L: identification of 2-amino-4-methylphenol as an effective protecting tool for the Michael acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
Welcome to the technical support guide for the synthesis of Methyl 3-amino-3-(2-thienyl)propanoate. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. The guidance is structured to follow a typical experimental workflow, addressing issues from starting material integrity to final product purification.
Introduction
This compound is a valuable β-amino ester intermediate in medicinal chemistry. Its synthesis, often approached via multicomponent reactions like the Mannich or Rodionov reactions, can be susceptible to impurity formation. This guide offers expert insights into identifying, mitigating, and eliminating these impurities to ensure high product purity and yield.
FAQ 1: Starting Material Integrity and Storage
Question: I'm observing variable reaction outcomes and unidentified baseline spots on my TLC. Could my starting materials be the issue?
Answer: Absolutely. The purity and stability of your starting materials are critical. The most common aldehyde used in this synthesis, 2-thiophenecarboxaldehyde, is particularly susceptible to degradation.
Causality and Expert Insights: 2-Thiophenecarboxaldehyde is sensitive to both air and light.[1][2] Over time, it can oxidize to 2-thiophenecarboxylic acid. This acidic impurity can interfere with base-catalyzed reactions and complicate the workup. The aldehyde can also undergo self-condensation or polymerization, leading to colored, high-molecular-weight impurities that appear as baseline material on a TLC plate.
Troubleshooting Protocol: Verifying Starting Material Purity
-
Visual Inspection: Fresh 2-thiophenecarboxaldehyde should be a colorless to light yellow liquid.[3] A dark yellow or brown color indicates significant degradation.[2]
-
Purity Check (NMR/GC): Before starting the reaction, run a quick ¹H NMR or GC analysis on your aldehyde. Look for the characteristic aldehyde proton peak and check for the appearance of broad peaks corresponding to carboxylic acid or other impurities.
-
Purification of Aldehyde: If impurities are detected, distillation under reduced pressure is the most effective purification method.[4]
-
Proper Storage: Always store 2-thiophenecarboxaldehyde under an inert atmosphere (nitrogen or argon), refrigerated (2-8°C), and protected from light.[1][4]
FAQ 2: Common Side Reactions and By-product Formation
Question: My reaction mixture shows multiple new spots on TLC in addition to my desired product. What are the likely side-products?
Answer: During a three-component synthesis of a β-amino ester, several competing reactions can occur, leading to characteristic by-products. The specific by-products depend on the reaction type (e.g., Mannich vs. Rodionov).
Causality and Expert Insights: In a typical Mannich-type reaction involving an aldehyde, an amine, and a methyl ester with an enolizable proton (like methyl acetate or malonate derivatives), the reaction proceeds through an imine intermediate.[5][6][7] Side reactions often stem from this intermediate or from self-condensation reactions.
Common Impurities and Their Formation:
| Impurity Name | Formation Mechanism | How to Identify (TLC/NMR) |
| N,N'-((Thiophen-2-yl)methylene)diacetamide | If ammonia/ammonium salt is used, reaction with excess aldehyde can form this di-acylated aminal. | Lower Rf than the product. Look for characteristic amide peaks in NMR. |
| Methyl 3-(thiophen-2-yl)acrylate | Elimination of the amino group from the product, often promoted by heat. This is a common by-product in Rodionov-type reactions.[8] | Higher Rf than the product. Presence of vinyl protons in NMR. |
| Bis-adduct (Dienone) | A "double-Mannich" reaction where a second molecule of aldehyde and amine adds to the product, followed by elimination.[6] | Typically colored and has a very different Rf. |
| Schiff Base | The imine formed between 2-thiophenecarboxaldehyde and the amine source can be a persistent impurity if the subsequent C-C bond formation is slow.[5] | Can be unstable; may hydrolyze back to aldehyde and amine on the TLC plate. |
Troubleshooting Workflow: Minimizing By-product Formation
The diagram below illustrates a decision-making process for troubleshooting by-product formation.
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 4. 2-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oarjbp.com [oarjbp.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Strategies for Impurity Profiling of Methyl 3-amino-3-(2-thienyl)propanoate
Welcome to the technical support center for the analysis of Methyl 3-amino-3-(2-thienyl)propanoate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into developing robust analytical methods for impurity detection and characterization, moving beyond simple protocols to explain the scientific rationale behind the recommended strategies.
Our approach is grounded in the principles of Analytical Quality by Design (AQbD) , a systematic methodology that builds quality, robustness, and flexibility into your analytical procedures from the outset.[1][2] This ensures your methods are not only compliant with regulatory expectations but are also scientifically sound and fit for their entire lifecycle.
Section 1: The Impurity Landscape - Understanding Your Target
Before developing any method, you must understand what you are looking for. Impurities in an Active Pharmaceutical Ingredient (API) or intermediate like this compound are not just a single category; they are a diverse set of substances that require a multi-faceted analytical approach.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities I should be concerned with for this compound?
A1: According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities are broadly classified into three main categories.[3][4] For this specific molecule, you should anticipate:
-
Organic Impurities: These are the most common and structurally diverse. They can include starting materials, by-products from the synthesis, intermediates, degradation products formed during manufacturing or storage, and residues of reagents or catalysts.[5] Given that this compound is an intermediate for drugs like Duloxetine, precursors such as 3-methylamino-1-(2-thienyl)-1-propanone could be potential process-related impurities.[6]
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, inorganic salts, and heavy metals or other residual metals.[3]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification processes. Their control is specifically addressed in the ICH Q3C guideline.[3]
Q2: This molecule has a chiral center. How does that affect my impurity analysis?
A2: The presence of a stereocenter at the C3 position is critically important. The undesired enantiomer is considered a chiral impurity. Regulatory agencies require enantiomeric purity to be controlled and quantified, as different enantiomers can have different pharmacological or toxicological profiles. Therefore, a significant part of your method development will involve developing a stereoselective (chiral) analytical method.[7][8]
Q3: Why is a "forced degradation" or "stress testing" study essential?
A3: A forced degradation study is a cornerstone of method development and is mandated by regulatory bodies like the FDA and under ICH guidelines.[9] Its purpose is twofold:
-
To Identify Likely Degradation Products: By subjecting the molecule to harsh conditions (acid, base, oxidation, heat, light), you can generate potential degradation products that might form under normal storage conditions over time.[10][11] This helps in understanding the intrinsic stability of the molecule.
-
To Ensure Method Specificity: The primary goal is to develop a "stability-indicating" analytical method. This means the method must be able to separate the intact API from all its potential degradation products, process impurities, and other components in the sample matrix. Stress testing provides the necessary samples to prove this separation capability.[11]
Q4: What are the regulatory thresholds I need to be aware of for reporting and identifying these impurities?
A4: The ICH Q3A(R2) guideline provides a clear framework based on the maximum daily dose of the final drug product.[3][12] These thresholds dictate when an impurity must be reported, identified (i.e., its structure determined), and qualified (i.e., its safety established).
| Maximum Daily Dose of Drug | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% OR 1.0 mg per day intake (whichever is lower) | 0.15% OR 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Harmonised Tripartite Guideline Q3A(R2).[3] |
Section 2: The Analytical Quality by Design (AQbD) Framework
Instead of relying on trial-and-error, the AQbD approach provides a systematic, risk-based framework for developing a robust and reliable analytical method.[13][14] It begins with defining the goal and systematically exploring the parameters that affect the method's performance.
AQbD in Practice
Q5: What is a practical Analytical Target Profile (ATP) for an impurity method for this compound?
A5: The ATP is a clear statement of the method's objective.[15] A suitable ATP would be: "To develop a selective, stability-indicating HPLC method capable of accurately and precisely quantifying this compound and all specified and unspecified organic impurities (including the undesired enantiomer) down to the ICH reporting threshold of 0.05%."
Q6: How do I conduct a risk assessment for my HPLC method? What parameters are critical?
A6: A risk assessment identifies which method parameters could have a high impact on your results (the Critical Quality Attributes, or CQAs, like resolution and peak tailing).[14] For an HPLC method for this molecule, critical parameters would include:
-
Mobile Phase pH: The amino group's ionization state is pH-dependent, which critically affects retention and peak shape.
-
Column Chemistry and Temperature: Different stationary phases (C18, C8, Phenyl) will offer different selectivities. Temperature affects viscosity and reaction kinetics.
-
Mobile Phase Organic Content & Gradient Slope: These directly control the elution strength and the resolution between closely eluting peaks.
-
Flow Rate: Affects resolution and analysis time.
You can use tools like an Ishikawa (fishbone) diagram to map out all potential variables.[14] The parameters identified as high-risk are then systematically studied using Design of Experiments (DoE) to find the optimal conditions.[2]
Section 3: Primary Technique: Reversed-Phase HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis in pharmaceuticals due to its high resolving power and versatility.[16][17]
Troubleshooting & FAQs
Q7: I'm observing significant peak tailing for the main compound. What's the cause and how do I fix it?
A7: This is a classic issue when analyzing basic compounds like yours on silica-based columns. The primary cause is the interaction between the protonated amine group and acidic, deprotonated residual silanol groups (Si-O⁻) on the column's stationary phase. This secondary interaction causes the peak to "tail."
Solutions:
-
Lower the Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to bring the pH to ~2.5-3.5. This protonates the silanol groups (Si-OH), minimizing the ionic interaction.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica to reduce the number of accessible silanol groups. A base-deactivated column is highly recommended for this analysis.[18]
-
Increase Ionic Strength: Adding a small amount of buffer salt (e.g., 20-50 mM ammonium formate) can help shield the silanol interactions.
Q8: I have a critical pair of impurities that are co-eluting. How can I improve the resolution?
A8: Improving resolution requires changing the method's selectivity (α) or efficiency (N).
-
Adjust the Gradient: Make the gradient shallower around the elution time of the critical pair. This gives the peaks more time to separate.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can drastically alter selectivity because they have different interactions with the analyte and stationary phase.
-
Modify the Mobile Phase pH: A small change in pH can alter the charge state of an impurity if it has an acidic or basic functional group, changing its retention time relative to other peaks.
-
Try a Different Stationary Phase: If the above fail, the interaction mechanism needs to be changed. Switching from a C18 to a Phenyl or Cyano column introduces different retention mechanisms (like pi-pi interactions) that can resolve the co-elution.
Protocol: Starting Point for HPLC Impurity Profiling
This protocol is a robust starting point. According to AQbD principles, it should be optimized based on your specific impurity profile and instrumentation.
-
Instrumentation: HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: A base-deactivated C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA scan from 200-400 nm; extract chromatogram at the λmax of the API and known impurities (start with ~225 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Section 4: Chiral Separation - Resolving Enantiomers
Separating the enantiomers of this compound requires a specialized Chiral Stationary Phase (CSP).
Troubleshooting & FAQs
Q9: What type of chiral column is best for an amino acid ester like this?
A9: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including amino acid derivatives.[19][20] Columns based on amylose or cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) selectors, are an excellent starting point for screening.[7]
Q10: My initial chiral screen showed no separation. What are my next steps?
A10: Chiral method development is often an empirical screening process.
-
Switch Separation Mode: If you started in normal phase (e.g., hexane/isopropanol), try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode (e.g., water/acetonitrile). The interactions driving separation are completely different in each mode.
-
Use Mobile Phase Additives: Small amounts of an acid (TFA, acetic acid) or a base (diethylamine) can dramatically influence enantioselectivity by altering the analyte's ionization state and its interaction with the CSP.
-
Screen Different CSPs: If one polysaccharide column fails, screen others. A systematic screening of 3-5 different polysaccharide-based CSPs is a standard industry practice.[19]
Protocol: Screening for Chiral HPLC Separation
-
Columns: Select a set of 3-5 polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), etc.). Use short, 50 mm "starter" columns for rapid screening to save time and solvent.[8]
-
Normal Phase Screening:
-
Mobile Phase: Start with a 90:10 mixture of Hexane:Isopropanol.
-
Run Time: 10-15 minutes.
-
Optimization: If partial separation is seen, vary the ratio of isopropanol (e.g., to 80:20 or 95:5).
-
-
Polar Organic Screening:
-
Mobile Phase: Start with 100% Acetonitrile.
-
Optimization: Add Methanol or Ethanol in small increments (e.g., 95:5 ACN:MeOH).
-
-
Reversed-Phase Screening:
-
Mobile Phase: Start with a 50:50 mixture of Water (with 0.1% Formic Acid):Acetonitrile.
-
Optimization: Vary the organic content.
-
-
Conditions for all modes:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at ~225 nm.
-
Section 5: Confirmatory Techniques for Impurity Identification
Once an unknown impurity is detected and separated by HPLC, its structure must be elucidated, especially if it exceeds the ICH identification threshold.
Q11: How do I determine the structure of an unknown impurity peak from my HPLC run?
A11: The standard workflow involves a combination of mass spectrometry and NMR spectroscopy.
-
LC-MS Analysis: First, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity, which is a critical piece of the puzzle. High-resolution MS can provide the elemental formula.[17][21]
-
Isolation: If the structure cannot be deduced from the mass alone, the impurity must be isolated. This is typically done using preparative HPLC to collect a sufficient quantity (milligrams) of the pure substance.
-
NMR Spectroscopy: The isolated impurity is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HSQC) are used to piece together the exact chemical structure.[22]
Q12: When is Gas Chromatography (GC) a useful technique?
A12: GC is best suited for analyzing thermally stable and volatile compounds. For your work, it is primarily used for:
-
Residual Solvent Analysis: GC with a headspace sampler is the standard method for quantifying residual solvents as per ICH Q3C.
-
Volatile Impurities: Analysis of volatile starting materials or by-products that may be present.
-
Derivatization: For certain non-volatile impurities, chemical derivatization (e.g., silylation) can be used to make them volatile enough for GC-MS analysis, which can be a very sensitive technique.[23][24]
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ETFLIN. (n.d.). Quality by Design: Approach to Analytical Method Validation. [Link]
-
MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
- Google Sites. (n.d.). (QbD) Approach For Analytical Method Development.
-
RJPT. (n.d.). Quality by Design approaches to Analytical Method Development. [Link]
-
Pharmaceutical International. (n.d.). Applying QbD Principles to Analytical Development. [Link]
-
IJPPR. (2021). QbD Approach in Analytical Method Development: A Review. [Link]
-
MedCrave online. (2016). Forced degradation studies. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]
-
World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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The Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Phenomenex. (n.d.). The Chiral Notebook. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
University of St Andrews Research Portal. (2025). Elucidation of some reactions of methyl 3-(benzyl(2-hydoxyethyl)amino)propionate using NMR. [Link]
- Google Patents. (n.d.). CA2513542C - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
- Google Patents. (n.d.).
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ResearchGate. (2025). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]
-
PLOS ONE. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?[Link]
-
YouTube. (2021). NMR spectrum of methyl propanoate. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]
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Scientific Research Publishing. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
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ScienceDirect. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality Pharmaceutical Intermediates: The Case of S-3-Amino-3-(3-thienyl)propionic Acid. [Link]
-
ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]
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Technical Support Center: Strategies to Improve the Solubility of Methyl 3-amino-3-(2-thienyl)propanoate
Welcome to the technical support center for Methyl 3-amino-3-(2-thienyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to overcome solubility challenges with this compound. Our approach is rooted in fundamental physicochemical principles and field-proven insights to empower you to make informed decisions during your experiments.
Understanding the Molecule: A Chemist's Perspective
This compound is a molecule presenting a unique combination of functional groups that dictate its solubility behavior. Its structure includes a basic amino group, an ester, and an aromatic thienyl ring. This combination can lead to complex solubility profiles, often characterized by poor aqueous solubility in neutral pH environments. The computed XLogP3 value of 0.4 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, its solubility in aqueous media is likely limited.
Our strategies will focus on leveraging the properties of these functional groups to enhance the solubility of this compound in your desired solvent systems.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Q1: I'm observing low solubility of this compound in aqueous buffers for my biological assay. What is the first thing I should try?
Answer: The primary and most impactful strategy to explore is pH adjustment . The presence of the amino group (a weak base) makes the compound's solubility highly dependent on the pH of the medium.
Causality: At neutral or alkaline pH, the amino group is largely in its non-ionized, free base form, which is less soluble in water. By lowering the pH, you protonate the amino group, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.
Immediate Action Plan:
-
Prepare a series of buffers: Start with a pH at least 2 units below the estimated pKa. For example, prepare buffers at pH 4.0, 5.0, and 6.0.
-
Conduct a preliminary solubility test: Add a known excess of your compound to each buffer and equilibrate (e.g., by shaking or stirring) for a set period (e.g., 24 hours) at a controlled temperature.
-
Analyze the supernatant: Filter or centrifuge the samples and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
This systematic approach will quickly reveal the pH-solubility profile of your compound and likely provide an immediate solution for your aqueous-based experiments.
Q2: Adjusting the pH helped, but I'm still not reaching my target concentration. What's the next logical step?
Answer: If pH adjustment alone is insufficient, the next strategy is to employ co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or moderately polar compounds.
Causality: The thienyl group in your molecule is aromatic and contributes to its lipophilicity. Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the non-polar parts of your molecule to dissolve.[1][2]
Recommended Co-solvents to Screen:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO) - Use with caution in biological assays due to potential cellular effects.
-
N-Methyl-2-pyrrolidone (NMP)
Experimental Workflow for Co-solvent Screening:
The following diagram illustrates a systematic approach to co-solvent screening.
Caption: Phase Solubility Study Workflow.
A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a 1:1 soluble complex and is a strong indicator of a successful strategy.
Summary of Recommended Strategies
| Strategy | Primary Mechanism | Best For | Key Considerations |
| pH Adjustment | Ionization of the amino group | Aqueous formulations, initial screening | pKa of the amino group, stability of the ester at low pH |
| Co-solvency | Reducing solvent polarity | Aqueous and non-aqueous formulations | Co-solvent toxicity, potential for precipitation upon dilution |
| Salt Formation | Creating a more soluble crystalline form | Solid dosage forms, long-term stability | Selection of a suitable counterion, hygroscopicity of the salt |
| Amorphous Solid Dispersion | Increasing the energy state of the solid | Solid dosage forms for poorly crystalline compounds | Physical stability (recrystallization), polymer selection |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic thienyl group | Aqueous formulations, taste masking | Cost of cyclodextrins, stoichiometry of the complex |
References
-
Co-solvent: Significance and symbolism. (2025). Synonyms.net. [Link]
-
Cosolvent. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Mura, P. (2014). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 19(3), 3691-3713. [Link]
-
Cao, C., Huang, P., Guo, J., & Li, D. (2025). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. RSC Advances, 15(41), 26354-26362. [Link]
-
Is there any possibility of making a salt in the amino group from an amino acid ester? (2018). ResearchGate. [Link]
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This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Wei, Y., & To, D. (2015). Excipients That Facilitate Amorphous Drug Stabilization. In Amorphous Solid Dispersions (pp. 465-496). Springer. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 3-amino-3-(2-thienyl)propanoate for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of Methyl 3-amino-3-(2-thienyl)propanoate, a β-amino ester of significant interest due to the prevalence of the thienyl moiety in pharmacologically active compounds. We will explore its synthesis, purification, and comprehensive characterization, while also presenting a comparative analysis with structurally similar alternatives. This document is intended to serve as a practical resource for researchers, enabling a thorough understanding of this compound's properties and its potential applications in medicinal chemistry.
Introduction: The Significance of the Thienyl Moiety in β-Amino Esters
β-amino acids and their ester derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals. Their incorporation into molecular scaffolds can impart unique conformational constraints and biological activities. The presence of a thiophene ring, as in this compound, is of particular note. The thiophene nucleus is a bioisostere of the benzene ring, often introduced to modulate lipophilicity, metabolic stability, and receptor binding affinity. Understanding the precise chemical and physical properties of this building block is therefore essential for its effective utilization in the design of novel therapeutics.
Synthesis and Purification: A Practical Approach
The synthesis of this compound typically proceeds via a multi-step sequence, which requires careful optimization to ensure high purity and yield. A common synthetic strategy is the Rodionov reaction or a variation thereof.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Thiophenecarboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvents (Methanol, Diethyl ether)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Knoevenagel Condensation: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde and malonic acid in a minimal amount of pyridine with a catalytic amount of piperidine. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the mixture and acidify with dilute HCl to precipitate the cinnamic acid derivative. Filter and dry the solid.
-
Step 2: Michael Addition of Ammonia: The intermediate from Step 1 is then subjected to a Michael addition with a source of ammonia, typically ammonium acetate in a suitable solvent like ethanol. This reaction introduces the amino group at the β-position.
-
Step 3: Esterification: The resulting β-amino acid is then esterified. Suspend the amino acid in anhydrous methanol and cool to 0°C. Add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Causality of Experimental Choices: The choice of a two-step process involving a Knoevenagel condensation followed by a Michael addition is often preferred to control regioselectivity and minimize side products. The esterification with thionyl chloride in methanol is a classic and efficient method for converting carboxylic acids to their methyl esters. Purification by column chromatography is crucial to remove any unreacted starting materials or byproducts, ensuring the high purity required for subsequent applications.
Physicochemical and Spectroscopic Characterization
Accurate characterization is the cornerstone of chemical synthesis. The following data provides a comprehensive profile of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.25 g/mol [1] |
| CAS Number | 188812-40-0, 1586-41-0[1] |
| Appearance | Pale yellow oil (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
Spectroscopic Data
While experimental spectra for this compound are not widely published, the following represents predicted data and typical spectral features based on its structure and data from analogous compounds.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the proton environment of a molecule.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | dd | 1H | Thienyl H5 |
| ~6.95 | m | 2H | Thienyl H3, H4 |
| ~4.50 | t | 1H | CH-N |
| ~3.70 | s | 3H | OCH₃ |
| ~2.80 | d | 2H | CH₂ |
| ~2.00 | br s | 2H | NH₂ |
3.1.2. ¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O |
| ~145.0 | Thienyl C2 |
| ~127.0 | Thienyl C5 |
| ~125.0 | Thienyl C4 |
| ~124.0 | Thienyl C3 |
| ~52.0 | OCH₃ |
| ~50.0 | CH-N |
| ~43.0 | CH₂ |
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a similar compound, methyl propanoate, characteristic C=O stretching vibrations are observed between 1750 and 1735 cm⁻¹, and C-O stretching vibrations are seen in the 1200 to 1170 cm⁻¹ region[2].
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1200 | Strong | C-O stretch (ester) |
3.1.4. Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 5: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular Ion) |
| 126 | [M - COOCH₃]⁺ |
| 97 | [Thienyl-CH=NH₂]⁺ |
| 84 | [Thienyl]⁺ |
Comparative Analysis with Structural Alternatives
The choice of a building block in drug discovery is often a balance of synthetic accessibility, cost, and its influence on the final compound's properties. Here, we compare this compound with two commercially available alternatives: Methyl 3-amino-3-phenylpropanoate and Methyl 3-amino-3-(p-tolyl)propanoate.
Table 6: Comparison of Physicochemical Properties of β-Amino Ester Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₈H₁₁NO₂S | 185.25[1] | 1.1 |
| Methyl 3-amino-3-phenylpropanoate | C₁₀H₁₃NO₂ | 179.22[3] | 1.2[3] |
| Methyl 3-amino-3-(p-tolyl)propanoate | C₁₁H₁₅NO₂ | 193.24 | 1.7 |
Discussion of Differences:
-
Electronic Properties: The thiophene ring in the target compound is more electron-rich than the benzene ring in the phenyl analog. This can influence its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Lipophilicity: The predicted LogP values suggest that the thienyl and phenyl analogs have similar lipophilicity, while the p-tolyl analog is slightly more lipophilic due to the additional methyl group. This can affect solubility, membrane permeability, and plasma protein binding of the final drug candidate.
-
Metabolism: The thiophene ring can be metabolized differently than a benzene ring, potentially leading to different metabolic profiles and half-lives of the resulting drug molecules.
Experimental Workflows and Diagrams
To ensure the identity and purity of this compound, a series of analytical techniques should be employed.
Analytical Workflow for Quality Control
Caption: Quality control workflow for synthesized this compound.
Comparative Structural Diagram
Caption: Structural relationship between the target compound and its alternatives.
Conclusion
This compound is a valuable building block for the synthesis of novel pharmaceutical agents. Its comprehensive characterization through a combination of spectroscopic techniques is essential to confirm its structure and ensure its purity. When considering its use, researchers should weigh its unique electronic and metabolic properties against more common phenyl-based analogs. This guide provides the foundational data and comparative insights to aid in the informed selection and application of this promising chemical entity in drug discovery programs.
References
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- 2. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of β-Amino Acid Esters
Abstract
β-Amino acid esters are crucial structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics.[1][2][3] Their unique conformational properties and enhanced stability against enzymatic degradation make them highly desirable building blocks in drug discovery and development.[2][4] This guide provides a comprehensive comparison of the most prevalent synthetic strategies for accessing these valuable compounds, offering an in-depth analysis of their mechanisms, experimental protocols, and relative performance. We will delve into classical methods such as the Arndt-Eistert synthesis and the Rodionov reaction, as well as modern catalytic asymmetric approaches including conjugate additions and enzymatic resolutions. By presenting detailed experimental data and highlighting the advantages and limitations of each route, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of β-Amino Acid Esters
The homologation of α-amino acids by a single methylene unit gives rise to β-amino acids, a structural alteration that imparts significant changes to their biological properties.[4] Peptides incorporating β-amino acids often exhibit well-defined secondary structures and increased resistance to proteolytic degradation.[2][5] This has led to their widespread use in the design of novel therapeutics with improved pharmacokinetic profiles. Consequently, the development of efficient and stereoselective methods for the synthesis of β-amino acid esters has been a major focus of chemical research.[1][6][7] This guide will compare and contrast the key synthetic methodologies, providing a practical framework for selecting the optimal route based on factors such as desired stereochemistry, substrate scope, scalability, and reagent availability.
Classical Approaches to β-Amino Acid Ester Synthesis
Arndt-Eistert Synthesis: A Homologation Staple
The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting readily available α-amino acids into their β-amino acid counterparts.[8][9] The reaction sequence involves the conversion of a carboxylic acid to an acid chloride, which is then treated with diazomethane to form a diazoketone. Subsequent metal-catalyzed Wolff rearrangement of the diazoketone in the presence of an alcohol yields the desired β-amino acid ester.[8][10]
2.1.1. Reaction Mechanism and Key Considerations
The core of the Arndt-Eistert synthesis is the Wolff rearrangement, a 1,2-rearrangement that forms a ketene intermediate.[8] This rearrangement proceeds with retention of stereochemistry at the migrating center, a crucial feature for the synthesis of enantiopure β-amino acids from chiral α-amino acids.[8] However, the use of diazomethane, a toxic and explosive reagent, is a significant drawback of this method.[4][8] Safer alternatives, such as the use of (trimethylsilyl)diazomethane, have been developed but may not be universally applicable.[8][11]
Diagram 1: Arndt-Eistert Synthesis Workflow
Caption: Workflow of the Arndt-Eistert synthesis.
2.1.2. Experimental Protocol: Synthesis of N-Boc-β-homophenylalanine Methyl Ester
A representative procedure for the Arndt-Eistert synthesis of a β-amino acid ester from an N-protected α-amino acid is as follows:
-
Acid Chloride Formation: To a solution of N-Boc-phenylalanine (1.0 eq) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours.
-
Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool this solution to 0 °C and slowly add the previously prepared acid chloride solution. Stir the mixture for 3 hours at 0 °C.
-
Wolff Rearrangement and Esterification: To the diazoketone solution, add a solution of silver benzoate (0.1 eq) in triethylamine (1.5 eq) and methanol (excess). Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N-Boc-β-homophenylalanine methyl ester.
The Rodionov Reaction: A One-Pot Condensation
The Rodionov reaction provides a direct route to β-amino acids through a one-pot condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.[12] Subsequent esterification of the resulting β-amino acid yields the corresponding ester.[13]
2.2.1. Mechanistic Insights and Scope
This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of the amine to the resulting α,β-unsaturated carboxylic acid, and finally decarboxylation. While synthetically straightforward, the Rodionov reaction often requires harsh conditions and can lead to the formation of side products.[12] Its scope is generally limited to aromatic and aliphatic aldehydes.
Diagram 2: Rodionov Reaction Pathway
Caption: Key steps of the Rodionov reaction.
2.2.2. Experimental Protocol: Synthesis of Ethyl 3-Amino-3-phenylpropanoate
A typical experimental procedure for the Rodionov reaction followed by esterification is outlined below:
-
Rodionov Condensation: A mixture of benzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol is heated at reflux for 6 hours.
-
Isolation of β-Amino Acid: The reaction mixture is cooled to room temperature, and the precipitated β-phenylalanine is collected by filtration and washed with cold ethanol.
-
Esterification: The crude β-phenylalanine is suspended in ethanol, and thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is then heated at reflux for 4 hours.
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude ester is purified by distillation or chromatography.[13]
Modern Asymmetric Syntheses
The demand for enantiomerically pure β-amino acid esters has driven the development of highly stereoselective catalytic methods. These approaches offer significant advantages over classical methods, including milder reaction conditions and the ability to control the absolute stereochemistry of the product.
Conjugate Addition Reactions (Aza-Michael Reaction)
The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, known as the aza-Michael reaction, is a powerful and atom-economical method for the synthesis of β-amino acid esters.[14][15] The use of chiral catalysts or auxiliaries allows for the asymmetric synthesis of these compounds with high enantioselectivity.[14][16]
3.1.1. Catalytic Asymmetric Aza-Michael Addition
A variety of chiral catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been successfully employed in the asymmetric aza-Michael reaction.[6][7] These catalysts activate the α,β-unsaturated ester and/or the nitrogen nucleophile, facilitating the conjugate addition in a stereocontrolled manner.
Diagram 3: Catalytic Asymmetric Aza-Michael Reaction
Caption: Catalytic asymmetric aza-Michael addition.
3.1.2. Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Addition of an Amine to an α,β-Unsaturated Ester
The following is a general procedure for a catalytic asymmetric aza-Michael reaction:
-
Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 eq) and the chiral phosphoric acid catalyst (0.1 eq) in an anhydrous solvent (e.g., toluene) at room temperature, add the amine nucleophile (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction and remove the catalyst by an appropriate workup procedure (e.g., filtration through a short plug of silica gel). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched β-amino acid ester.
Enzymatic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution offers a highly selective method for obtaining enantiopure β-amino acid esters.[5][17] Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of a racemic β-amino acid ester, leaving the other enantiomer unreacted.[13][18]
3.2.1. Principles of Enzymatic Kinetic Resolution
In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. For enzymatic resolutions of β-amino acid esters, the lipase preferentially catalyzes the hydrolysis of one enantiomer to the corresponding β-amino acid, which can be easily separated from the unreacted ester enantiomer.[17] This method can provide access to both enantiomers of the β-amino acid ester with high optical purity.[13]
Diagram 4: Enzymatic Kinetic Resolution Workflow
Caption: Lipase-catalyzed kinetic resolution.
3.2.2. Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic β-Amino Acid Ester
A general procedure for the enzymatic resolution of a racemic β-amino acid ester is as follows:
-
Reaction Setup: To a suspension of the racemic β-amino acid ester (1.0 eq) in a buffered aqueous solution or an organic solvent, add the lipase (e.g., Candida antarctica lipase B).[5]
-
Reaction Progress: Stir the mixture at a controlled temperature and monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.
-
Separation and Isolation: When the desired conversion is reached (typically around 50%), stop the reaction and separate the unreacted ester from the amino acid. The unreacted ester can be extracted with an organic solvent, while the amino acid remains in the aqueous phase.
-
Purification: Purify both the unreacted ester and the amino acid by appropriate methods to obtain the enantiomerically pure compounds.
Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yield | Stereocontrol | Scalability |
| Arndt-Eistert Synthesis | Well-established, good for homologation of α-amino acids, retention of stereochemistry.[8] | Use of hazardous diazomethane, multi-step process.[4][8] | Moderate to Good | High (retention) | Moderate |
| Rodionov Reaction | One-pot, uses simple starting materials.[12] | Harsh reaction conditions, often low yields, limited substrate scope.[12] | Low to Moderate | None (produces racemate) | Good |
| Conjugate Addition | High atom economy, mild conditions, excellent stereocontrol with chiral catalysts.[14][15] | Catalyst development can be challenging, substrate-dependent. | Good to Excellent | High (enantioselective) | Good |
| Enzymatic Resolution | Excellent enantioselectivity, mild conditions, environmentally friendly.[5][17] | Maximum theoretical yield of 50% for each enantiomer, requires screening of enzymes. | ≤ 50% per enantiomer | Excellent (enantioselective) | Good |
Conclusion
The synthesis of β-amino acid esters can be achieved through a variety of methods, each with its own set of strengths and weaknesses. Classical approaches like the Arndt-Eistert synthesis and the Rodionov reaction remain valuable for specific applications, particularly when starting from readily available precursors. However, the demand for enantiomerically pure compounds in the pharmaceutical industry has spurred the development of modern catalytic asymmetric methods. Conjugate addition reactions catalyzed by chiral entities and enzymatic resolutions have emerged as powerful strategies for accessing optically active β-amino acid esters with high efficiency and selectivity. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the scale of the synthesis, and the available resources. This guide provides the foundational knowledge for researchers to navigate these choices and design effective synthetic strategies for this important class of molecules.
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A Comparative Guide to the Biological Activity of Methyl 3-amino-3-(2-thienyl)propanoate and its Potential Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential biological activities of Methyl 3-amino-3-(2-thienyl)propanoate, a β-amino acid derivative incorporating a thiophene moiety. While direct comparative studies on a series of its analogs are not extensively available in current literature, this document synthesizes findings from structurally related compounds to infer potential therapeutic applications and guide future research. We will explore the antimicrobial, anticonvulsant, and anti-inflammatory potential of this scaffold, supported by experimental data from analogous structures and detailed protocols for relevant biological assays.
Introduction: The Promise of Thienyl-β-Amino Acid Scaffolds
This compound stands at the intersection of two pharmacologically significant classes of molecules: β-amino acids and thiophene-containing compounds. β-amino acids are crucial building blocks in the development of peptidomimetics and other bioactive molecules, often conferring increased metabolic stability and unique conformational properties.[1] The thiophene ring, a bioisostere of the benzene ring, is a common feature in many approved drugs and is known to modulate a wide range of biological activities.[2] The combination of these two moieties in this compound suggests a high potential for diverse pharmacological effects.
This guide will delve into the prospective antimicrobial, anticonvulsant, and anti-inflammatory activities of this compound and its hypothetical analogs. The structure-activity relationships (SAR) discussed are based on published data for closely related molecules, providing a predictive framework for the rational design of novel therapeutic agents based on the 3-amino-3-(2-thienyl)propanoate core.
Antimicrobial Potential: A Look at Thiophene and β-Amino Acid Analogs
The thiophene nucleus is a well-established pharmacophore in a variety of antimicrobial agents.[3] Similarly, certain β-amino acid derivatives have demonstrated antimicrobial properties.[4] The conjugation of these two entities in this compound suggests a promising avenue for the development of novel anti-infective agents.
Structure-Activity Relationship Insights
From the available literature on related compounds, several structural modifications could influence the antimicrobial potency of the this compound scaffold:
-
Substitution on the Thiophene Ring: The introduction of electron-withdrawing or lipophilic groups on the thiophene ring can significantly impact antimicrobial activity. For instance, halogen substitutions have been shown to enhance the antibacterial and antifungal effects of some thiophene derivatives.
-
Modification of the Amino Group: Acylation of the amino group or its incorporation into a heterocyclic system can modulate the compound's spectrum of activity and potency.
-
Variation of the Ester Group: The nature of the ester group can influence the compound's solubility, cell permeability, and ultimately its bioavailability and antimicrobial efficacy.
The following table summarizes the antimicrobial activity of some thiophene and β-amino acid derivatives, illustrating the impact of various structural features.
| Compound/Analog Type | Target Organism(s) | Activity Metric (e.g., MIC) | Key Structural Features | Reference |
| Thiazole derivatives with bromothiophene substituent | S. aureus, B. cereus, E. coli, P. aeruginosa | MIC = 250 µg/mL | Bromothiophene moiety | [1] |
| Naphthoquinone-containing thiazole derivative | Bacteria | High activity | Naphthoquinone ring | [3] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE pathogens, fungi | Structure-dependent | Hydroxyphenylamino propanoic acid core | [4] |
| α-Aminophosphonates with quinoline and thiazole moieties | Bacteria and fungi | MIC = 0.25–32 μg/mL | Coumarylthiazole and hydroxylated quinoline | [5] |
Diagram of Key Structural Features for Potential Antimicrobial Activity
Caption: Potential modification sites on the this compound scaffold to modulate antimicrobial activity.
Anticonvulsant Potential: Insights from β-Amino Acid Derivatives
Certain β-amino acids and their derivatives have been investigated for their effects on the central nervous system, including anticonvulsant properties.[6][7][8] The mechanism of action for such compounds often involves the modulation of excitatory and inhibitory neurotransmission.
Structure-Activity Relationship Insights
Based on studies of related anticonvulsant agents, the following structural features on the this compound core could be critical for activity:
-
Nature of the Thienyl Ring: The position and type of substituents on the thiophene ring can influence the molecule's ability to cross the blood-brain barrier and interact with CNS targets.
-
Amino Group Substitution: N-alkylation or N-acylation of the amino group can significantly affect the anticonvulsant profile.
-
Ester Moiety: Conversion of the methyl ester to other esters or amides may impact the pharmacokinetic properties and overall efficacy.
The following table presents data on the anticonvulsant activity of some amino acid derivatives.
| Compound/Analog Type | Seizure Model | Activity Metric (e.g., ED50) | Key Structural Features | Reference |
| 2-Amino-7-phosphonoheptanoic acid | Sound-induced and pentylenetetrazol seizures | Potent anticonvulsant | Blocks N-methyl-D-aspartic acid excitation | [6] |
| Valproic acid amino ester | Phenylcarbamate-induced seizures | Significant decrease in seizure activity | Slow release of valproic acid | [9] |
| α-Amino acid amides with 2,6-dimethylanilide | MES and 6 Hz tests | Active | 2,6-dimethylanilide group | [8] |
Workflow for Anticonvulsant Screening
Caption: A typical workflow for the preclinical screening of novel anticonvulsant compounds.
Anti-inflammatory Potential: Exploring Thienopyrimidine and β-Amino Acid Analogs
Thiophene-containing compounds, particularly thienopyrimidines, have demonstrated significant anti-inflammatory activities, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12] Additionally, some β-amino acid derivatives have been reported to possess anti-inflammatory properties.[1]
Structure-Activity Relationship Insights
For the this compound scaffold, modifications at the following positions are likely to influence anti-inflammatory activity:
-
Fusion of a Pyrimidine Ring: Cyclization of the amino and ester functionalities with an appropriate reagent to form a thienopyrimidine core could impart potent COX inhibitory activity.
-
Substituents on the Thiophene Ring: The addition of bulky or electron-rich groups to the thiophene ring may enhance binding to the active site of inflammatory enzymes.
-
Derivatization of the Amino Group: Conversion of the primary amine to secondary or tertiary amines, or its incorporation into amide linkages, can modulate the anti-inflammatory profile.
The table below summarizes the anti-inflammatory activity of some relevant heterocyclic compounds.
| Compound/Analog Type | Assay/Target | Activity Metric (e.g., % Inhibition, IC50) | Key Structural Features | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | LPS-induced NO production | Up to 87.07% inhibition | NRF2 activators | [11] |
| Thieno[2,3-d]pyrimidine derivatives | Carrageenan-induced paw edema | Comparable to indomethacin | Fused thienopyrimidine core | [12] |
| 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives | Carrageenan-induced rat paw edema | Active | Substituted anthranilic acid scaffold | [13] |
Hypothesized Anti-inflammatory Action Pathway
Caption: A simplified diagram illustrating the potential mechanism of anti-inflammatory action via COX enzyme inhibition.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. b. Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum 1:100 in sterile CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. c. Incubate the plates at 35-37°C for 18-24 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Anticonvulsant Screening: Maximal Electroshock (MES) Test in Mice
1. Animal Preparation: a. Use adult male mice (e.g., Swiss Webster, 20-30 g). b. Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment. c. House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Compound Administration: a. Dissolve or suspend the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). b. Administer the compound to the mice via intraperitoneal (i.p.) or oral (p.o.) route at various doses. c. Include a control group that receives the vehicle only.
3. Induction of Seizures: a. At a predetermined time after compound administration (e.g., 30 or 60 minutes), induce seizures using an electroshock apparatus. b. Apply a constant current (e.g., 50 mA) for a short duration (e.g., 0.2 seconds) through corneal or ear clip electrodes.
4. Observation and Scoring: a. Immediately after the electrical stimulus, observe the mice for the presence or absence of a tonic hindlimb extension seizure. b. Protection is defined as the absence of the tonic hindlimb extension phase.
5. Data Analysis: a. Calculate the percentage of animals protected at each dose level. b. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, using a suitable statistical method (e.g., probit analysis).
In Vitro Anti-inflammatory Assay: COX-1 and COX-2 Inhibition Assay
1. Enzyme and Substrate Preparation: a. Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. b. Prepare a solution of arachidonic acid (the substrate) in an appropriate buffer.
2. Assay Procedure: a. In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. b. Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme. c. Initiate the reaction by adding the arachidonic acid substrate. d. Incubate the reaction mixture for a short period (e.g., 2 minutes).
3. Detection of Prostaglandin Production: a. Stop the reaction by adding a solution of a reducing agent (e.g., stannous chloride). b. Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorescent-based ELISA kit according to the manufacturer's instructions.
4. Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. b. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, this molecule and its analogs have the potential to exhibit a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.
The true therapeutic potential of this class of compounds can only be unlocked through a systematic medicinal chemistry program. Future research should focus on the synthesis of a library of analogs with diverse substitutions on the thiophene ring, modifications of the amino group, and variations of the ester functionality. These compounds should then be screened in a battery of relevant in vitro and in vivo assays to establish clear and quantitative structure-activity relationships. Such studies will be instrumental in identifying lead compounds with potent and selective biological activity, paving the way for the development of new and effective treatments for a variety of diseases.
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A Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 3-amino-3-(2-thienyl)propanoate
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. Methyl 3-amino-3-(2-thienyl)propanoate, a chiral β-amino ester, is a valuable building block in organic synthesis. Its structural integrity and purity are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering insights into both achiral and chiral analyses. The methodologies presented are grounded in established chromatographic principles and are designed to be robust and reliable for researchers, scientists, and drug development professionals.
The Criticality of Purity in Pharmaceutical Intermediates
The purity of a pharmaceutical intermediate like this compound directly impacts the quality of the final API. Impurities can arise from the synthetic route, degradation, or storage. These can include starting materials, by-products, and enantiomeric impurities. Regulatory bodies mandate stringent control over impurity levels, making the development of sensitive and specific analytical methods a critical step in the drug development process. A well-designed HPLC method should not only quantify the main compound but also separate it from all potential impurities, a capability known as being "stability-indicating."[1]
Method 1: Reverse-Phase HPLC for Achiral Purity Assessment
A reverse-phase HPLC (RP-HPLC) method is the workhorse of pharmaceutical analysis for its versatility in separating a wide range of compounds. For this compound, a C18 column is a suitable starting point due to its hydrophobicity, which will provide retention for the moderately polar analyte.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a broad range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the basic amine and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B | A gradient is employed to ensure elution of any less polar impurities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 235 nm | The thiophene ring provides strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL. | Ensures sample solubility and compatibility with the mobile phase. |
Causality Behind Experimental Choices
The choice of a C18 stationary phase is based on the non-polar nature of the thiophene ring and the methyl ester group, which will interact with the C18 chains. The amino group, being polar, will have less retention. The use of formic acid in the mobile phase is crucial for protonating the free amine, which prevents peak tailing and improves chromatographic performance. Acetonitrile is chosen as the organic modifier for its elution strength and compatibility with UV detection. A gradient elution is necessary to ensure that any potential impurities, which may have different polarities, are effectively separated and eluted from the column.
Method 2: Chiral HPLC for Enantiomeric Purity Assessment
As this compound is a chiral molecule, assessing its enantiomeric purity is often a regulatory requirement, as different enantiomers can have different pharmacological activities and toxicities. Direct chiral separation using a chiral stationary phase (CSP) is the preferred method. Polysaccharide-based CSPs are widely used for their broad applicability.[2]
Experimental Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column, 250 mm x 4.6 mm, 5 µm | These columns are known to provide excellent enantioselectivity for a wide range of chiral compounds, including amino esters.[2] |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | A normal-phase mobile phase is typically used with polysaccharide-based CSPs. Isopropanol acts as the polar modifier, and TFA is added to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; a controlled temperature is essential. |
| Detection Wavelength | 235 nm | As with the achiral method, the thiophene moiety provides a suitable chromophore. |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. | Ensures compatibility with the normal-phase conditions. |
Causality Behind Experimental Choices
The selection of a polysaccharide-based chiral stationary phase, such as Chiralpak IA, is based on its proven ability to separate a wide variety of enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions with the chiral selector. The normal-phase mobile phase, consisting of hexane and isopropanol, allows for these interactions to occur effectively. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to suppress the ionization of the amino group and improve peak symmetry.
Comparison of HPLC Methods
| Feature | Method 1: RP-HPLC (Achiral) | Method 2: Chiral HPLC |
| Primary Application | Determination of overall purity and separation of process-related impurities and degradants. | Determination of enantiomeric purity (e.g., the ratio of R- and S-enantiomers). |
| Stationary Phase | Achiral (e.g., C18) | Chiral (e.g., polysaccharide-based) |
| Mobile Phase | Aqueous/organic reverse-phase | Organic normal-phase |
| Separation Principle | Based on hydrophobicity. | Based on stereospecific interactions with a chiral selector. |
| Information Provided | Purity profile, presence of known and unknown impurities. | Enantiomeric excess (% ee), ratio of enantiomers. |
Potential Impurities and Stability-Indicating Nature of the Method
A robust purity assessment method must be stability-indicating, meaning it can resolve the main peak from any potential degradation products. Forced degradation studies are performed to generate these degradation products.[1]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-thiophenecarboxaldehyde, methyl acrylate, and ammonia (or an ammonia source).
-
By-products: Michael addition adducts, self-condensation products of the starting materials.
-
Related Substances: The corresponding carboxylic acid (from hydrolysis of the ester) or the corresponding amide.
Potential Degradation Products:
-
Hydrolytic: 3-Amino-3-(2-thienyl)propanoic acid (hydrolysis of the methyl ester).
-
Oxidative: Oxidation of the thiophene ring or the amino group.
-
Thermal: Decarboxylation or other thermal decomposition products.
The proposed RP-HPLC method (Method 1) with its gradient elution is designed to have a high probability of separating these potential impurities from the main peak of this compound.
Visualization of the Analytical Workflow
Caption: Workflow for achiral and chiral HPLC analysis.
Alternative Analytical Techniques
While HPLC is the predominant technique for purity assessment, other methods can provide complementary information:
-
Gas Chromatography (GC): If the analyte and its impurities are thermally stable and volatile, GC can be a high-resolution alternative. Derivatization may be necessary to improve volatility.
-
Supercritical Fluid Chromatography (SFC): SFC can be particularly advantageous for chiral separations, often providing faster analysis times and using less organic solvent than normal-phase HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurities.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides structural information about unknown impurities, aiding in their identification.
Conclusion
The purity assessment of this compound requires a multi-faceted approach. A robust reverse-phase HPLC method is essential for determining overall purity and separating process-related impurities and degradants. In parallel, a dedicated chiral HPLC method is necessary to quantify the enantiomeric purity. The selection of the appropriate analytical methodology should be guided by the specific requirements of the analysis, including the need for achiral or chiral purity information, and should be validated in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH). The methods proposed in this guide provide a solid foundation for the development of reliable and accurate purity assessment protocols for this important pharmaceutical intermediate.
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- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
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- Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases.
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- Highly Efficient Asymmetric Hydrogenation of Cyano-substituted Acrylate Esters for Synthesis of Chiral γ-Lactams.
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- Methyl (r)-3-amino-3-(thiophen-3-yl)
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A Comparative Guide to the Structural Validation of Methyl 3-amino-3-(2-thienyl)propanoate: Correlating Crystallographic and Spectroscopic Evidence
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. For novel compounds such as Methyl 3-amino-3-(2-thienyl)propanoate, a β-amino ester with potential applications stemming from its thiophene moiety and chiral center, precise structural validation is paramount. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques. We will explore the experimental workflows, the nature of the data obtained, and the synergistic relationship between these methods in confirming the molecular architecture of our target compound.
The Imperative of Structural Integrity
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In drug development, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even harmful[1]. Therefore, confirming not only the connectivity of the atoms but also their precise spatial arrangement and absolute stereochemistry is critical. While techniques like NMR, IR, and mass spectrometry provide essential information about a molecule's constitution, only single-crystal X-ray diffraction (SCXRD) can directly reveal the three-dimensional structure at atomic resolution[2].
The Definitive Method: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the gold standard for molecular structure determination[2]. The technique relies on the diffraction of X-rays by a highly ordered crystalline lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of individual atoms.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. The overall workflow is depicted below.
Caption: Experimental workflow for X-ray crystallography.
The initial step involves the synthesis of this compound. A common route to β-amino esters is through the Michael addition of an amine to an α,β-unsaturated ester[3][4]. Following synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystallization.
Obtaining a high-quality single crystal is often the most challenging step[2]. The goal is to slowly bring a supersaturated solution of the compound to a state of lower solubility, encouraging the molecules to arrange themselves into an ordered lattice. For a small organic molecule like our target, several methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical and can influence crystal quality[5].
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization[6].
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
| Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration | Acetone, Ethanol, Ethyl Acetate | Simple setup | Can be slow; may lead to "oiling out" |
| Vapor Diffusion | Gradual change in solvent composition | Inner vial: Dichloromethane, Outer: Hexane | Good for small sample amounts; high-quality crystals | Requires careful solvent selection |
| Cooling | Temperature-dependent solubility | Toluene, Acetonitrile | Can be faster; good for compounds with high temperature solubility coefficient | Requires precise temperature control |
Table 1: Comparison of common crystallization techniques for small organic molecules.[5][6]
A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The crystal is rotated, and the diffraction patterns are recorded on a detector. The resulting data is processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer complementary and more readily obtainable data. They are crucial for routine characterization and for providing evidence of structure when suitable crystals cannot be obtained.
Caption: Information provided by different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.
-
¹H NMR: Would confirm the presence of all hydrogen atoms and their local environments. We would expect to see distinct signals for the methyl ester protons, the methylene (-CH₂-) protons, the methine (-CH-) proton adjacent to the amino group, the amino (-NH₂) protons, and the protons on the thienyl ring. Spin-spin coupling patterns would help establish which protons are adjacent to each other.
-
¹³C NMR: Would show signals for each unique carbon atom, confirming the carbon backbone of the molecule.
| Expected ¹H NMR Signal | Approx. Chemical Shift (ppm) | Multiplicity | Inferred Structural Fragment |
| Methyl Protons | ~3.7 | Singlet | -COOCH₃ |
| Methylene Protons | ~2.8 | Doublet of doublets | -CH₂-COO- |
| Methine Proton | ~4.5 | Triplet | Thienyl-CH-NH₂ |
| Amino Protons | Broad, ~2.0-3.0 | Singlet (broad) | -NH₂ |
| Thienyl Protons | ~6.9-7.4 | Multiplets | C₄H₃S- |
Table 2: Predicted ¹H NMR data for this compound.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Key Expected Absorptions:
-
~3300-3400 cm⁻¹: N-H stretching vibrations from the primary amine.
-
~1735 cm⁻¹: A strong C=O stretch from the ester carbonyl group.
-
~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching from the thienyl ring.
-
~1200 cm⁻¹: C-O stretching of the ester.
-
~700-800 cm⁻¹: C-S stretching from the thiophene ring[9].
-
The presence of these characteristic peaks provides strong evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer clues about its structure through fragmentation analysis.
-
Expected Molecular Ion Peak: For C₈H₁₁NO₂S, the expected exact mass is approximately 185.05 g/mol [10]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation: Common fragmentation patterns for β-amino esters might include the loss of the methoxy group (-OCH₃) or cleavage adjacent to the carbonyl group or the nitrogen atom, providing further structural confirmation[11][12].
Synergy and Validation: A Holistic Approach
The true power in structural validation comes from the synergistic use of these techniques.
| Technique | Primary Information | Limitations |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, bond parameters | Requires a high-quality single crystal |
| NMR Spectroscopy | Atomic connectivity, chemical environment | Does not directly provide 3D structure or absolute stereochemistry |
| FTIR Spectroscopy | Presence of functional groups | Provides limited information on the overall molecular framework |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | Isomeric compounds can be difficult to distinguish |
Table 3: Summary of strengths and limitations of analytical techniques.
In an ideal scenario, the structure is first proposed based on spectroscopic data. NMR confirms the carbon-hydrogen framework, IR verifies the functional groups, and MS establishes the molecular formula. X-ray crystallography then provides the definitive, unambiguous proof of this proposed structure, including the crucial determination of the absolute configuration of the chiral center. The bond lengths and angles from the crystal structure can then be correlated with the electronic environment suggested by NMR chemical shifts, creating a comprehensive and self-validating picture of the molecule.
Conclusion
The structural validation of this compound is a multi-faceted process. While spectroscopic methods like NMR, FTIR, and Mass Spectrometry provide a wealth of information to piece together the molecular puzzle, single-crystal X-ray crystallography is the only technique that offers a direct and unambiguous view of the three-dimensional atomic arrangement. For chiral molecules in pharmaceutical and materials science research, this level of certainty is not just advantageous; it is essential. By understanding the strengths and limitations of each technique and using them in a complementary fashion, researchers can confidently establish the structure of novel compounds, paving the way for further investigation and application.
References
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ResolveMass Laboratories Inc. (2024). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available at: [Link]
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Iqbal, J., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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American Chemical Society. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Available at: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]
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EPFL. Crystallization of Small Molecules. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]
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Bulletin of University of Osaka Prefecture. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]
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SpectraBase. 2-(2-Thienyl)benzothiophene. Available at: [Link]
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National Institute of Standards and Technology. Thiophene - NIST Chemistry WebBook. Available at: [Link]
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Royal Society of Chemistry. (2001). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Chemical Communications. Available at: [Link]
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Semantic Scholar. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Available at: [Link]
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Advanced Organic Chemistry. The 1 H NMR spectrum of methyl propanoate. Available at: [Link]
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PubMed. (2012). Characterization of Amino Acid-Derived Betaines by Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]
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Dalhousie University. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Available at: [Link]
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PubChem. Methyl 3-[(2-thienylmethyl)amino]propanoate. Available at: [Link]
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PubChem. Methyl 3-[formyl(methyl)amino]propanoate. Available at: [Link]
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PubChem. Methyl 3-oxo-3-(thiophen-2-yl)propanoate. Available at: [Link]
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ResearchGate. FT-IR spectra of a thiophenol and b diphenyldisulfide. Available at: [Link]
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MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Available at: [Link]
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Pharmaceutical Technology. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
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A Comparative Guide to Catalysts for the Synthesis of Methyl 3-amino-3-(2-thienyl)propanoate
In the landscape of pharmaceutical synthesis, the development of efficient and selective methods for the creation of chiral β-amino esters is of paramount importance. These structural motifs are key components in a variety of biologically active molecules. Methyl 3-amino-3-(2-thienyl)propanoate, in particular, serves as a valuable building block for more complex pharmaceutical agents, necessitating robust and scalable synthetic routes. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of this target molecule, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in catalyst selection and process optimization.
Introduction to the Synthesis of this compound
The primary route to this compound and its analogues is the Mannich-type reaction or the hydrogenation of a suitable precursor. The choice of catalyst is critical in determining the reaction's efficiency, yield, and stereoselectivity. This guide will focus on three major classes of catalysts that have shown significant promise in the synthesis of β-amino esters: Rhodium-based metal catalysts, Palladium-based metal catalysts, and organocatalysts, with a specific focus on L-Proline.
General Reaction Scheme
The synthesis of this compound can be approached through different catalytic pathways, each with its own set of reactants and intermediates. Below is a generalized schematic of the synthetic approaches discussed in this guide.
Caption: Generalized synthetic routes to this compound.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision in the synthesis of this compound, with each class of catalyst offering a unique set of advantages and disadvantages. The following table summarizes the key performance metrics for Rhodium-catalyzed, Palladium-catalyzed, and L-Proline-catalyzed systems based on data from analogous reactions.
| Catalyst System | Typical Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Key Advantages | Key Disadvantages |
| Rhodium-based | 80-95% | Up to 99% | High | High efficiency and selectivity, broad substrate scope.[1][2] | Higher cost of catalyst and ligands, potential for metal contamination. |
| Palladium-based | 70-90% | 85-97% | N/A | Excellent for asymmetric hydrogenation, tolerant to various functional groups.[3] | Requires precursor synthesis, potential for catalyst poisoning. |
| L-Proline | 60-85% | 90-99% | Good to Excellent | Inexpensive, readily available, metal-free, environmentally benign.[4][5][6] | Higher catalyst loading may be required, may have longer reaction times. |
In-Depth Analysis of Catalytic Systems
Rhodium-Catalyzed Synthesis
Rhodium complexes are powerful catalysts for the asymmetric synthesis of β-amino esters. One of the most effective methods is the asymmetric hydrogenation of β-(acylamino)acrylates, which are precursors to the target molecule.[1][2] Chiral Rhodium-diphosphine complexes, such as Rh-DuPhos and Rh-BICP, have demonstrated exceptional performance in these transformations.[1][2]
Mechanistic Insight:
The catalytic cycle of Rhodium-catalyzed asymmetric hydrogenation involves the coordination of the β-(acylamino)acrylate to the chiral Rhodium complex. This is followed by the oxidative addition of hydrogen, migratory insertion to form a C-H bond, and finally, reductive elimination to release the chiral β-amino ester and regenerate the catalyst. The chirality of the diphosphine ligand is crucial in directing the stereochemical outcome of the hydrogenation.
Caption: Simplified catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.
Experimental Protocol (Representative):
This protocol is adapted from the Rh-DuPhos catalyzed hydrogenation of a β-(acylamino)acrylate.[1][2]
-
Substrate Preparation: The β-(acylamino)acrylate precursor is synthesized from the corresponding β-keto ester.
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ and the chiral diphosphine ligand (e.g., Me-DuPhos) in a degassed solvent (e.g., methanol) is prepared.
-
Hydrogenation: The β-(acylamino)acrylate is dissolved in degassed methanol in a pressure vessel. The catalyst solution is added, and the vessel is charged with hydrogen gas (typically 2-4 atm).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC for completion.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
Palladium-Catalyzed Asymmetric Hydrogenation
Palladium catalysts are also highly effective for the asymmetric hydrogenation of unsaturated precursors to chiral amines.[3] In the context of synthesizing this compound, this would typically involve the hydrogenation of a β-enamino ester.
Mechanistic Insight:
The mechanism of Palladium-catalyzed asymmetric hydrogenation is believed to proceed through the formation of a Palladium-hydride species. The enamine substrate coordinates to the chiral Palladium complex, followed by insertion of the C=C bond into the Pd-H bond. The stereochemistry is controlled by the chiral ligand environment around the metal center.
Experimental Protocol (Representative):
This protocol is a general representation of a Palladium-catalyzed asymmetric hydrogenation of an enamine.[3]
-
Precursor Synthesis: The β-enamino ester is prepared by the condensation of a β-keto ester with an amine.
-
Catalyst System: A Palladium precursor (e.g., Pd(OAc)₂) and a chiral ligand (e.g., a BINAP derivative) are dissolved in a suitable solvent (e.g., toluene or methanol).
-
Hydrogenation: The β-enamino ester is added to the catalyst solution in a pressure reactor. The reactor is purged and then pressurized with hydrogen (typically 10-50 atm).
-
Reaction Conditions: The reaction mixture is heated and stirred until the reaction is complete, as determined by an appropriate analytical method.
-
Purification: After cooling and depressurization, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by chromatography.
L-Proline-Catalyzed Asymmetric Mannich Reaction
Organocatalysis, using small chiral organic molecules, has emerged as a powerful, metal-free alternative for asymmetric synthesis. L-Proline is a highly effective and inexpensive catalyst for the direct, three-component asymmetric Mannich reaction.[4][5][6]
Mechanistic Insight:
The catalytic cycle of the L-Proline-catalyzed Mannich reaction involves the formation of a nucleophilic enamine intermediate from the reaction of L-Proline with a ketone or, in this case, a ketene silyl acetal (as a surrogate for the enolizable ester).[4][5] Concurrently, the thiophene-2-carboxaldehyde and an amine form an electrophilic imine. The chiral enamine then attacks the imine in a stereoselective manner, directed by the stereocenter of the proline catalyst. Hydrolysis of the resulting intermediate yields the β-amino ester and regenerates the catalyst.[4][5]
Caption: Catalytic cycle of the L-Proline-catalyzed Mannich reaction.
Experimental Protocol (Representative):
This protocol is a generalized procedure for a Proline-catalyzed Mannich reaction to produce a β-amino ester.[4][7]
-
Reaction Setup: To a stirred solution of thiophene-2-carboxaldehyde and an amine (e.g., p-anisidine) in a suitable solvent (e.g., DMSO or DMF), L-Proline (typically 10-30 mol%) is added.
-
Addition of Nucleophile: A ketene silyl acetal (e.g., the ketene silyl acetal of methyl acetate) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for 24-48 hours.
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired β-amino ester.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic systems, each with its distinct advantages. Rhodium and Palladium-based catalysts offer high efficiency and stereoselectivity, making them suitable for industrial-scale production where cost may be less of a constraint and high purity is essential. On the other hand, L-Proline catalysis provides a green, cost-effective, and metal-free alternative, which is highly desirable in modern organic synthesis, particularly in academic and early-stage drug discovery research.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired stereochemistry, and environmental considerations. Future research in this area will likely focus on the development of even more active and selective catalysts with lower catalyst loadings, as well as the exploration of novel, sustainable reaction media.
References
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List, B., Pojarliev, P., & Biller, W. T. (2002). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Journal of the American Chemical Society, 124(5), 827–833. [Link][7]
- Notz, W., & List, B. (2005). Proline-Catalyzed Direct Asymmetric Aldol and Mannich Reactions. Chemistry: A European Journal, 11(24), 7180-7189.
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link][1][2]
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Kanai, K., Wakabayashi, H., & Honda, T. (2002). One-pot preparation of chiral beta-amino esters by rhodium-catalyzed three-components coupling reaction. Chemical & Pharmaceutical Bulletin, 50(2), 307-308. [Link][5][9][10]
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Chen, Q., Ye, Z., Duan, Y., & Zhou, Y. (2013). Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews, 42(2), 497-511. [Link][3]
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Davies, H. M. L., & Ni, A. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications, (29), 3110–3112. [Link][12]
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Smith, A. D., & Johnston, J. N. (2016). Enantioselective Synthesis of α-Aryl-β2-Amino-Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 55(39), 11892–11896. [Link][13]
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A Comparative Guide to the Bioactivity of 2-Thienyl and 3-Thienyl Substituted Amino Propanoates for Drug Discovery Professionals
Introduction: The Significance of Heterocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing sulfur, have emerged as privileged scaffolds. The thiophene ring, a five-membered aromatic heterocycle, is a bioisostere of the benzene ring and is a key component in numerous clinically approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive moiety for medicinal chemists. This guide focuses on amino propanoates featuring a thienyl substituent, exploring a critical, yet often nuanced, aspect of their structure-activity relationship (SAR): the impact of the thiophene ring's point of attachment. Specifically, we will delve into a comparative analysis of the bioactivity of 2-thienyl versus 3-thienyl substituted amino propanoates, providing a framework for researchers to make informed decisions in the design of novel therapeutic agents. While direct head-to-head comparative studies on this specific class of compounds are nascent, by synthesizing data from related thiophene derivatives, we can construct a predictive model of their potential biological activities.
The Decisive Role of Isomerism: A Structural Perspective
The seemingly subtle shift of a substituent from the 2- to the 3-position of the thiophene ring can profoundly alter a molecule's three-dimensional shape, electronic distribution, and metabolic stability. These changes, in turn, dictate how the molecule interacts with its biological target, influencing its potency, selectivity, and overall pharmacological profile. The differential positioning of the sulfur atom relative to the amino propanoate side chain affects the molecule's dipole moment, hydrogen bonding capacity, and potential for pi-pi stacking interactions, all of which are critical for receptor binding.
A pivotal study on the fungicidal activity of positional isomers of N-thienylcarboxamides underscores the importance of this isomeric distinction. The study revealed that N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited fungicidal activity comparable to their phenyl counterparts. In stark contrast, the N-(3-substituted-2-thienyl)carboxamide isomers demonstrated significantly lower activity.[1] This finding strongly suggests that the spatial arrangement of substituents on the thiophene ring is a key determinant of biological efficacy.
Comparative Bioactivity Profiles
Based on an extensive review of the literature on thienyl-containing bioactive molecules, we can extrapolate and compare the likely bioactivities of 2- and 3-thienyl substituted amino propanoates across several key therapeutic areas.
Antimicrobial Activity
Thiophene derivatives have a well-established history as antimicrobial agents. The 2-thienyl moiety, in particular, is present in several compounds with demonstrated antibacterial and antifungal properties. For instance, β-2-thienylalanine is known to inhibit bacterial growth by acting as an antagonist of phenylalanine, where it is erroneously incorporated into proteins, leading to non-functional enzymes.[2]
| Bioactivity Metric | 2-Thienyl Substituted Amino Propanoates | 3-Thienyl Substituted Amino Propanoates | Rationale and Supporting Evidence |
| Antibacterial Activity (MIC) | Potentially Higher | Potentially Lower | The 2-thienyl group's structural similarity to the phenyl ring of phenylalanine makes it a more likely competitive inhibitor of essential metabolic pathways in bacteria.[2] Studies on other 2-aminothiophene derivatives have also shown significant antimicrobial activity.[3] |
| Antifungal Activity (MIC) | Potentially Higher | Potentially Lower | As demonstrated in the study of N-thienylcarboxamides, the substitution pattern is critical for antifungal action, with 2,3-disubstituted thiophenes (analogous to a 3-substituted-2-thienyl propanoate) showing lower activity.[1] |
Anticonvulsant Activity
The thiophene nucleus is a recognized pharmacophore in the design of anticonvulsant drugs. Several studies have highlighted the efficacy of thiophene-containing compounds in preclinical seizure models.[4][5] The lipophilicity and electronic nature of the thiophene ring can influence a compound's ability to cross the blood-brain barrier and interact with central nervous system targets.
| Bioactivity Metric | 2-Thienyl Substituted Amino Propanoates | 3-Thienyl Substituted Amino Propanoates | Rationale and Supporting Evidence |
| Seizure Protection (ED₅₀) | Potentially More Potent | Potentially Less Potent | In a study of thieno[2,3-d]thiazole derivatives, specific substitution patterns were found to be crucial for anticonvulsant effects.[6] While not a direct comparison, the electronic differences between the 2- and 3-positions of the thiophene ring are likely to influence interactions with ion channels or receptors implicated in epilepsy. |
| Neurotoxicity (TD₅₀) | To be Determined | To be Determined | Neurotoxicity is a critical parameter for any CNS-active drug and would require experimental evaluation for both isomers. |
Analgesic Activity
Thiophene derivatives have also been investigated for their analgesic properties, with some compounds showing promising activity in various pain models.[7][8] The mechanism of action can vary, with some compounds interacting with opioid receptors while others may modulate different pathways.
| Bioactivity Metric | 2-Thienyl Substituted Amino Propanoates | 3-Thienyl Substituted Amino Propanoates | Rationale and Supporting Evidence |
| Antinociceptive Effect (% Inhibition) | Potentially Active | Potentially Active | Both 2- and 3-thienyl moieties have been incorporated into analgesically active compounds.[8] The specific substitution pattern may influence the mechanism of action, with one isomer potentially favoring opioidergic pathways and the other cholinergic pathways, as has been observed in acetylenic thiophene and furan derivatives.[8][9] |
| Receptor Selectivity | To be Determined | To be Determined | The positional isomerism could lead to differential selectivity for various receptor subtypes involved in pain modulation. |
Experimental Protocols for Bioactivity Assessment
To empirically validate the predicted differences in bioactivity, the following standardized experimental protocols are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Workflow:
Workflow for the Maximal Electroshock Seizure (MES) Test.
Step-by-Step Protocol:
-
Animal Dosing: Administer the test compounds (2-thienyl and 3-thienyl isomers) intraperitoneally (i.p.) to groups of mice at various doses. A vehicle control group should also be included.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
MES Induction: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.
Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)
This is a common visceral pain model used to screen for analgesic compounds.
Workflow:
Workflow for the Acetic Acid-Induced Writhing Test.
Step-by-Step Protocol:
-
Compound Administration: Administer the 2-thienyl and 3-thienyl substituted amino propanoates subcutaneously (s.c.) or intraperitoneally (i.p.) to groups of mice. Include a vehicle control and a positive control (e.g., morphine).
-
Pre-treatment: After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Conclusion and Future Directions
The position of the thienyl substituent is a critical parameter in determining the biological activity of amino propanoates. Based on existing structure-activity relationship data from related thiophene-containing compounds, it is hypothesized that 2-thienyl substituted amino propanoates may exhibit superior antimicrobial and anticonvulsant properties compared to their 3-thienyl counterparts. The analgesic potential of both isomers warrants further investigation, as the substitution pattern may influence the mechanism of action.
This guide provides a foundational framework for researchers and drug development professionals. The next logical step is the synthesis of a focused library of 2- and 3-thienyl substituted amino propanoates and their systematic evaluation using the described experimental protocols. Such studies will provide definitive data to either confirm or refine the predictions made in this guide and will undoubtedly contribute to the rational design of novel, more effective therapeutic agents.
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A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Methyl 3-amino-3-(2-thienyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the accurate and precise determination of enantiomeric excess (ee). This guide offers an objective comparison of the principal analytical techniques for assessing the enantiomeric excess of Methyl 3-amino-3-(2-thienyl)propanoate, a chiral building block with significance in medicinal chemistry. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the technical insights and experimental data required to select the most fitting technique for your research and development needs.
The Criticality of Enantiomeric Purity
Chiral molecules, like this compound, exist as non-superimposable mirror images called enantiomers. In a chiral biological environment, these enantiomers can exhibit markedly different physiological effects.[1] Therefore, the ability to accurately quantify the excess of one enantiomer over the other is a cornerstone of modern drug discovery and quality control.
Chromatographic Approaches: The Gold Standard in Enantioseparation
Chromatographic techniques, particularly HPLC and GC, are widely regarded as the most powerful and versatile methods for resolving and quantifying enantiomers.[2][3] These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[4]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for the determination of enantiomeric excess.[5] The separation is achieved by passing the analyte through a column packed with a chiral stationary phase. The choice of CSP is critical and is often determined empirically based on the structure of the analyte.[2] For β-amino esters like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6]
Experimental Protocol: Chiral HPLC
-
Column Selection: A chiral column, such as one with a cellulose or amylose-based stationary phase, is selected.
-
Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.[4]
-
Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.
-
Instrumentation Setup: The HPLC system is equilibrated with the mobile phase at a constant flow rate and temperature.
-
Injection and Data Acquisition: The sample is injected onto the column, and the chromatogram is recorded using a UV detector at an appropriate wavelength.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Gas Chromatography (GC)
Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds.[7] The separation mechanism is similar to HPLC, relying on a chiral stationary phase. For amines and esters, derivatization may sometimes be necessary to improve volatility and chromatographic performance.[8] However, direct analysis on specialized chiral GC columns is often possible.
Experimental Protocol: Chiral GC
-
Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, is chosen.[3][7]
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent. If necessary, derivatization with a chiral derivatizing agent can be performed to form diastereomers that are separable on an achiral column.[8]
-
Instrumentation Setup: The GC is equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The oven temperature program, carrier gas flow rate, and injector and detector temperatures are optimized.
-
Injection and Analysis: A small volume of the sample is injected into the GC.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the enantiomers in the resulting chromatogram.
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by NMR with a Chiral Solvating Agent.
Comparison of Techniques
The choice of analytical method depends on several factors, including the properties of the analyte, the required accuracy and precision, and the available instrumentation. [9]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
|---|---|---|---|
| Principle | Differential partitioning with a chiral stationary phase | Differential partitioning with a chiral stationary phase | Formation of diastereomeric species with distinct NMR signals |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (mg) |
| Resolution | Excellent | Excellent | Variable, depends on CSA/CDA |
| Development Time | Moderate | Moderate | Potentially shorter |
| Instrumentation | Standard HPLC with chiral column | Standard GC with chiral column | NMR spectrometer |
| Key Advantage | Broad applicability, well-established | High resolution and sensitivity | No physical separation required |
| Key Limitation | Column cost, method development | Analyte must be volatile/thermally stable | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendations
For the routine and high-throughput analysis of the enantiomeric excess of this compound, Chiral HPLC is generally the recommended method due to its robustness, broad applicability, and excellent resolution. It is the industry standard for good reason.
Chiral GC is a viable and often superior alternative if the analyte is sufficiently volatile and thermally stable, offering exceptional resolution and sensitivity.
NMR spectroscopy with chiral solvating agents provides a rapid and convenient method for determining enantiomeric excess without the need for chromatographic separation. This makes it particularly useful for reaction monitoring and in situations where chromatographic method development is undesirable. However, its lower sensitivity may be a limiting factor for trace analysis.
Ultimately, the optimal method will depend on the specific requirements of the analytical task at hand. A thorough evaluation of each technique's strengths and weaknesses, in the context of your laboratory's capabilities and analytical goals, will ensure the selection of the most appropriate and effective method for assessing the enantiomeric purity of this compound.
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Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. National Institutes of Health. Accessed January 2, 2026. [Link]
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Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health. Accessed January 2, 2026. [Link]
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Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. Accessed January 2, 2026. [Link]
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Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Accessed January 2, 2026. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Methyl 3-amino-3-(2-thienyl)propanoate
Introduction
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic product is underpinned by rigorous analytical science. Methyl 3-amino-3-(2-thienyl)propanoate, a chiral molecule featuring a thiophene ring, represents a key building block or potential active pharmaceutical ingredient (API) whose purity, stability, and concentration must be unequivocally established. The integrity of all downstream data and, ultimately, patient safety, hinges on the reliability of the analytical methods used for its characterization.
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. Moving beyond a mere procedural description, this document delves into the causality behind experimental choices, establishing a self-validating framework for each protocol in line with stringent regulatory expectations such as the ICH Q2(R2) guidelines.[1] We will explore the development and validation of these orthogonal methods and culminate in a comprehensive cross-validation study, ensuring the generation of consistent and reliable data, irrespective of the analytical platform.
Chapter 1: Physicochemical Properties & Analytical Strategy
The molecular structure of this compound dictates the strategy for its analysis.
-
Structure: C₈H₁₁NO₂S
-
Molecular Weight: 185.25 g/mol [2]
-
Key Features:
-
Chiral Center: The carbon atom bonded to the amino group, the thiophene ring, and the propanoate chain is a stereocenter. This necessitates the use of chiral-specific analytical methods to distinguish between enantiomers, as they may have different pharmacological and toxicological profiles.
-
Thiophene Chromophore: The thiophene ring contains a π-conjugated system that absorbs ultraviolet (UV) light, making UV-Vis spectrophotometry a viable detection method for HPLC.[3][4][5][6][7]
-
Polarity and Volatility: The presence of an amino group and a methyl ester imparts polarity to the molecule. It is a semi-volatile compound, not suitable for direct analysis by Gas Chromatography (GC) without derivatization to increase its volatility and thermal stability.[8][9][10][11]
-
Reactive Groups: The primary amine and ester functionalities are amenable to chemical derivatization, which is a prerequisite for GC analysis.
-
These properties form the basis for selecting our candidate analytical techniques: Chiral HPLC with UV detection and GC-MS following a derivatization step.
Chapter 2: Chiral High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds.[1][10] Given the chiral nature of our analyte, a chiral stationary phase (CSP) is essential for enantiomeric separation.
Expertise & Experience: The Rationale Behind the Method
A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is selected due to its proven broad applicability in separating a wide range of chiral compounds, including amino acid derivatives.[12][13] A normal-phase mobile phase (e.g., hexane/isopropanol) often provides better selectivity for this class of compounds on polysaccharide CSPs. UV detection is chosen for its simplicity and robustness, leveraging the thiophene ring's chromophore.
Experimental Protocol: Chiral HPLC-UV Analysis
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The hexane/isopropanol mixture provides the primary separation mechanism, while the small amount of diethylamine is added to improve peak shape by minimizing secondary ionic interactions with residual silanols on the stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 235 nm. Rationale: The thiophene ring exhibits strong absorbance around this wavelength.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Trustworthiness: Method Validation Framework
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][14][15][16]
Table 1: Validation Parameters and Acceptance Criteria for HPLC-UV Method
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of impurities, degradants, or placebo components. | Peak purity index > 0.995; baseline resolution (Rs > 1.5) between enantiomers and known impurities. |
| Linearity & Range | Proportionality of the response to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of 1-150 µg/mL. |
| Accuracy | Closeness of the test results to the true value. | Mean recovery of 80-120% for low concentrations and 98-102% for higher concentrations. |
| Precision | Repeatability and intermediate precision of the method. | RSD ≤ 2.0% for repeatability (n=6); RSD ≤ 3.0% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 5.0% after minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For a comprehensive analytical portfolio, an orthogonal technique like GC-MS is invaluable. Due to the low volatility of the analyte, a chemical derivatization step is mandatory to convert it into a thermally stable and volatile compound suitable for GC analysis.[17][18]
Expertise & Experience: The Rationale Behind the Method
A two-step derivatization is a robust and widely published approach for amino acids and their esters.[19][20][21] First, the methyl ester is converted to a more stable ester (e.g., n-butyl ester) to prevent any potential transesterification during the second step. The second step involves acylating the primary amine with a fluorinated anhydride, such as pentafluoropropionic anhydride (PFPA). This N-acylation drastically increases volatility and introduces electronegative fluorine atoms, which enhances sensitivity in mass spectrometry, particularly with electron capture negative ionization if required. Electron impact (EI) ionization is chosen for its reproducibility and the creation of extensive, searchable fragment libraries for structural confirmation.
Experimental Protocol: GC-MS Analysis with Derivatization
1. Derivatization Procedure:
-
Step 1: Transesterification:
-
To 100 µL of sample solution containing the analyte, add 200 µL of 3 M HCl in n-butanol.
-
Cap the vial tightly and heat at 65°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Step 2: N-Acylation:
-
To the dried residue, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the vial and heat at 65°C for 30 minutes.
-
Evaporate the solvent and reagents under a stream of nitrogen.
-
Reconstitute the final derivative in 200 µL of ethyl acetate for GC-MS analysis.
-
2. Instrumentation:
-
GC-MS system equipped with an autosampler, a split/splitless injector, and a mass selective detector.
3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte.
Trustworthiness: Method Validation Framework
Similar to the HPLC method, the GC-MS procedure requires thorough validation.
Table 2: Validation Parameters and Acceptance Criteria for GC-MS Method
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Confirmed by the retention time and the mass spectrum (ion ratios) of the derivatized analyte. | Retention time within ±2% of standard; ion ratios within ±20% of the reference spectrum. |
| Linearity & Range | Proportionality of the response to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.998 over a range of 0.1-50 µg/mL. |
| Accuracy | Closeness of the test results to the true value. | Mean recovery of 85-115%. |
| Precision | Repeatability and intermediate precision of the method. | RSD ≤ 5.0% for repeatability (n=6); RSD ≤ 10.0% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 in SIM mode. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-noise ratio of 10:1 in SIM mode; RSD ≤ 15%. |
| Robustness | Capacity to remain unaffected by small variations in derivatization time/temp or GC parameters. | RSD ≤ 15.0% after minor changes in derivatization temp (±5°C) or oven ramp rate (±1°C/min). |
Chapter 4: Cross-Validation of HPLC and GC-MS Methods
Once both the HPLC and GC-MS methods are individually validated, a cross-validation study is performed to demonstrate their equivalence.[22] This is a critical step when methods are used interchangeably or to support the same regulatory filing, ensuring data continuity and consistency.
Objective and Workflow
The primary objective is to prove that both analytical procedures produce comparable, reliable results for the same set of samples. The workflow involves analyzing a statistically significant number of samples, representing the typical concentration range, with both validated methods.
Data Comparison and Acceptance Criteria
The results obtained from both methods for each sample are tabulated and statistically compared.
Table 3: Hypothetical Cross-Validation Data
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| S-01 | 98.5 | 99.1 | +0.61% |
| S-02 | 101.2 | 100.5 | -0.69% |
| S-03 | 50.3 | 49.8 | -1.00% |
| S-04 | 75.9 | 76.5 | +0.79% |
| S-05 | 120.1 | 121.5 | +1.17% |
| ... | ... | ... | ... |
| Mean | ... | ... | ... |
| StDev | ... | ... | ... |
Acceptance Criteria for Equivalence:
-
The mean difference between the two methods should not be statistically significant (e.g., p-value > 0.05 from a paired t-test).
-
The % difference for the majority of individual samples (e.g., >90%) should be within a predefined limit, typically ±15-20%.
Chapter 5: Method Comparison and Selection
While cross-validation aims to prove equivalence, each method possesses inherent advantages and disadvantages that make it more suitable for specific applications.
Table 4: Objective Comparison of Analytical Methods
| Feature | Chiral HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Liquid-solid phase separation | Gas-solid/liquid phase separation | Nuclear magnetic resonance absorption |
| Sample Prep | Simple dissolution and filtration | Complex, multi-step derivatization | Simple dissolution, requires internal standard |
| Chiral Separation | Yes, with a chiral stationary phase | Possible with a chiral column, but more complex | Possible with chiral shift reagents, but often difficult |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range with SIM) | Lower (mg/mL range) |
| Specificity | Good (based on retention time) | Excellent (retention time + mass fragmentation pattern) | Excellent (unique chemical shift for each proton) |
| Throughput | Moderate | Lower (due to derivatization) | High (for simple spectra) |
| Robustness | High | Moderate (derivatization can be a source of variability) | High |
| Primary Application | Routine QC, stability testing, enantiomeric purity | Impurity identification, trace analysis | Primary reference standard characterization, purity assignment |
Senior Scientist's Recommendation
-
For routine quality control (QC) and release testing , the Chiral HPLC-UV method is superior. Its simple sample preparation, high robustness, and ability to simultaneously determine assay and enantiomeric purity make it ideal for high-throughput environments.
-
For impurity profiling and identification of unknown degradants or process impurities , the GC-MS method is the tool of choice. The mass spectrometer provides invaluable structural information that a UV detector cannot. Its high sensitivity is also crucial for detecting trace-level impurities.
-
For the certification of primary reference standards , Quantitative NMR (qNMR) should be employed. As a primary ratio method, qNMR can determine the purity of a substance without needing a pre-existing, identical standard, making it the ultimate arbiter of purity that can anchor all other chromatographic methods.[14][15][16][23][24]
Conclusion
The development and validation of analytical methods for a pharmaceutical compound like this compound is a multi-faceted process that demands scientific rigor and a strategic approach. This guide has demonstrated that while both HPLC and GC-MS can be validated to provide accurate and precise results, they are not merely interchangeable. Their strengths are complementary. A robust analytical control strategy, as encouraged by modern guidelines like ICH Q14, leverages the strengths of multiple orthogonal techniques.[25][2][26][27][28] By performing a thorough cross-validation, an organization can build a comprehensive and reliable analytical package, ensuring data integrity across the entire lifecycle of the drug product and fostering confidence in its quality and safety.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]
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Validating Analytical Methods in Pharmaceuticals - Pharmuni. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]
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Cross and Partial Validation. Available from: [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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ICH Q14 Analytical procedure development - Scientific guideline - EMA - European Union. Available from: [Link]
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review. Available from: [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. Available from: [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available from: [Link]
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GC vs. HPLC : Modern Analytical Chromatography - WebofPharma. Available from: [Link]
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ICH Q14 – latest guideline on analytical procedure development. Available from: [Link]
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. Available from: [Link]
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Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases - PubMed. Available from: [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]
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Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed. Available from: [Link]
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GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Available from: [Link]
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Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Available from: [Link]
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Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH. Available from: [Link]
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Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis | Request PDF - ResearchGate. Available from: [Link]
-
Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Available from: [Link]
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UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes - PubMed. Available from: [Link]
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UV/Vis absorption spectra of (a) deca(2‐thienyl)biphenyl 1 (black... - ResearchGate. Available from: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available from: [Link]
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Analysis of UV-Vis spectral profiles of solvatochromic poly[3-(10-hydroxydecyl)-2,5-thienylene] - PubMed. Available from: [Link]
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UV-vis spectra (MeCN) for the different thiophene-quinoxaline species. - ResearchGate. Available from: [Link]
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(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. Available from: [Link]
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Chiral HPLC Separations - Phenomenex. Available from: [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. Available from: [Link]
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A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles - La démarche ISO 17025. Available from: [Link]
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Chiral HPLC separation: strategy and approaches - Chiralpedia. Available from: [Link]
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UV-Vis absorption (top) and PL (bottom) spectra of thienylene vinylene derivatives 2 and 4-7 in THF solution. - ResearchGate. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-3-(2-thienyl)propanoate
For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper disposal of chemical reagents like Methyl 3-amino-3-(2-thienyl)propanoate is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step procedure for its safe disposal, grounded in established safety protocols and regulatory standards.
I. Core Principle: Proactive Safety in the Absence of Complete Data
II. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. While specific toxicity data is limited, the chemical structure suggests potential for skin and eye irritation, and possible harm if ingested or inhaled.
Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.[1]
-
Protective Clothing: A laboratory coat or chemical-resistant apron is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.[1]
All disposal-related activities must be performed within a certified chemical fume hood to minimize inhalation risks.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
Step 1: Waste Segregation and Container Selection
-
Identify and Segregate: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[7][8] Do not mix it with acids, bases, or oxidizers.[7]
-
Choose a Compatible Container: Use a designated, leak-proof hazardous waste container that is compatible with the chemical.[5][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The original container, if in good condition, can be used for waste accumulation.[8]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any solid residue of this compound or contaminated materials (e.g., weigh boats, contaminated gloves) into the designated hazardous waste container.
-
Liquid Waste: For solutions containing this compound, pour the liquid into the designated hazardous waste container using a funnel to prevent spills.
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance step. The container must be clearly marked with the words "Hazardous Waste."[5][8] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
The approximate concentration or percentage of each component if it is a mixture.[5][7]
-
The date when the waste was first added to the container.[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
Appropriate hazard pictograms, if known. In the absence of specific data, it is prudent to indicate potential for irritation and toxicity.
Step 4: Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be:
-
At or near the point of generation and under the control of laboratory personnel.[9]
-
In a location with secondary containment to capture any potential leaks.[9]
-
Segregated from incompatible materials.[7]
-
Inspected weekly for any signs of leakage.[7]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity and your laboratory supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: Prevent the spilled material from entering drains or waterways.[1]
-
Cleanup:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the material.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
-
Disposal of Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
V. Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate the pickup and transportation of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][10]
Visual Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
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- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- Laboratory Environmental Sample Disposal Information Document. (EPA).
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
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Comprehensive Handling Guide: Personal Protective Equipment for Methyl 3-amino-3-(2-thienyl)propanoate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-amino-3-(2-thienyl)propanoate (CAS No. 188812-40-0). As a Senior Application Scientist, this document synthesizes technical data with field-proven best practices to ensure the safety of all laboratory personnel. The procedures outlined are designed to be a self-validating system, emphasizing the causality behind each recommendation to foster a deep understanding of safe laboratory operations.
Hazard Assessment & Risk Mitigation
This compound is an organic compound containing an amino ester and a thiophene moiety.[1] While specific toxicity data for this exact compound is limited, a thorough risk assessment must be conducted based on its chemical class and structurally similar molecules.
-
Potential Hazards : Compounds containing amino ester and thiophene functionalities are often associated with specific health risks. Analogous chemicals are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] The thiophene group itself can be an irritant and, in some forms, may be absorbed through the skin, potentially affecting the nervous system at high exposures.[5][6]
-
Principle of Mitigation : The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach, prioritizing engineering controls (e.g., chemical fume hoods), followed by administrative controls (e.g., standard operating procedures), and finally, the correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical for preventing direct contact with the chemical. The following table outlines the required and recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale / Causality | Recommended Best Practices |
| Eyes/Face | Chemical Safety Goggles (ANSI Z87.1 certified) | Protects against splashes and fine particulates. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[7] | For tasks with a higher splash risk (e.g., transferring large volumes), a face shield should be worn over safety goggles for full facial protection.[8][9] |
| Hands | Nitrile Gloves | Nitrile offers good resistance to a broad range of chemicals, including esters and heterocyclic compounds.[8][9] | Double-gloving is highly recommended to provide an extra layer of protection against potential contamination or glove failure.[8] Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination occurs. |
| Body | Laboratory Coat | Protects skin and personal clothing from incidental contact and minor spills.[8][10] | For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[8] |
| Feet | Closed-toe Shoes | Prevents injuries from dropped objects or spills. This is a fundamental requirement for all laboratory work.[8] | Shoes should be made of a non-porous material to prevent absorption of spilled chemicals. |
| Respiratory | Use in a Chemical Fume Hood | A fume hood is the primary engineering control to prevent the inhalation of any fine particulates or potential vapors.[8][11] | A NIOSH-approved respirator may be necessary if a risk assessment indicates the potential for aerosol generation outside of a dedicated fume hood.[2][7][9] |
Safe Handling & Operational Workflow
A systematic workflow is essential for minimizing risk during the handling of this compound. The following diagram and protocol outline the critical steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling
-
Pre-Operational Checks:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure a spill kit compatible with amino esters is readily accessible.
-
Confirm the location of the nearest safety shower and eyewash station.
-
Don all PPE as specified in the table above.[8]
-
-
Handling the Compound (inside the chemical fume hood):
-
Post-Handling Procedures:
Emergency Response & Decontamination
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
-
Minor Spills :
-
Ensure the area is well-ventilated (within a fume hood if possible).
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable container for chemical waste disposal.[11]
-
Clean the spill area thoroughly.
-
Waste Disposal Plan
All waste must be treated as hazardous. Never dispose of this chemical or its containers in the regular trash or down the drain.[3]
-
Solid Waste : Dispose of all contaminated disposables (e.g., gloves, weigh boats, paper towels) in a designated and clearly labeled solid chemical waste container.[8]
-
Liquid Waste : Collect all reaction mixtures and solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal Compliance : All chemical waste must be disposed of through an approved waste disposal plant or licensed waste carrier, in accordance with all local, state, and federal regulations.[2][11][12]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
